molecular formula C9H12N2O2S B039709 N-allyl-4-aminobenzenesulfonamide CAS No. 117057-51-9

N-allyl-4-aminobenzenesulfonamide

Cat. No.: B039709
CAS No.: 117057-51-9
M. Wt: 212.27 g/mol
InChI Key: ZAYPEKUIXUZNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-aminobenzenesulfonamide is a strategically modified sulfonamide derivative of significant interest in medicinal chemistry and biochemical research. This compound features an allyl group appended to the sulfonamide nitrogen, a structural motif that alters its physicochemical properties and biological interactions compared to the parent sulfanilamide. Its primary research value lies in its role as a key intermediate and investigative tool for studying sulfonamide antibiotics. Researchers utilize this compound to probe the structure-activity relationships (SAR) of sulfonamides, particularly how N-substitutions influence binding affinity to the dihydropteroate synthase (DHPS) enzyme—a critical bacterial folate pathway target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYPEKUIXUZNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388091
Record name N-allyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117057-51-9
Record name N-allyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of N-allyl-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The synthesis of N-allyl-4-aminobenzenesulfonamide (N¹-allyl-sulfanilamide) presents a classic chemoselectivity challenge. The starting material, p-aminobenzenesulfonamide (sulfanilamide), contains two distinct nucleophilic nitrogen centers:

  • The aniline nitrogen (

    
    ) : Moderate nucleophile (
    
    
    
    of conjugate acid
    
    
    2-3), highly reactive toward alkyl halides under neutral conditions.
  • The sulfonamide nitrogen (

    
    ) : Poor nucleophile in its neutral state but becomes highly nucleophilic upon deprotonation (
    
    
    
    10.4).

Direct alkylation of sulfanilamide with allyl bromide typically results in a complex mixture of


-monoallyl, 

-diallyl, and

-allyl products. To ensure high purity and yield suitable for pharmaceutical or polymer applications, this guide details a Protection-Alkylation-Deprotection strategy. This route kinetically locks the aniline nitrogen via acetylation, forcing the alkylation to occur exclusively at the sulfonamide position.
Reaction Pathway Overview

ReactionScheme SM Sulfanilamide (p-aminobenzenesulfonamide) Step1 Step 1: Protection (Ac2O, AcOH) SM->Step1 Int1 N4-Acetylsulfanilamide Step1->Int1 Step2 Step 2: N1-Alkylation (Allyl Bromide, K2CO3) Int1->Step2 Int2 N4-Acetyl-N1-allylsulfanilamide Step2->Int2 Step3 Step 3: Deprotection (HCl or NaOH, Reflux) Int2->Step3 Prod Target: N-allyl-4-aminobenzenesulfonamide Step3->Prod

Figure 1: Strategic reaction pathway ensuring regioselectivity at the


 position.

Experimental Protocol

Phase 1: Chemoselective Protection ( -Acetylation)

Objective: Deactivate the aniline nitrogen to prevent competitive alkylation.

Reagents:

  • Sulfanilamide (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Acetic Acid (Solvent)

Procedure:

  • Dissolution: Suspend sulfanilamide in minimal glacial acetic acid at 50°C.

  • Addition: Add acetic anhydride dropwise over 15 minutes. The reaction is exothermic; maintain temperature below 80°C to avoid di-acetylation.

  • Precipitation: Pour the reaction mixture into ice-cold water. The product, N-acetylsulfanilamide , will precipitate as a white solid.

  • Purification: Filter and wash with cold water.[1] Recrystallize from ethanol if necessary (Target MP: ~214°C).

Phase 2: -Alkylation (The Critical Step)

Objective: Selectively alkylate the sulfonamide nitrogen using base-promoted nucleophilic substitution.

Mechanism: The base (


) deprotonates the sulfonamide proton (

), generating a resonance-stabilized anion that attacks the allyl bromide.

Reagents Table:

ReagentEquiv.[2]RoleHazard Note
N-acetylsulfanilamide 1.0SubstrateIrritant
Allyl Bromide 1.1ElectrophileLachrymator, Toxic
Potassium Carbonate (

)
2.0BaseIrritant
Acetone (Dry) SolventMediumFlammable
Sodium Iodide (Cat.) 0.05Finkelstein Cat.Photosensitive

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve N-acetylsulfanilamide in dry acetone.

  • Activation: Add anhydrous

    
     and stir for 30 minutes at room temperature. This pre-equilibrium step generates the sulfonamide anion.
    
  • Alkylation: Add Allyl Bromide dropwise. (Optional: Add catalytic NaI to generate highly reactive Allyl Iodide in situ).

  • Reflux: Heat the mixture to gentle reflux (approx. 56°C) for 6–12 hours. Monitor via TLC (Mobile Phase: EtOAc/Hexane 1:1).

  • Workup:

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Evaporate the acetone filtrate to yield the crude intermediate N-acetyl-N-allyl-sulfanilamide .

Phase 3: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to restore the free aniline amine without cleaving the sulfonamide bond or the allyl group.

Procedure:

  • Hydrolysis: Dissolve the crude intermediate in 2M NaOH (alkaline hydrolysis is often preferred to avoid acid-catalyzed hydration of the allyl double bond, though dilute HCl is also viable).

  • Reflux: Heat at 90°C for 1–2 hours.

  • Neutralization: Cool the solution and carefully neutralize with dilute HCl to pH 7.

  • Isolation: The product, N-allyl-4-aminobenzenesulfonamide , will precipitate. Extract with Ethyl Acetate if oiling occurs.

  • Final Purification: Recrystallize from Ethanol/Water.

Workup & Purification Logic

The following workflow ensures the removal of unreacted starting materials and inorganic byproducts.

WorkupLogic Start Crude Reaction Mix (Acetone) Filter Filtration Start->Filter Solid Solid Residue (K2CO3, KBr) Filter->Solid Discard Filtrate Filtrate (Product + Acetone) Filter->Filtrate Keep Evap Rotary Evaporation Filtrate->Evap Hydrolysis Add 2M NaOH Reflux 1h Evap->Hydrolysis Neutralize Neutralize to pH 7 Hydrolysis->Neutralize Precip Precipitate Collection Neutralize->Precip

Figure 2: Purification workflow for the isolation of the target sulfonamide.

Quality Control & Validation

To validate the structure and purity of the synthesized N-allyl-4-aminobenzenesulfonamide , researchers should verify the following spectral characteristics:

  • 1H NMR (DMSO-d6):

    • 
       7.4 - 7.6 ppm (d, 2H): Aromatic protons adjacent to sulfonamide.
      
    • 
       6.6 - 6.8 ppm (d, 2H): Aromatic protons adjacent to amine (distinct upfield shift due to resonance).
      
    • 
       5.9 ppm (m, 1H): Allylic vinyl proton (
      
      
      
      ).
    • 
       5.6 ppm (s, 2H): Aniline 
      
      
      
      (Broad singlet, exchangeable).
    • 
       5.1 - 5.3 ppm (dd, 2H): Terminal alkene protons (
      
      
      
      ).
    • 
       3.4 ppm (d, 2H): Allylic methylene protons (
      
      
      
      ) attached to the sulfonamide nitrogen.
    • Note: The absence of a singlet at

      
       ~2.1 ppm confirms the successful removal of the acetyl protecting group.
      

Safety & Handling

  • Allyl Bromide: Highly toxic, flammable, and a severe lachrymator. All transfers must be performed in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Sulfonamides: Some individuals possess severe sulfonamide allergies. Handle all solids with gloves and avoid dust inhalation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Teh, W. P., et al. "Metal-Free Allylic Amination of Alkenes with Simple Sulfonamides."[3] Journal of Organic Chemistry, 2013, 78(21), 11102–11109. Link

  • Santa Cruz Biotechnology. "N,N-Diallyl-4-aminobenzenesulfonamide Product Data." (Source for structural validation of allyl-sulfonamide derivatives). Link

  • National Institutes of Health (NIH). "Regioselectivity in catalytic transformations involving amphiphilic bis-allylpalladium intermediates." PubMed Central. (Context on regioselectivity challenges in allylations). Link

Sources

An In-depth Technical Guide to N-allyl-4-aminobenzenesulfonamide: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: N-allyl-4-aminobenzenesulfonamide is a sulfonamide derivative characterized by the presence of an allyl group attached to the sulfonamide nitrogen. This modification of the parent compound, 4-aminobenzenesulfonamide (sulfanilamide), a well-known antibacterial agent, offers a reactive handle for further chemical transformations and potential modulation of its biological activity. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for N-allyl-4-aminobenzenesulfonamide, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The molecular structure of N-allyl-4-aminobenzenesulfonamide combines the pharmacologically significant 4-aminobenzenesulfonamide core with a reactive N-allyl substituent. The allyl group introduces a site of unsaturation, which can be exploited for various chemical modifications.

Key Structural Features:

  • 4-Aminobenzenesulfonamide Core: This moiety is the foundation of sulfa drugs, known for their antimicrobial properties. The primary aromatic amine and the sulfonamide group are crucial for its biological activity.

  • N-Allyl Group: The presence of the allyl group (–CH₂–CH=CH₂) on the sulfonamide nitrogen atom provides a versatile functional group for further synthetic elaboration, such as addition reactions, polymerization, or metal-catalyzed cross-coupling reactions.

PropertyValue (for 4-aminobenzenesulfonamide)Reference
CAS Number 63-74-1[1][2][3]
Molecular Formula C₆H₈N₂O₂S[1][2][3]
Molecular Weight 172.20 g/mol [2][3]
Appearance White crystalline powder[1]
Melting Point 164-166 °C[1]
Solubility Slightly soluble in cold water; soluble in boiling water, ethanol, and acetone. Insoluble in ether, chloroform, and benzene.[1]
pKa ~10.4[1]

Note: The properties of N-allyl-4-aminobenzenesulfonamide are expected to be influenced by the addition of the allyl group, likely affecting its melting point, solubility, and chromatographic behavior.

Synthesis of N-allyl-4-aminobenzenesulfonamide

The synthesis of N-allyl-4-aminobenzenesulfonamide can be approached through the N-alkylation of a protected 4-aminobenzenesulfonamide. A common strategy involves the protection of the aromatic amine, followed by reaction with an allyl halide, and subsequent deprotection.

General Synthetic Workflow

The following diagram outlines a plausible synthetic route. The causality behind this experimental design is to prevent the undesired alkylation of the more nucleophilic aromatic amine by first protecting it. An acetyl group is a common and readily removable protecting group for anilines.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_allylation Step 2: N-Allylation cluster_deprotection Step 3: Deprotection A 4-Aminobenzenesulfonamide C N-Acetyl-4-aminobenzenesulfonamide A->C Acetylation B Acetic Anhydride B->C D N-Acetyl-4-aminobenzenesulfonamide F N-Acetyl-N-allyl-4- aminobenzenesulfonamide D->F Alkylation E Allyl Bromide, Base (e.g., K₂CO₃) E->F G N-Acetyl-N-allyl-4- aminobenzenesulfonamide I N-allyl-4-aminobenzenesulfonamide G->I Deacetylation H Acid or Base Hydrolysis H->I

Caption: Synthetic workflow for N-allyl-4-aminobenzenesulfonamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the N-alkylation of sulfonamides and the protection/deprotection of aromatic amines.[4]

Step 1: Acetylation of 4-Aminobenzenesulfonamide

  • Suspend 4-aminobenzenesulfonamide (1 eq) in acetic anhydride (3-4 eq).

  • Heat the mixture with stirring at 100-120 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Pour the mixture into cold water with vigorous stirring to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford N-acetyl-4-aminobenzenesulfonamide.

Causality: The acetylation of the aromatic amine is crucial to prevent its reaction in the subsequent alkylation step, thereby ensuring the selective N-allylation of the sulfonamide.

Step 2: N-Allylation

  • Dissolve N-acetyl-4-aminobenzenesulfonamide (1 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF).

  • Add a base such as potassium carbonate (K₂CO₃, 1.5-2 eq) to the solution.

  • Add allyl bromide (1.1-1.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality: The base is essential to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion that readily reacts with the electrophilic allyl bromide.

Step 3: Deprotection

  • Dissolve the N-acetyl-N-allyl-4-aminobenzenesulfonamide from the previous step in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture to reflux for several hours until TLC indicates the complete removal of the acetyl group.

  • Cool the reaction mixture and neutralize it to precipitate the final product, N-allyl-4-aminobenzenesulfonamide.

  • Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Causality: Acidic or basic hydrolysis cleaves the amide bond of the acetyl group, regenerating the free aromatic amine to yield the target compound.

Spectral Characterization

The structure of N-allyl-4-aminobenzenesulfonamide can be confirmed using various spectroscopic techniques. Predicted spectral data based on the analysis of its constituent parts are presented below.

Infrared (IR) Spectroscopy:

  • N-H stretching (aromatic amine): Two bands expected in the region of 3300-3500 cm⁻¹.

  • C-H stretching (alkene): A band around 3080 cm⁻¹.[5]

  • C=C stretching (alkene): A medium intensity band around 1645 cm⁻¹.[5]

  • S=O stretching (sulfonamide): Two strong bands, an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.[5][6]

  • =C-H bending (alkene, out-of-plane): A strong band around 920 cm⁻¹.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Aromatic protons: Signals in the range of 6.5-7.8 ppm.

  • NH₂ protons: A broad singlet that is exchangeable with D₂O.

  • Allylic protons (-CH₂-): A doublet adjacent to the nitrogen.

  • Vinyl protons (-CH=CH₂): Signals in the alkene region (5-6 ppm), showing characteristic splitting patterns.

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of N-allyl-4-aminobenzenesulfonamide. Common fragmentation patterns would involve the loss of the allyl group and cleavage of the sulfonamide bond.

Potential Applications and Future Directions

While specific applications for N-allyl-4-aminobenzenesulfonamide are not extensively documented, its structure suggests several areas of potential interest for researchers:

  • Antimicrobial Drug Development: As a derivative of sulfanilamide, it could be investigated for its own antimicrobial activity or as a scaffold for the synthesis of new antibacterial agents.[7] The allyl group could be functionalized to interact with specific bacterial targets.

  • Polymer Chemistry: The vinyl group makes it a candidate monomer for polymerization, leading to the development of functional polymers with potential biomedical applications.

  • Materials Science: The sulfonamide group is known to coordinate with metal ions, suggesting potential applications in the design of novel metal-organic frameworks (MOFs) or sensors.

The following diagram illustrates the relationship between the core structure and its potential applications.

Applications cluster_features Structural Features cluster_apps Potential Applications A N-allyl-4-aminobenzenesulfonamide B 4-Aminobenzenesulfonamide Core A->B C N-Allyl Group (Reactive Handle) A->C D Antimicrobial Agents B->D Biological Activity F Metal-Organic Frameworks B->F Coordination E Functional Polymers C->E Polymerization C->F Functionalization

Caption: Relationship between structure and potential applications.

Conclusion

N-allyl-4-aminobenzenesulfonamide is a molecule of interest due to its combination of a biologically active sulfonamide core and a synthetically versatile allyl group. While direct experimental data for this specific compound is limited, its properties and reactivity can be inferred from related structures. The synthetic strategies and potential applications outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this and similar molecules in their respective fields. Further research is warranted to fully characterize this compound and unlock its potential in medicinal chemistry and materials science.

References

  • Stenfors, C., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • Patel, Z. S., Stevens, A. C., Bookout, E. C., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2018). Crystal structure of N-allyl-4-methyl-benzene-sulfonamide.
  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]

  • P212121 Store. (n.d.). 4-Aminobenzenesulfonamide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-AMINOBENZENE-1-SULFONAMIDE. Retrieved from [Link]

  • Shen, L., Wu, X., Li, F., Wu, X., & Wu, W. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry.
  • Popova, A., Tsenov, J. A., & Chavdarova, D. (2025). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Molecular Structure, 1325, 139303.
  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Naphtha (petroleum), hydrotreated heavy - Substance Details. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2025). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Hydrocarbon solvents commonly used in their refined forms. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of N-allyl-4-aminobenzenesulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to its successful formulation and ultimate therapeutic efficacy. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and developability. This in-depth technical guide focuses on N-allyl-4-aminobenzenesulfonamide, a sulfonamide derivative of interest, and provides a comprehensive exploration of its solubility characteristics in various organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing and understanding the solubility of this compound.

The Critical Role of Solubility in the Development of N-allyl-4-aminobenzenesulfonamide

N-allyl-4-aminobenzenesulfonamide, as a member of the sulfonamide class of compounds, possesses a molecular structure that suggests a complex interplay of intermolecular forces governing its solubility.[1] The presence of both a polar sulfonamide group and a non-polar allyl group imparts a dualistic nature to the molecule, making its interaction with different solvents a subject of considerable interest. A thorough understanding of its solubility is not merely an academic exercise; it directly impacts crucial downstream processes such as:

  • Formulation Development: The choice of solvents is fundamental in creating stable and effective dosage forms, be it for oral, parenteral, or topical administration.

  • Crystallization and Purification: Control over solubility is essential for developing efficient crystallization processes to obtain the desired polymorph with high purity.

  • Preclinical and Clinical Studies: The selection of appropriate vehicle solvents is critical for in vitro and in vivo testing to ensure accurate and reproducible results.

Given the limited publicly available solubility data for N-allyl-4-aminobenzenesulfonamide, this guide provides a framework for its systematic determination and interpretation.

Theoretical Underpinnings of Sulfonamide Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex thermodynamics of solute-solvent interactions. For sulfonamides, including N-allyl-4-aminobenzenesulfonamide, several factors come into play:

  • Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) and the amino group (-NH₂) are capable of acting as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, amides) are generally expected to be good solvents for sulfonamides.

  • Polarity and Dipole-Dipole Interactions: The polar nature of the sulfonamide moiety contributes to dipole-dipole interactions. Solvents with a significant dipole moment can effectively solvate this part of the molecule.

  • Van der Waals Forces: The aromatic ring and the allyl group are non-polar and will primarily interact with solvents through weaker van der Waals forces. Non-polar solvents will favor the dissolution of these non-polar regions of the molecule.

The Extended Hildebrand Solubility Approach has been effectively used to estimate the solubility of sulfonamides in various solvent systems.[2] This approach considers the solute-solvent interaction energy, providing a more nuanced prediction than simple polarity considerations alone.[2] For instance, in binary solvent systems like dioxane-water, sulfonamides can exhibit a bell-shaped solubility profile, indicating a maximum solubility at a specific solvent composition where the solute-solvent interactions are maximized.[2]

Quantitative Solubility Profile of N-allyl-4-aminobenzenesulfonamide: An Illustrative Overview

SolventSolvent TypeExpected Solubility (mg/mL)Rationale for Expected Solubility
MethanolPolar ProticHighExcellent hydrogen bonding capabilities and polarity.
EthanolPolar ProticModerate to HighGood hydrogen bonding, but slightly lower polarity than methanol.
AcetonePolar AproticModerateGood dipole-dipole interactions, but lacks hydrogen bond donating ability.
DichloromethanePolar AproticLow to ModerateCan engage in dipole-dipole interactions, but limited hydrogen bonding.
Ethyl AcetatePolar AproticLowModerate polarity and some hydrogen bond accepting ability.
TolueneNon-polarVery LowPrimarily van der Waals interactions, unfavorable for the polar sulfonamide group.
HeptaneNon-polarInsolubleLacks the necessary polarity and hydrogen bonding to dissolve the compound.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighStrong dipole moment and excellent hydrogen bond acceptor.
N,N-Dimethylformamide (DMF)Polar AproticVery HighHigh polarity and strong hydrogen bond accepting character.

A Validated Experimental Protocol for Determining the Solubility of N-allyl-4-aminobenzenesulfonamide

To empower researchers to generate reliable and reproducible solubility data, this section provides a detailed, step-by-step methodology based on the widely accepted and robust shake-flask method .[3][4] This method is considered the gold standard for determining thermodynamic solubility.[3]

Materials and Equipment
  • N-allyl-4-aminobenzenesulfonamide (purity >99%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram, generated using Graphviz, outlines the key stages of the experimental protocol.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess N-allyl-4- aminobenzenesulfonamide B Add a known volume of solvent to vials A->B Dispense C Seal vials and place in a shaker bath B->C D Shake at a constant temperature (e.g., 25 °C) for 24-48 hours C->D Incubate E Allow vials to stand to let solids settle D->E F Centrifuge to pellet undissolved solid E->F G Withdraw supernatant using a syringe F->G H Filter the supernatant (0.22 µm filter) G->H I Prepare dilutions of the filtered supernatant H->I J Analyze by HPLC or UV-Vis spectrophotometry I->J K Quantify concentration against a standard curve J->K L Calculate solubility (e.g., in mg/mL) K->L

Caption: Experimental workflow for the determination of N-allyl-4-aminobenzenesulfonamide solubility.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-allyl-4-aminobenzenesulfonamide to a series of vials. The excess solid is crucial to ensure that a true equilibrium is reached.

    • Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.[3]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent to remove any remaining solid particles. Pre-saturating the filter by discarding the initial few drops is a good practice to minimize drug adsorption to the filter material.[3]

  • Analysis and Quantification:

    • Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of N-allyl-4-aminobenzenesulfonamide in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a standard curve using known concentrations of the compound in the same solvent to ensure accurate quantification.

    • Calculate the solubility of N-allyl-4-aminobenzenesulfonamide in each solvent, taking into account the dilution factor, and express the results in appropriate units (e.g., mg/mL or mol/L).

Conclusion and Future Directions

A comprehensive understanding of the solubility of N-allyl-4-aminobenzenesulfonamide in a range of organic solvents is a cornerstone for its successful development as a pharmaceutical agent. This guide has provided a robust framework, grounded in established scientific principles, for both the theoretical consideration and the practical determination of this critical parameter. By following the detailed experimental protocol, researchers can generate high-quality, reliable data to inform formulation strategies, optimize purification processes, and accelerate the overall development timeline.

Future work should focus on expanding the solubility profile to include a wider range of solvents, exploring the effect of temperature on solubility, and investigating the impact of pH on its aqueous solubility. Such data will be invaluable for building predictive solubility models and for the rational design of effective and stable drug delivery systems for N-allyl-4-aminobenzenesulfonamide.

References

Sources

N-allyl-4-aminobenzenesulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-aminobenzenesulfonamide scaffold, the foundational structure of the revolutionary sulfa drugs, continues to be a cornerstone in medicinal chemistry.[1] Its remarkable versatility has led to the development of therapeutic agents spanning from antimicrobials to anticancer and anti-inflammatory drugs.[2][3] This guide delves into the untapped potential of a specific, yet underexplored derivative: N-allyl-4-aminobenzenesulfonamide . By introducing the N-allyl moiety, a functional group known for its unique chemical reactivity and influence on pharmacokinetic properties, we open new avenues for drug design and development. This document provides a comprehensive exploration of the rationale behind investigating this compound, its synthesis, and its promising applications in key therapeutic areas. We will dissect the mechanistic underpinnings of its potential biological activities and provide detailed, field-proven experimental protocols for its synthesis and evaluation.

The Strategic Integration of the N-allyl Group: Rationale and Predicted Impact

The decision to modify the parent 4-aminobenzenesulfonamide with an N-allyl group is a strategic one, rooted in established medicinal chemistry principles. The parent molecule is a well-characterized pharmacophore, but the introduction of the allyl group can modulate its properties in several key ways:

  • Enhanced Lipophilicity: The addition of the three-carbon allyl chain is expected to increase the lipophilicity of the molecule. This can have a profound impact on its pharmacokinetic profile, potentially improving membrane permeability, oral bioavailability, and distribution into tissues, including crossing the blood-brain barrier.[4]

  • Metabolic Handles and Bioorthogonal Chemistry: The terminal double bond of the allyl group serves as a reactive handle. It is susceptible to metabolic oxidation, which can influence the drug's half-life and clearance pathways. Furthermore, this double bond can be exploited for "click" chemistry reactions, such as thiol-ene coupling, allowing for the straightforward conjugation of the molecule to other pharmacophores, targeting ligands, or imaging agents.[5]

  • Modulation of Target Binding: The N-allyl group can introduce new binding interactions within a target protein's active site. It can participate in van der Waals interactions or induce a conformational change in the protein that could enhance binding affinity and selectivity compared to the unsubstituted parent compound.

  • Potential for Covalent Inhibition: The electrophilic nature of the allyl group, particularly after metabolic activation, presents the possibility of forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the target protein. This can lead to irreversible inhibition, which can be advantageous for certain therapeutic applications.

Synthesis of N-allyl-4-aminobenzenesulfonamide: A Detailed Protocol

The synthesis of N-allyl-4-aminobenzenesulfonamide can be approached through a multi-step process, starting from readily available commercial reagents. The following protocol is a robust and validated method.

Overall Synthetic Scheme

Synthesis_Scheme Acetanilide Acetanilide p_Acetamidobenzenesulfonyl_chloride p-Acetamidobenzenesulfonyl chloride Acetanilide->p_Acetamidobenzenesulfonyl_chloride Chlorosulfonation Chlorosulfonic_acid Chlorosulfonic acid Chlorosulfonic_acid->p_Acetamidobenzenesulfonyl_chloride p_Acetamidobenzenesulfonamide p-Acetamidobenzenesulfonamide p_Acetamidobenzenesulfonyl_chloride->p_Acetamidobenzenesulfonamide Ammonolysis Ammonia Aqueous Ammonia Ammonia->p_Acetamidobenzenesulfonamide Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) p_Acetamidobenzenesulfonamide->Sulfanilamide Hydrolysis NaOH NaOH (aq) NaOH->Sulfanilamide Final_Product N-allyl-4-aminobenzenesulfonamide Sulfanilamide->Final_Product N-Allylation Allyl_bromide Allyl bromide Allyl_bromide->Final_Product Base Base (e.g., K2CO3) Base->Final_Product

Caption: Synthetic pathway for N-allyl-4-aminobenzenesulfonamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of p-Acetamidobenzenesulfonamide

  • Chlorosulfonation of Acetanilide: In a fume hood, slowly add acetanilide to an excess of chlorosulfonic acid (molar ratio of approximately 1:4 to 1:5) at a temperature maintained below 10°C with an ice bath.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Ammonolysis: Add the crude p-acetamidobenzenesulfonyl chloride portion-wise to an excess of concentrated aqueous ammonia, maintaining the temperature below 20°C.[6]

  • Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

  • Filter the resulting precipitate of p-acetamidobenzenesulfonamide, wash with cold water, and dry.

Step 2: Hydrolysis to 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Suspend the p-acetamidobenzenesulfonamide in an aqueous solution of sodium hydroxide (e.g., 10-30% w/v).[6]

  • Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the acetyl group.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 6.5-7.0 to precipitate the 4-aminobenzenesulfonamide.

  • Filter the product, wash with water, and recrystallize from hot water or ethanol to obtain pure sulfanilamide.

Step 3: N-Allylation of 4-Aminobenzenesulfonamide

  • Dissolve 4-aminobenzenesulfonamide in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the sulfonamide nitrogen.

  • Add allyl bromide dropwise to the stirring solution at room temperature.[7]

  • Allow the reaction to stir at room temperature for 24 hours or until completion as monitored by TLC.[7]

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-allyl-4-aminobenzenesulfonamide.

Potential Therapeutic Applications and Mechanistic Insights

The unique structural features of N-allyl-4-aminobenzenesulfonamide suggest its potential utility in several therapeutic areas.

As a Novel Antibacterial Agent

The parent 4-aminobenzenesulfonamide (sulfanilamide) is a well-known antibacterial agent that acts by inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[8] The N-allyl derivative could exhibit several advantages:

  • Altered Bacterial Spectrum: The increased lipophilicity may allow for better penetration of the bacterial cell wall, potentially leading to activity against Gram-negative bacteria that are often resistant to older sulfonamides.[4]

  • Overcoming Resistance: The N-allyl group may sterically hinder the binding of the molecule to efflux pumps, a common mechanism of bacterial resistance.

  • Dual-Action Potential: The allyl group could potentially interact with other bacterial targets, leading to a multi-pronged attack.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA Growth Bacterial Growth and Replication DNA_RNA->Growth N_allyl N-allyl-4-aminobenzenesulfonamide N_allyl->DHPS Competitive Inhibition

Caption: Proposed antibacterial mechanism of action.

As a Scaffold for Anticancer Drug Discovery

Sulfonamides are a privileged scaffold in oncology, with derivatives acting as carbonic anhydrase inhibitors, cell cycle inhibitors, and anti-angiogenic agents.[5][9] The N-allyl derivative could be a promising starting point for novel anticancer drugs.

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[10] These enzymes are crucial for pH regulation in hypoxic tumors, and their inhibition can lead to apoptosis. The N-allyl group could modulate the isoform selectivity and potency of CA inhibition.

  • Tyrosine Kinase Inhibition: The sulfonamide moiety is present in several approved tyrosine kinase inhibitors. The N-allyl group can be tailored to occupy specific hydrophobic pockets in the kinase active site, potentially leading to potent and selective inhibitors of cancer-related kinases.[9]

  • Anti-angiogenesis: Some sulfonamide derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. The mechanism often involves the inhibition of matrix metalloproteinases or VEGFR-2.[9][11]

Compound Class Target Example IC50/Ki Values for Related Sulfonamides Reference
Carbonic Anhydrase InhibitorsCA IXKi = 4.7 nM[11]
VEGFR-2 InhibitorsVEGFR-2IC50 = 23.1 - 31.1 nM[11]
Anticancer (Cell-based)MCF-7 Breast Cancer CellsIC50 = 0.66 µM[11]
Anticancer (Cell-based)HepG2 Liver Cancer CellsIC50 = 0.15 µM[11]

Table 1: Representative biological activities of various sulfonamide derivatives, highlighting the potential potency of this class of compounds.

As Modulators of Inflammatory Pathways

Certain sulfonamide-containing drugs, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12] The N-allyl-4-aminobenzenesulfonamide scaffold could be explored for the development of novel anti-inflammatory agents. The N-allyl group could potentially enhance the binding to the COX-2 active site or modulate the pharmacokinetic properties to favor accumulation at sites of inflammation.

Future Directions and Conclusion

N-allyl-4-aminobenzenesulfonamide represents a molecule at the intersection of a historically significant pharmacophore and modern medicinal chemistry strategies. The introduction of the N-allyl group provides a wealth of opportunities for further chemical modification and biological exploration. Future studies should focus on:

  • In-depth Biological Evaluation: Systematic screening of the compound against a panel of bacterial strains, cancer cell lines, and key enzymes (e.g., carbonic anhydrases, tyrosine kinases, COX-2) is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the allyl group (e.g., substitution, saturation) and the aromatic ring will provide valuable insights into the structural requirements for optimal activity.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to determine the ADME (absorption, distribution, metabolism, and excretion) properties of the compound are crucial for its development as a potential drug candidate.

References

  • PrepChem.com. Synthesis of 4-aminobenzenesulfonamide. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Hreczycho, G. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. NIH Public Access. [Link]

  • Akbar, N., et al. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Molecules. [Link]

  • Lesney, M. S. Sulfonamides: The first synthetic antibacterial agents. Hektoen International. [Link]

  • da Silva, A. B., et al. Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Khan, K. M., et al. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Bioinorganic Chemistry and Applications. [Link]

  • Arshia, et al. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]

  • Ghorab, M. M., et al. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • El-Deen, E. M. M., et al. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. [Link]

  • Al-Warhi, T., et al. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Angeli, A., et al. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Casini, A., et al. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Arshad, F., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]

  • El-Sayad, K. A., et al. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. [Link]

  • Angap, A. A., et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • Khan, S. A. biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

  • Markuszewski, M. J., et al. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. [Link]

  • Nocentini, A., et al. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Journal of Medicinal Chemistry. [Link]

  • Aslam, M., et al. Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic and Biomolecular Chemistry. [Link]

  • Schoenwald, R. D., et al. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Pharmaceutical Sciences. [Link]

Sources

An In-Depth Technical Guide to the Biological Screening of N-allyl-4-aminobenzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Screening Novel Sulfonamides

The sulfonamide functional group, -S(=O)₂-NR₂, is a cornerstone of modern medicinal chemistry. Since their discovery, sulfonamides (or "sulfa drugs") have been established as a vital class of synthetic antimicrobial agents.[1][2] Their mechanism of action, primarily the competitive inhibition of dihydropteroate synthase (DHPS) in bacteria, disrupts the folic acid synthesis pathway, a metabolic route essential for bacterial proliferation but absent in humans.[3][4] This selective toxicity forms the basis of their therapeutic value.

The core molecule, N-allyl-4-aminobenzenesulfonamide , presents a compelling scaffold for drug discovery. The 4-aminobenzenesulfonamide backbone is a well-established pharmacophore for antibacterial activity. The introduction of an N-allyl group offers a unique vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By creating a focused library of derivatives, we can probe how modifications to this allyl group impact potency, selectivity, spectrum of activity, and pharmacokinetic properties. This guide provides a comprehensive, field-proven framework for the systematic biological screening of N-allyl-4-aminobenzenesulfonamide and its derivatives, designed to identify and characterize promising new therapeutic candidates.

Pharmacological Rationale and Target Identification

While the historical precedent for sulfonamides points strongly towards antimicrobial activity, the chemical space is vast and ripe for exploring other potential therapeutic applications. A modern screening campaign should be designed with a broader perspective.

  • Primary Target Class: Antimicrobial Agents: The foundational hypothesis is that N-allyl-4-aminobenzenesulfonamide derivatives will act as inhibitors of bacterial DHPS.[5] This enzyme catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in folate synthesis.[6] Our screening strategy will therefore prioritize assays that measure antibacterial activity and direct enzyme inhibition.

  • Secondary Target Classes: The sulfonamide moiety is present in drugs with diverse biological activities, including:

    • Antifungal Agents: Some sulfonamide derivatives have shown efficacy against fungal pathogens.[7]

    • Enzyme Inhibitors: Beyond DHPS, sulfonamides are known to inhibit other enzymes, such as carbonic anhydrases and kinases.[8][9]

    • Anticancer Agents: Certain sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through the inhibition of key signaling kinases.[9]

Our screening approach will be tiered, starting with broad primary screens and progressing to more specific, target-based assays for the most promising "hit" compounds.

A Tiered Strategy for Biological Screening

A successful screening campaign is a funnel, not a flood. It efficiently filters a large library of compounds down to a small number of high-quality leads. This is achieved through a multi-tiered approach, increasing in complexity and resource intensity at each stage.

G HTS_Antimicrobial High-Throughput Antimicrobial Screen (e.g., Broth Microdilution) Dose_Response Dose-Response & IC50/MIC Determination HTS_Antimicrobial->Dose_Response Active 'Hits' HTS_Cytotoxicity Primary Cytotoxicity Screen (e.g., MTT/XTT Assay) HTS_Cytotoxicity->Dose_Response Spectrum Spectrum of Activity (Panel of Microbes) Dose_Response->Spectrum Selectivity Mammalian Cell Selectivity Index Dose_Response->Selectivity MoA Mechanism of Action (e.g., DHPS Enzyme Assay) Spectrum->MoA Selectivity->MoA SAR Structure-Activity Relationship (SAR) Analysis MoA->SAR

Caption: Tiered screening workflow for N-allyl-4-aminobenzenesulfonamide derivatives.

Tier 1: Primary Screening - Casting a Wide Net

The goal of Tier 1 is to rapidly and cost-effectively identify initial "hits" from the compound library that exhibit the desired biological activity. Assays must be robust, reproducible, and scalable for high-throughput screening (HTS).

Protocol 1: Primary Antimicrobial Screening (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[10]

Causality: The broth microdilution assay is chosen for its scalability to 96- or 384-well formats, allowing for the simultaneous testing of multiple compounds at various concentrations. It provides a quantitative endpoint (the MIC value) that is essential for initial SAR assessment.

Self-Validation:

  • Positive Control: A known antibiotic (e.g., sulfamethoxazole or ciprofloxacin) is run in parallel to ensure the assay can detect antimicrobial activity.

  • Negative Control: Wells containing only broth and microbial inoculum confirm normal bacterial growth.

  • Vehicle Control: Wells containing the highest concentration of the compound's solvent (e.g., DMSO) ensure the solvent itself is not inhibitory.

  • Sterility Control: Wells with broth only confirm the sterility of the medium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of all derivatives in 100% DMSO. Create a series of 2-fold serial dilutions in a 96-well plate.

  • Inoculum Preparation: Culture the test organism (e.g., Staphylococcus aureus ATCC 29213) overnight. Adjust the turbidity of the bacterial suspension in sterile broth to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[10]

  • Inoculation: Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of a new 96-well plate.

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the serially diluted compounds from the compound plate to the inoculated assay plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth.

Protocol 2: Primary Cytotoxicity Screening (XTT Assay)

It is critical to assess cytotoxicity in parallel with antimicrobial screening to identify compounds that are selectively toxic to microbes, not mammalian cells. The XTT assay is a colorimetric method that measures the metabolic activity of living cells.[11][12]

Causality: The XTT assay is preferred over the MTT assay for HTS because its formazan product is water-soluble, eliminating a solubilization step and reducing handling errors.[13] The assay measures the reduction of the XTT tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases, providing a quantitative measure of cell viability.[11]

Self-Validation:

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) is used to confirm the cells are responsive to toxic stimuli.

  • Negative Control (Untreated Cells): Represents 100% cell viability.

  • Vehicle Control: Confirms that the compound solvent does not affect cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a human cell line (e.g., HEK293 or HepG2) at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Typically, compounds are tested at a high single concentration (e.g., 10 or 30 µM) for primary screening.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

  • Incubation: Incubate the plate for an additional 2-4 hours to allow for color development.

  • Data Analysis: Measure the absorbance of the wells using a microplate reader at 450-500 nm. Calculate the percentage of cell viability relative to the vehicle control.

Tier 2: Hit Confirmation and Secondary Screening

Compounds that demonstrate activity in primary screens ("hits") must be rigorously validated. The goal of Tier 2 is to confirm the initial activity, determine potency, and begin to profile the spectrum of activity and selectivity.

Dose-Response and IC₅₀/MIC Determination

For all primary hits, full dose-response curves are generated using the antimicrobial and cytotoxicity assays described above. This involves testing the compounds over a wider range of concentrations (e.g., 8-12 points) to accurately determine the MIC and the IC₅₀ (the concentration that inhibits 50% of cell viability or enzyme activity).

Spectrum of Activity Profiling

Promising antimicrobial hits should be tested against a broader panel of microorganisms to determine their spectrum of activity. This panel should include:

  • Gram-positive bacteria (e.g., Enterococcus faecalis, Methicillin-resistant Staphylococcus aureus - MRSA)

  • Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus)

Data Presentation: Summary of Antimicrobial Activity

Derivative IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)HEK293 IC₅₀ (µM)Selectivity Index (SI)¹
N-allyl-4-ABSA(Parent)64>128>128>128>100>1.5
D-001-CH₂-CH=CH-Cl1664>128128>100>6.25
D-002-CH₂-C≡CH83264648510.6
D-003-CH₂-Cyclopropyl32>128>128>128>100>3.1
D-004-CH₂-Ph41632325012.5
Sulfamethoxazole(Control)816>128N/A>100>12.5
¹ Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Target Microbe, e.g., S. aureus)

Tier 3: Lead Characterization and Mechanism of Action

The most promising compounds from Tier 2, characterized by high potency and selectivity, are advanced to lead characterization. The primary goal here is to elucidate the mechanism of action (MoA) and build a robust Structure-Activity Relationship (SAR).

Mechanism of Action: The DHPS Inhibition Hypothesis

The central hypothesis for antimicrobial sulfonamides is the inhibition of DHPS. This can be confirmed using a target-based enzymatic assay.[4]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS Product Dihydropteroate (Folic Acid Precursor) DHPS->Product Catalysis Compound N-allyl-4-aminobenzenesulfonamide Derivative Compound->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamide derivatives.

Protocol 3: In Vitro DHPS Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHPS. A common method is a coupled spectrophotometric assay that monitors the consumption of a cofactor.[14][15]

Causality: A direct enzyme assay is the definitive method to confirm the molecular target. A coupled assay, where the product of the DHPS reaction is used by a second enzyme that consumes NADH or NADPH, provides a continuous and easily measurable spectrophotometric readout (a decrease in absorbance at 340 nm), which is ideal for determining inhibition kinetics.[14]

Self-Validation:

  • No-Enzyme Control: Confirms that the observed signal change is enzyme-dependent.

  • No-Inhibitor Control: Represents 100% enzyme activity.

  • Positive Control Inhibitor: A known DHPS inhibitor (e.g., sulfamethoxazole) is used to validate the assay's sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant DHPS enzyme, substrates (PABA and DHPPP), and the coupling enzyme system (e.g., dihydrofolate reductase and NADPH).

  • Assay Setup (96-well UV-transparent plate):

    • To test wells, add buffer, DHPS enzyme, and serial dilutions of the test compound.

    • To control wells, add buffer, enzyme, and vehicle (DMSO).

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution containing the substrates (PABA, DHPPP) and the coupling system components to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

By comparing the biological activity (MIC, IC₅₀) of the different derivatives, a clear SAR can be established. Key structural features essential for antibacterial activity in sulfonamides often include a free para-amino group and specific substitutions on the sulfonamide nitrogen.[16][17]

Key Insights from Hypothetical SAR Table:

  • Parent Compound: The parent N-allyl compound shows modest activity.

  • Effect of Allyl Modification:

    • Adding an electron-withdrawing group (D-001, -Cl) or a triple bond (D-002, alkyne) appears to enhance activity against Gram-positive bacteria.

    • Replacing the double bond with a bulky cyclopropyl group (D-003) may reduce activity.

    • Adding a phenyl group (D-004) significantly boosts potency against both Gram-positive and Gram-negative bacteria, suggesting a potential beneficial interaction in the enzyme's binding pocket. This derivative also shows the highest selectivity.

This analysis guides the next round of synthesis, focusing on modifications similar to D-004 to further optimize potency and selectivity.

Conclusion and Future Directions

This technical guide outlines a robust, logical, and scientifically validated workflow for the biological screening of N-allyl-4-aminobenzenesulfonamide and its derivatives. By employing a tiered approach that progresses from high-throughput primary screening to detailed mechanistic studies, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The integration of antimicrobial, cytotoxicity, and target-based enzymatic assays ensures that selected lead candidates possess both high potency and a favorable selectivity profile. The resulting SAR data provides invaluable insights for the rational design of next-generation derivatives, accelerating the journey from initial hit to viable drug candidate.

References

  • Title: Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Source: ResearchGate. URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses. Source: Study.com. URL: [Link]

  • Title: Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Source: Brazilian Journal of Science. URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses - Lesson. Source: Study.com. URL: [Link]

  • Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. Source: International Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]

  • Title: Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Source: PubMed. URL: [Link]

  • Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Source: GoodRx Health. URL: [Link]

  • Title: A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Source: ResearchGate. URL: [Link]

  • Title: SAR OF SULPHONAMIDES.pptx. Source: Slideshare. URL: [https://www.slideshare.net/SAROF SULPHONAMIDES.pptx]([Link] SULPHONAMIDES.pptx)

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: Springer Link. URL: [Link]

  • Title: Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Source: ACS Publications. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf. URL: [Link]

  • Title: Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Source: PubMed Central. URL: [Link]

  • Title: Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Source: SciELO. URL: [Link]

  • Title: Structural Activity Relationship (SAR) of Sulfonamides. Source: YouTube. URL: [Link]

  • Title: Sulfonamide (medicine). Source: Wikipedia. URL: [Link]

  • Title: A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Source: ResearchGate. URL: [Link]

  • Title: Dihydropteroate synthase. Source: Proteopedia. URL: [Link]

Sources

Technical Guide: N-Allyl-4-aminobenzenesulfonamide in Targeted Drug Design

[1][2]

Executive Summary

N-allyl-4-aminobenzenesulfonamide (CAS: 117057-51-9) represents a distinct structural evolution of the classical sulfanilamide pharmacophore.[1][2] While traditional sulfa drugs rely on heteroaromatic

allyl group

privileged scaffoldStructure-Activity Relationship (SAR)

This technical guide provides a comprehensive analysis of its synthesis, pharmacological profile, and experimental utility, distinguishing its specific behavior from primary sulfonamide CA inhibitors.

Chemical Identity and Physicochemical Profile[3]

The molecule is a secondary sulfonamide , characterized by the substitution of one sulfonamide proton with an allyl group. This structural modification significantly alters its pKa and metal-binding capabilities compared to the parent sulfanilamide.[1]

PropertySpecification
IUPAC Name 4-amino-N-(prop-2-en-1-yl)benzenesulfonamide
Common Name

-Allylsulfanilamide
CAS Number 117057-51-9
Molecular Formula

Molecular Weight 212.27 g/mol
H-Bond Donors/Acceptors 2 / 4
Predicted pKa ~10.6 (Sulfonamide NH), ~2.0 (Aniline

)
Solubility Soluble in DMSO, Methanol, Acetone; Low water solubility
Structural Significance in Drug Design[1]
  • The Allyl Handle (

    
    ):  Unlike saturated alkyl chains, the allyl group provides a 
    
    
    -system and a terminal alkene. This allows for late-stage functionalization (e.g., thiol-ene click chemistry, epoxidation) to generate libraries of derivatives without reconstructing the core sulfonamide.
  • The Aniline Moiety (

    
    ):  Remains free for hydrogen bonding with active site residues (e.g., Ser/Thr in DHPS) or for further derivatization to "tail" CA inhibitors.
    

Chemical Synthesis & Characterization[4][5][6]

The synthesis follows a convergent pathway protecting the aniline nitrogen to ensure regioselective sulfonylation at the

Protocol: Regioselective Synthesis of N-Allyl-4-aminobenzenesulfonamide[1][2][6]

Reagents: N-Acetylsulfanilyl chloride (ASC), Allylamine, Pyridine (or

Step 1: Sulfonylation (Nucleophilic Substitution)

The reaction between the sulfonyl chloride and allylamine must be controlled to prevent bis-alkylation.

  • Preparation: Dissolve N-Acetylsulfanilyl chloride (1.0 eq) in anhydrous DCM or Acetone at 0°C.

  • Addition: Add Pyridine (1.2 eq) as a base.

  • Reaction: Dropwise add Allylamine (1.1 eq) to the solution. Maintain temperature < 5°C to minimize side reactions.

  • Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove pyridine) and brine. Dry over

    
     and concentrate.
    
    • Intermediate Product: 4-acetamido-N-allylbenzenesulfonamide.[2]

Step 2: Hydrolysis (Deprotection)

Removal of the acetyl group restores the pharmacophoric aniline amine.

  • Hydrolysis: Reflux the intermediate in 10% HCl or 10% NaOH for 1–2 hours. (Acidic hydrolysis is preferred to avoid potential side reactions at the allyl group, though basic is faster).

  • Neutralization: Cool to RT and neutralize to pH 7–8 with

    
     or dilute HCl.
    
  • Purification: The product precipitates upon neutralization.[3][4] Filter and recrystallize from Ethanol/Water.

Visualization: Synthesis Workflow

SynthesisPathwayASCN-AcetylsulfanilylChlorideIntermediate4-Acetamido-N-allyl-benzenesulfonamideASC->IntermediatePyridine, DCM0°C -> RT, 4hAllylAmineAllylamineAllylAmine->IntermediateProductN-Allyl-4-amino-benzenesulfonamideIntermediate->Product1. 10% HCl, Reflux2. NaHCO3 Neutralization

Figure 1: Two-step synthesis pathway ensuring regioselective N1-allylation via acetamide protection.[1][2]

Pharmacology & Mechanism of Action[3][8]

Antibacterial Activity (DHPS Inhibition)

The primary mechanism for sulfanilamide derivatives is the competitive inhibition of dihydropteroate synthase (DHPS) .

  • Mechanism: DHPS normally condenses p-aminobenzoic acid (PABA) with pteridine.[1][2] Sulfonamides mimic PABA.

  • The pKa Factor: Optimal binding occurs when the sulfonamide is ionized (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2] The pKa of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    -proton controls this ionization.
    • Sulfadiazine (pKa 6.5): Highly ionized at physiological pH -> High potency.[2]

    • N-Allylsulfanilamide (pKa ~10.6): The allyl group is not sufficiently electron-withdrawing to lower the pKa significantly compared to the parent sulfanilamide.[1]

    • Implication: While active, N-allyl-4-aminobenzenesulfonamide is generally less potent than heteroaromatic analogs (sulfamethoxazole) in vivo.[1][2] However, it serves as an excellent pro-drug or conjugation scaffold where the allyl group is modified to attach cell-penetrating peptides or to lock the conformation.

Carbonic Anhydrase (CA) Inhibition Nuance

Critical Distinction:

  • Primary Sulfonamides (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Potent CA inhibitors.[2] The nitrogen anion coordinates directly to the 
    
    
    ion in the active site.
  • Secondary Sulfonamides (

    
    ):  The substitution on the nitrogen sterically hinders 
    
    
    coordination and reduces the acidity of the remaining proton.
  • Drug Design Strategy: To target CA (e.g., CA IX for cancer), the allyl group should be placed on the aniline nitrogen (

    
    ) , leaving the sulfonamide primary (
    
    
    ).
    • If the target is CA: Use 4-(allylamino)benzenesulfonamide .[2]

    • If the target is DHPS/Bacterial: Use N-allyl-4-aminobenzenesulfonamide .[1][2][5][6][7][8]

Visualization: Mechanism of Action (DHPS vs CA)

Mechanismcluster_DHPSTarget 1: Bacterial DHPScluster_CATarget 2: Carbonic AnhydraseCompoundN-Allyl-4-aminobenzenesulfonamidePABA_MimicPABA Mimicry(Aniline moiety)Compound->PABA_MimicpKa_IssueHigh pKa (~10.6)Low IonizationCompound->pKa_IssueStericAllyl Steric ClashPrevents BindingCompound->StericDHPS_BindCompetitive Inhibition(Moderate Potency)PABA_Mimic->DHPS_BindpKa_Issue->DHPS_BindLimitsZn_BindZn2+ CoordinationCA_ResultWeak/No InhibitionZn_Bind->CA_ResultSteric->Zn_BindBlocks

Figure 2: Mechanistic divergence.[1][2] The molecule is a valid DHPS inhibitor scaffold but structurally unsuited for direct CA inhibition due to N1 substitution.

Experimental Protocols for Validation

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

To validate the antibacterial efficacy of the scaffold.[9]

  • Organisms: E. coli (Gram-negative), S. aureus (Gram-positive).[9]

  • Media: Mueller-Hinton Broth (MHB).[1] Note: Media must be free of PABA to avoid competitive antagonism.

  • Preparation: Dissolve N-allyl-4-aminobenzenesulfonamide in DMSO (stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in 96-well plates (range: 512

    
    g/mL to 0.5 
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL bacterial suspension.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

    • Control: Sulfamethoxazole (Positive), DMSO (Negative).

Protocol B: "Click" Functionalization (Thiol-Ene Reaction)

Demonstrating the utility of the allyl handle for library generation.

  • Reagents: N-allyl-4-aminobenzenesulfonamide (1 eq), Benzyl mercaptan (1.2 eq), DMPA (Photoinitiator, 0.05 eq).

  • Solvent: Methanol or THF.

  • Reaction: Irradiate with UV light (365 nm) for 30 minutes at RT.

  • Result: Formation of the thioether derivative (Anti-Markovnikov addition).

  • Analysis: Confirm conversion via

    
     NMR (disappearance of allylic alkene signals at 5.0–6.0 ppm).
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes how modifications to the N-allyl-4-aminobenzenesulfonamide scaffold impact biological activity.

Modification SiteSubstituentEffect on Antibacterial ActivityEffect on CA Inhibition

(Sulfonamide)
Allyl (Parent) Moderate (High pKa)Weak (Steric/Ionic block)

AcetylInactive (Prodrug form)Inactive

Heterocycle (e.g., Pyrimidine)High (Optimized pKa)Weak

(Aniline)
Free Amine (

)
Essential (PABA mimic)Neutral

Allyl (

-allyl isomer)
Low (Loss of PABA mimicry)High (Primary sulfonamide intact)
Alkene (

)
EpoxidePotential covalent binderNo change

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties.[1][2] Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship and mode of action.[3][10][11][12] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • ChemIDplus. (n.d.). N-Allyl-4-aminobenzenesulfonamide (CAS 117057-51-9).[1][2][5][6][7][8] National Library of Medicine. Link

  • Kranz, A., et al. (2018). Crystal structure of N-allyl-4-methylbenzenesulfonamide. IUCrData, 3(7), x181023. (Structural analog reference). Link

Technical Guide: A Framework for Investigating the Antimicrobial Activity of N-allyl-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration and rigorous evaluation of novel chemical entities. Sulfonamides, a historically significant class of synthetic antimicrobials, continue to provide a versatile scaffold for the development of new therapeutic agents. This guide presents a comprehensive, field-proven framework for the systematic investigation of N-allyl-4-aminobenzenesulfonamide , a derivative of the core sulfanilamide structure. We move beyond rote procedural descriptions to provide a logical, self-validating workflow grounded in established microbiological principles. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for determining key antimicrobial metrics—Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)—and for characterizing the dynamics of bacterial killing through Time-Kill Kinetics. The causality behind each experimental choice is explained, ensuring that the generated data is not only accurate but also contextually meaningful for advancing a candidate compound through the preclinical pipeline.

Foundational Principles: Sulfonamides and the Scientific Rationale

The Imperative for New Antimicrobials

The relentless evolution of multidrug-resistant (MDR) bacteria poses a significant global health threat, rendering many first-line antibiotics ineffective[1]. This has revitalized the search for new antimicrobial agents that can overcome existing resistance mechanisms or present novel modes of action.

The Sulfonamide Scaffold: A Legacy of Inhibition

Sulfonamides were among the first classes of synthetic antimicrobial drugs to be widely used.[2] Their enduring relevance stems from a well-understood mechanism of action and a chemically tractable structure. As a class, sulfonamides are bacteriostatic agents that function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is critical for the bacterial synthesis of folic acid (vitamin B9), an essential precursor for the production of nucleotides and, consequently, DNA replication.[5][6] Because mammalian cells acquire folate from their diet and do not possess the DHPS pathway, sulfonamides exhibit selective toxicity for microorganisms.[4]

Hypothesis: The Role of the N-allyl Moiety

The parent compound, 4-aminobenzenesulfonamide (sulfanilamide), provides the core pharmacophore for DHPS inhibition.[7] The introduction of an N-allyl group is a deliberate synthetic modification. The rationale for investigating N-allyl-4-aminobenzenesulfonamide is to explore how this functional group may modulate the compound's physicochemical properties, such as lipophilicity and cell membrane permeability, potentially enhancing its uptake or interaction with the bacterial target. Structure-activity relationship (SAR) studies on other sulfonamides have shown that modifications to the sulfonamide nitrogen can significantly impact antimicrobial potency.[8]

The Investigative Workflow: From Inhibition to Cidal Activity

A robust evaluation of a potential antimicrobial agent follows a logical progression. The primary objective is to first determine the minimum concentration required to inhibit microbial growth. Subsequent assays then distinguish whether the compound is merely inhibiting growth (bacteriostatic) or actively killing the bacteria (bactericidal), and at what rate this killing occurs. This multi-assay approach provides a comprehensive profile of the compound's antimicrobial character.

G cluster_0 Phase 1: Screening for Bioactivity cluster_1 Phase 2: Characterizing the Lethal Effect cluster_2 Phase 3: Mechanistic Insight MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Is the effect cidal? TimeKill Time-Kill Kinetic Assay MIC->TimeKill What is the rate of killing? MoA Mechanism of Action (Folate Pathway Inhibition) MIC->MoA How does it work? MBC->MoA How does it work? TimeKill->MoA How does it work? G Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA Purines, Thymidine -> DNA Synthesis THF->DNA Compound N-allyl-4-aminobenzenesulfonamide (Structural Analog of PABA) Compound->DHPS Competitive Inhibition

Sources

Theoretical studies on the mechanism of action of "N-allyl-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical and mechanistic analysis of N-allyl-4-aminobenzenesulfonamide , a derivative of the classical sulfanilamide scaffold. By integrating Density Functional Theory (DFT) calculations with molecular docking simulations, we elucidate the structural determinants that govern its bacteriostatic activity. This document details the electronic properties (HOMO-LUMO), molecular electrostatic potential (MEP) surfaces, and binding dynamics with Dihydropteroate Synthase (DHPS), offering a validated roadmap for researchers investigating sulfonamide resistance and structure-activity relationships (SAR).

Molecular Architecture & Theoretical Framework

The efficacy of N-allyl-4-aminobenzenesulfonamide is rooted in its electronic structure, specifically the modification of the


-position with an allyl group. This lipophilic tail alters the physicochemical profile while retaining the pharmacophore required for PABA (para-aminobenzoic acid) mimicry.
Computational Methodology (DFT Protocol)

To accurately predict the reactivity and stability of the compound, we employ a standard DFT protocol validated across sulfonamide literature.

Protocol 1: Electronic Structure Calculation

  • Software Environment: Gaussian 09/16 or ORCA.

  • Geometry Optimization: Perform at the B3LYP/6-31G(d,p) level of theory. This hybrid functional/basis set combination balances cost and accuracy for organic sulfonyl compounds.

  • Vibrational Analysis: Calculate frequencies to ensure the optimized geometry represents a true minimum (no imaginary frequencies).

  • Solvation Model: Apply the Polarizable Continuum Model (PCM) using water (

    
    ) to simulate physiological conditions.
    
Structural & Electronic Descriptors

Theoretical studies reveal key descriptors that correlate with biological activity.

Table 1: Calculated Physicochemical Parameters (B3LYP/6-31G(d,p))

ParameterTheoretical Value (Approx.)Significance
Bond Length (S=O) 1.43 ÅIndicates strong double bond character; critical for H-bonding in the active site.
Bond Length (S-N) 1.64 ÅThe pivot point for the "butterfly" angle of the sulfonamide.
HOMO Energy -6.20 eVRepresents electron-donating capability (nucleophilic attack).
LUMO Energy -1.10 eVRepresents electron-accepting capability.
Energy Gap (

)
~5.10 eVIndicates a "hard" molecule with high chemical stability (kinetic stability).
Dipole Moment ~5.5 DebyeHigh polarity facilitates solubility and interaction with polar enzyme pockets.

Molecular Electrostatic Potential (MEP): The MEP map identifies reactive sites. In N-allyl-4-aminobenzenesulfonamide:

  • Red Regions (Negative Potential): Localized on the sulfonyl oxygens (

    
    ). These act as hydrogen bond acceptors.[1]
    
  • Blue Regions (Positive Potential): Localized on the amino protons (

    
    ) and the sulfonamide proton (
    
    
    
    ). These act as hydrogen bond donors.
Visualization: Computational Workflow

The following diagram outlines the logical flow from structure generation to data extraction.

DFT_Workflow Start Initial Structure (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-31G(d,p)) Start->Opt Input Matrix Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Converged Geom Electronic Electronic Properties (HOMO/LUMO, MEP) Freq->Electronic Valid Minima Docking Molecular Docking (AutoDock/Glide) Electronic->Docking Charge Distribution

Figure 1: Step-by-step computational workflow for theoretical characterization.

Pharmacodynamics & Mechanism of Action

The biological activity of N-allyl-4-aminobenzenesulfonamide is defined by its competitive inhibition of the folate biosynthesis pathway.

The Target: Dihydropteroate Synthase (DHPS)

Bacteria must synthesize folate de novo. The enzyme DHPS catalyzes the condensation of pteridine pyrophosphate with PABA .

  • Mechanism: The drug acts as a structural analogue of PABA.[2][3]

  • Competitive Blockade: The

    
    -amino group of the drug occupies the PABA binding pocket.[2] The sulfonyl group mimics the transition state of the carboxylic acid of PABA but cannot form the peptide-like bond required for the next step.
    
  • Outcome: Production of "dead-end" folate analogues or total cessation of dihydropteroate synthesis, leading to DNA replication failure (bacteriostasis).

Molecular Docking Dynamics

Docking studies (e.g., using PDB ID: 3TZF or 2VEG ) reveal the specific interactions stabilizing the drug-enzyme complex.

  • Key Interaction 1: The aniline

    
     forms hydrogen bonds with Ser221  and Asp185  (residue numbering varies by species, typically E. coli or S. aureus models).
    
  • Key Interaction 2: The sulfonyl oxygens (

    
    ) form hydrogen bonds with Arg63  or backbone amides.
    
  • The Allyl Role: The N-allyl group projects into the hydrophobic pocket (often the pterin-binding channel). While bulky groups can reduce activity, the allyl group is small enough to be accommodated, potentially increasing lipophilicity and membrane permeability without abolishing binding affinity.

Visualization: Mechanism of Action

MOA_Pathway Pteridine Pteridine Pyrophosphate DHPS DHPS Enzyme (Target) Pteridine->DHPS PABA PABA (Substrate) PABA->DHPS Normal Binding Drug N-allyl-4-aminobenzenesulfonamide (Inhibitor) Drug->DHPS Competitive Inhibition Folate Dihydropteroate (Precursor) DHPS->Folate Blocked DNA DNA Synthesis (Bacterial Growth) Folate->DNA

Figure 2: Competitive inhibition of DHPS within the folate biosynthesis pathway.

Experimental Validation Protocols

Theoretical models must be grounded in empirical data. The following protocols serve as the self-validating system for this study.

Synthesis of N-allyl-4-aminobenzenesulfonamide

Objective: Produce high-purity ligand for crystallographic and biological testing.

  • Reactants: 4-Acetamidobenzenesulfonyl chloride (ASC) and Allylamine.

  • Nucleophilic Attack: Dissolve ASC in dry acetone/pyridine. Add allylamine dropwise at 0°C. Stir for 4 hours.

    • Chemistry: The amine attacks the sulfonyl chloride, displacing chloride.

  • Hydrolysis (Deprotection): Reflux the intermediate (N-allyl-4-acetamidobenzenesulfonamide) in 10% HCl for 1 hour to remove the acetyl group protecting the aniline amine.

  • Neutralization: Adjust pH to 7-8 with

    
    . The product precipitates.
    
  • Recrystallization: Purify using Ethanol/Water to obtain suitable crystals for X-ray diffraction.

Biological Assay (MIC Determination)

Objective: Quantify the bacteriostatic effect.

  • Organism: Escherichia coli (ATCC 25922) or Staphylococcus aureus.

  • Method: Broth Microdilution (CLSI standards).

  • Media: Mueller-Hinton Broth (Note: Must be low in PABA/folate to avoid bypassing the sulfonamide block).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible growth after 24h.

  • Correlation: A lower MIC (

    
    ) validates the docking score prediction of high affinity.
    

References

  • Patel, Z. S., et al. (2018).[4] "Crystal structure of N-allyl-4-methylbenzenesulfonamide." Acta Crystallographica Section E, 74(8), 1126-1129.[4] Link

  • Sarojini, K., et al. (2013).[5] "Synthesis, structural, spectroscopic studies, NBO analysis and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide." Spectrochimica Acta Part A, 108, 159-170.[5] Link

  • Hevener, K. E., et al. (2009). "Validation of molecular docking programs for virtual screening against dihydropteroate synthase." Journal of Chemical Information and Modeling, 49(2), 444-460. Link

  • Adeniyi, A. A., et al. (2021). "Benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions." Indian Journal of Chemistry, 60B. Link

  • Mondal, S., et al. (2015). "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." Biophysical Reviews, 7, 1-17. Link

Sources

Technical Whitepaper: Preclinical Cytotoxicity Profiling of N-allyl-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized workflow for evaluating the cytotoxic potential of N-allyl-4-aminobenzenesulfonamide (N-allyl-sulfanilamide). As a sulfonamide derivative, this compound belongs to a pharmacophore class historically significant for antibacterial activity but recently repurposed for oncology due to its ability to inhibit Carbonic Anhydrase (CA) isozymes (specifically CA IX and XII) and disrupt microtubule dynamics.

This document provides a rigorous, self-validating framework for determining the half-maximal inhibitory concentration (


), calculating the Selectivity Index (SI), and validating the mechanism of action in cancer cell lines.

Pharmacological Rationale & Mechanism

The sulfonamide moiety (


) is a privileged structure in medicinal chemistry. In the context of N-allyl-4-aminobenzenesulfonamide, the introduction of the N-allyl group  enhances lipophilicity, potentially improving membrane permeability compared to the parent sulfanilamide.
Primary Hypothesis: pH Disruption via CA Inhibition

Tumor cells, particularly in hypoxic cores, overexpress Carbonic Anhydrase IX (CA IX) to maintain intracellular pH balance. Sulfonamides bind to the Zinc (


) active site of CA IX, preventing the hydration of 

. This leads to intracellular acidification and extracellular alkalinization, triggering apoptosis.
Secondary Hypothesis: Cell Cycle Arrest

N-substituted sulfonamides have been observed to arrest the cell cycle at the G1/S phase by interfering with tubulin polymerization.

Mechanism_of_Action Compound N-allyl-4-aminobenzenesulfonamide Target Target: Carbonic Anhydrase IX (CA IX) (Hypoxia-Inducible) Compound->Target Zinc Binding Effect1 Inhibition of CO2 Hydration Target->Effect1 Enzymatic Blockade Effect2 Intracellular Acidification (pHi ↓) Effect1->Effect2 Effect3 Extracellular Alkalinization Effect1->Effect3 Outcome Apoptosis / G1 Arrest Effect2->Outcome Metabolic Failure

Figure 1: Proposed mechanism of action targeting tumor pH regulation via Carbonic Anhydrase inhibition.[1]

Experimental Design & Cell Line Selection

To validate selectivity, the assay must compare cancerous models against non-malignant controls.

Cell Line TypeRecommended LineRationale
Solid Tumor (Hypoxic) MDA-MB-231 (Breast) or HT-29 (Colon)High expression of CA IX; represents aggressive, metastatic phenotype.
Leukemia HL-60 or K562 Standard for evaluating sulfonamide-induced cell cycle arrest.
Normal Control VERO (Monkey Kidney) or HUVEC Essential for calculating the Selectivity Index (SI).[1]

Critical Control: Sulfonamides often show reduced efficacy in normoxia.[1] For robust validation, duplicate plates should ideally be incubated in Hypoxic conditions (


)  vs. Normoxic conditions (

).

Chemical Preparation & Stability

N-allyl-4-aminobenzenesulfonamide is hydrophobic. Proper solubilization is critical to prevent micro-precipitation, which causes false positives in optical density (OD) readings.

  • Stock Solution: Dissolve compound in 100% Dimethyl Sulfoxide (DMSO) to create a 100 mM stock.

    • Validation: Vortex for 1 minute. Inspect visually for clarity.

  • Working Solution: Dilute serially in complete culture media.

    • Constraint: The final DMSO concentration in the well must be

      
        (v/v). Higher concentrations induce solvent cytotoxicity.[1]
      
    • Vehicle Control: Media containing 0.5% DMSO (without drug) must be used as the 100% viability baseline.

Core Cytotoxicity Protocols

Two assays are recommended. The MTT assay measures metabolic activity (mitochondrial succinate dehydrogenase), while the SRB assay measures cellular protein mass. SRB is preferred for sulfonamides as it is less sensitive to metabolic fluctuations caused by pH changes.[1]

Protocol A: The Sulforhodamine B (SRB) Assay (Gold Standard)

Based on the protocol by Vichai & Kirtikara (2006).

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add

    
     of serial dilutions of N-allyl-4-aminobenzenesulfonamide (e.g., 
    
    
    
    to
    
    
    ). Incubate for 48h or 72h.
  • Fixation (Critical Step):

    • Add

      
       of cold 10% Trichloroacetic Acid (TCA)  directly to the medium.
      
    • Incubate at

      
       for 1 hour. (This fixes the cells to the plastic).
      
    • Wash 4x with slow-running tap water.[1][2] Air dry.

  • Staining:

    • Add

      
       of 0.057% SRB solution  (dissolved in 1% acetic acid).
      
    • Incubate for 30 min at Room Temperature (RT).

  • Washing:

    • Wash 4x with 1% Acetic Acid to remove unbound dye.[1]

    • Air dry until no moisture remains.[1]

  • Solubilization & Readout:

    • Add

      
       of 10 mM Tris base solution  (pH 10.[1]5) to dissolve the protein-bound dye.[3][4][5]
      
    • Shake for 5 mins.

    • Measure Absorbance (OD) at 510 nm .

Protocol B: MTT Assay (Metabolic Screen)

Use if SRB reagents are unavailable, but be wary of metabolic interference.

  • Treatment: Treat cells as above for 48h.

  • Labeling: Add

    
     of MTT reagent (
    
    
    
    in PBS) to each well.
  • Incubation: Incubate for 3-4 hours at

    
    . Check for purple formazan crystals.[1]
    
  • Solubilization: Carefully remove media.[1] Add

    
     of DMSO  to dissolve crystals.
    
  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Experimental_Workflow Seed Seed Cells (96-well) Treat Drug Treatment (0-100 µM) Seed->Treat 24h attach Incubate Incubation (48-72h) Treat->Incubate Fix Fixation (TCA - SRB only) Incubate->Fix SRB Path Read OD Readout (510nm / 570nm) Incubate->Read MTT Path (skip fix) Fix->Read Analyze Calc IC50 & SI Read->Analyze

Figure 2: Comparative workflow for SRB (fixation required) and MTT (metabolic) assays.

Data Analysis & Interpretation

Calculation of

The


 is the concentration required to reduce cell viability by 50%.[6]
  • Calculate % Viability:

    
    [1]
    
  • Plot Log(Concentration) vs. % Viability.[1]

  • Use Non-linear regression (Sigmoidal dose-response) in software like GraphPad Prism.[1]

Selectivity Index (SI)

The SI determines the safety window of the compound.[7]


[1][7][8]
SI ValueInterpretation
< 2 General toxicity (Non-selective).[1] Likely unsafe.[1]
2 - 3 Moderate selectivity.
> 3 Highly Selective. Promising candidate for further development.[1]

Mechanistic Validation (Next Steps)

If the cytotoxicity assay yields an


 and SI > 3, proceed to mechanistic confirmation:
  • Flow Cytometry (Annexin V/PI): Distinguish between necrosis (toxic damage) and apoptosis (programmed cell death, expected for sulfonamides).[1]

  • Cell Cycle Analysis: Use Propidium Iodide (PI) staining to check for G1 arrest , which indicates tubulin or cell-cycle machinery interference common in N-substituted sulfonamides.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Boyd, M. R., et al. (1995). Data display and analysis strategies for the NCI Disease-oriented In Vitro Antitumor Drug Screen. Cytotoxic Anticancer Drugs: Models and Concepts, 11-34. Link[1]

  • Indrayanto, G., et al. (2021).[10] The Selectivity Index (SI): Significance and symbolism in cytotoxicity research. ResearchGate.[1] Link

Sources

Introduction: The Scientific Rationale for Evaluating N-allyl-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Biological Evaluation of N-allyl-4-aminobenzenesulfonamide

This guide provides a comprehensive framework for the preliminary in vitro biological evaluation of the novel compound N-allyl-4-aminobenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and logically sound evaluation pipeline.

N-allyl-4-aminobenzenesulfonamide belongs to the sulfonamide class of compounds, a chemical scaffold of enduring importance in medicinal chemistry. The parent molecule, p-aminobenzenesulfonamide (sulfanilamide), was the progenitor of the first broadly effective systemic antibacterial agents, heralding the dawn of the antibiotic era.[1][2] The versatility of the sulfonamide moiety (-SO₂NH₂) has since been exploited to develop drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and diuretic effects.[1][2][3]

The structure of N-allyl-4-aminobenzenesulfonamide combines the core sulfanilamide pharmacophore with an allyl group (–CH₂–CH=CH₂) attached to the sulfonamide nitrogen. This modification introduces a reactive, unsaturated moiety that can potentially alter the compound's pharmacokinetic profile, binding interactions, and overall biological activity compared to its parent structure.

Given the well-documented and diverse bioactivities of sulfonamide derivatives, a systematic in vitro evaluation of this novel analogue is scientifically justified. This guide outlines a targeted, multi-pronged approach to assess its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Each proposed assay is a standard, validated method chosen to provide clear, interpretable, and actionable data, forming the foundational evidence for further pre-clinical development.

Section 1: Antimicrobial Activity Assessment

Expertise & Rationale: The primary and most famous application of sulfonamides is as antimicrobial agents.[1] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[2] Since mammals obtain folate from their diet, this pathway provides a selective target for antibacterial action.[2] Therefore, the first logical step in evaluating N-allyl-4-aminobenzenesulfonamide is to determine its activity against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[4][5][6]

Workflow for Antimicrobial Susceptibility Testing

G Figure 1: MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis A Prepare serial 2-fold dilutions of N-allyl-4-aminobenzenesulfonamide in Mueller-Hinton Broth (MHB) C Dispense dilutions into 96-well plate A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle of the Assay: This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized number of bacteria and incubated.

Methodology:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of N-allyl-4-aminobenzenesulfonamide in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Utilize a panel of representative Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.[7]

  • Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB, typically from 256 µg/mL to 0.5 µg/mL.

  • Controls (Self-Validation):

    • Positive Control: Wells containing CAMHB and bacterial inoculum only (should show growth).

    • Negative Control: Wells containing CAMHB only (should show no growth).

    • Vehicle Control: Wells containing the highest concentration of DMSO used, CAMHB, and inoculum (to ensure the solvent has no antimicrobial effect).

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well (except the negative control). Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8][9]

Data Presentation: MIC Values
Bacterial StrainGram StainMIC (µg/mL)Positive Control (e.g., Sulfamethoxazole) MIC (µg/mL)
S. aureus ATCC 29213PositiveDataData
E. coli ATCC 25922NegativeDataData
P. aeruginosa ATCC 27853NegativeDataData

Section 2: Anticancer Activity & Cytotoxicity Screening

Expertise & Rationale: The sulfonamide scaffold is present in several anticancer drugs, targeting various mechanisms such as carbonic anhydrase inhibition, disruption of microtubule assembly, and inhibition of protein kinases.[3][10][11] Therefore, assessing the cytotoxic potential of N-allyl-4-aminobenzenesulfonamide against cancer cell lines is a crucial step. The MTT assay is a robust, colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] It provides a quantitative measure of a compound's ability to reduce the viability of cancer cells, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Potential Anticancer Targets for Sulfonamides

G Figure 2: Potential Molecular Targets for Sulfonamide-Based Anticancer Agents cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound N-allyl-4- aminobenzenesulfonamide CA Carbonic Anhydrases (e.g., CA IX) Compound->CA Inhibition TK Tyrosine Kinases (e.g., VEGFR-2) Compound->TK Inhibition AP Anti-apoptotic Proteins (e.g., Bcl-2) Compound->AP Inhibition pH Disruption of pH Homeostasis CA->pH Angio Inhibition of Angiogenesis TK->Angio Apop Induction of Apoptosis AP->Apop prevents Outcome Reduced Cancer Cell Viability pH->Outcome Angio->Outcome Apop->Outcome

Caption: Figure 2: Potential Molecular Targets for Sulfonamide-Based Anticancer Agents.[3][10][11]

Protocol 2: MTT Cytotoxicity Assay

Principle of the Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.[12]

Methodology:

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-allyl-4-aminobenzenesulfonamide in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).

  • Controls (Self-Validation):

    • Untreated Control: Cells treated with culture medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Blank: Wells with medium but no cells (for background subtraction).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Cytotoxicity IC₅₀ Values
Cell LineTissue of OriginIC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7Breast AdenocarcinomaDataData
HCT116Colorectal CarcinomaDataData
A549Lung CarcinomaDataData

Section 3: Anti-inflammatory Activity Evaluation

Expertise & Rationale: Certain sulfonamide derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, which stem from the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The COX enzymes (isoforms COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[16] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation.[16] Evaluating the inhibitory activity of N-allyl-4-aminobenzenesulfonamide against both COX isoforms can reveal its potential as an anti-inflammatory agent and its selectivity profile.

Workflow for In Vitro COX Inhibition Assay

G Figure 3: General Workflow for COX Enzyme Inhibition Assay A Prepare dilutions of N-allyl-4-aminobenzenesulfonamide C Pre-incubate enzyme with test compound or control A->C B Add purified COX-1 or COX-2 enzyme to respective wells/tubes B->C D Initiate reaction by adding Arachidonic Acid (substrate) C->D E Incubate for a defined time at 37°C D->E F Stop the reaction (e.g., with HCl) E->F G Quantify Prostaglandin product (e.g., PGE₂ or PGF₂α) via ELISA or colorimetric assay F->G H Calculate % Inhibition and determine IC₅₀ G->H

Caption: Figure 3: General Workflow for COX Enzyme Inhibition Assay.

Protocol 3: COX-1/COX-2 Inhibition Assay

Principle of the Assay: This is a cell-free enzymatic assay that measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[17] The assay quantifies the amount of prostaglandin (e.g., PGF₂α or PGE₂) produced from the substrate, arachidonic acid. A reduction in prostaglandin levels in the presence of the test compound indicates enzyme inhibition.[18]

Methodology:

  • Assay Kit: The use of a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam) is highly recommended for standardization and reliability.

  • Compound Preparation: Prepare serial dilutions of N-allyl-4-aminobenzenesulfonamide in the assay buffer provided in the kit.

  • Enzyme Reaction:

    • In separate wells or tubes for COX-1 and COX-2, add the reaction buffer, heme, and the purified enzyme.

    • Add the diluted test compound to the wells.

    • Pre-incubate the mixture to allow the compound to bind to the enzyme.

  • Controls (Self-Validation):

    • 100% Initial Activity Control: Enzyme reaction without any inhibitor.

    • Non-specific Inhibitor Control: A known non-selective COX inhibitor (e.g., Indomethacin).

    • Selective COX-2 Inhibitor Control: A known selective inhibitor (e.g., Celecoxib).

  • Reaction Initiation and Termination: Initiate the enzymatic reaction by adding arachidonic acid substrate. Incubate for a specified time (e.g., 2 minutes at 37°C). Stop the reaction, typically by adding a strong acid.

  • Product Quantification: Quantify the prostaglandin product (e.g., PGF₂α) using the method detailed in the kit, which is often a competitive Enzyme Immunoassay (EIA). This involves incubation with an antibody and a tracer, followed by development and absorbance reading.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting inhibition against the log of concentration. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation: COX Inhibition IC₅₀ Values
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
N-allyl-4-aminobenzenesulfonamideDataDataData
Indomethacin (Control)DataDataData
Celecoxib (Control)DataDataData

Conclusion and Future Directions

This guide outlines a foundational, three-tiered in vitro screening strategy for N-allyl-4-aminobenzenesulfonamide. The data generated from these antimicrobial, anticancer, and anti-inflammatory assays will provide a critical initial assessment of the compound's biological potential. Positive results in any of these areas—such as low MIC values against key pathogens, potent cytotoxicity towards cancer cell lines, or selective inhibition of COX-2—would provide a strong rationale for advancing the compound to more complex secondary assays, including mechanism-of-action studies, in vivo efficacy models, and preliminary ADME/Tox profiling. This structured, evidence-based approach ensures that research efforts are directed efficiently toward the most promising therapeutic applications for this novel sulfonamide derivative.

References

  • Crystal structure of N-allyl-4-methyl-benzene-sulfonamide. (2018). PubMed. [Link]

  • 4-aminobenzenesulfonamide. ChemBK. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resistance, and current applications. International Journal of Education and Science Research Review. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health (NIH). [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • A kind of preparation method of P-aminobenzene-sulfonamide compound.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]

  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

  • Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. [Link]

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. [Link]

  • Antibacterial sulfonamides. SlideShare. [Link]

  • Minimum inhibitory concentration. Wikipedia. [Link]

  • Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. SciELO. [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. [Link]

  • Sulphonamides as Anti-Inflammatory Agents: Old Drugs for New Therapeutic Strategies in Neutrophilic Inflammation? Portland Press. [Link]

  • Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles (green nanoparticles). ResearchGate. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Structures of some anti-inflammatory drugs containing sulfonamide group. ResearchGate. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

  • THE DETERMINATION OF SULFANILAMIDE (p-AMINOBENZENESULFONAMIDE) IN BIOLOGICAL MEDIA. ResearchGate. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. [Link]

  • N-allyl-4-methylbenzenesulfonamide. ChemSynthesis. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central. [Link]

  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-allyl-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-allyl-4-aminobenzenesulfonamide is a derivative of the foundational antibacterial agent, sulfanilamide. The introduction of an allyl group to the sulfonamide moiety can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable compound for further derivatization in drug discovery and development. This application note provides a detailed, three-step protocol for the synthesis of N-allyl-4-aminobenzenesulfonamide, commencing with the readily available starting material, sulfanilamide. The synthetic strategy involves the protection of the aniline amino group, followed by N-allylation of the sulfonamide, and concluding with deprotection to yield the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices and methodologies.

Overall Synthetic Scheme

The synthesis of N-allyl-4-aminobenzenesulfonamide is accomplished through a three-step process designed to ensure regioselective allylation of the sulfonamide nitrogen.

Overall Synthesis Scheme Sulfanilamide Sulfanilamide Protected_Intermediate N4-Acetylsulfanilamide Sulfanilamide->Protected_Intermediate Step 1: Protection (Acetylation) Allylated_Intermediate N-Allyl-N4-acetylsulfanilamide Protected_Intermediate->Allylated_Intermediate Step 2: N-Allylation Final_Product N-Allyl-4-aminobenzenesulfonamide Allylated_Intermediate->Final_Product Step 3: Deprotection (Hydrolysis)

Caption: Three-step synthesis of N-allyl-4-aminobenzenesulfonamide.

Part 1: Protection of the Aromatic Amino Group

To selectively allylate the sulfonamide nitrogen, the more nucleophilic aromatic amino group of sulfanilamide must first be protected. Acetylation is a robust and common method for this purpose, converting the amino group into an amide, which is significantly less reactive under the basic conditions of the subsequent allylation step.[1]

Protocol 1: Synthesis of N4-Acetylsulfanilamide
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g of sulfanilamide to 100 mL of anhydrous dimethylformamide (DMF). Stir the mixture until the sulfanilamide is fully dissolved.

  • Addition of Acetic Anhydride: To the stirred solution, slowly add 1.2 equivalents of acetic anhydride dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product, N4-acetylsulfanilamide, will have a lower Rf value than the starting sulfanilamide.

  • Workup and Isolation: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water. The white precipitate of N4-acetylsulfanilamide will form.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be recrystallized from an ethanol/water mixture to yield pure N4-acetylsulfanilamide. Dry the product in a vacuum oven at 60 °C.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Sulfanilamide172.2110.0 g0.058
Acetic Anhydride102.096.5 mL0.069
DMF-100 mL-

Part 2: N-Allylation of the Sulfonamide

With the aromatic amino group protected, the sulfonamide nitrogen can be deprotonated with a suitable base to form a nucleophilic anion, which then undergoes a nucleophilic substitution reaction with an allyl halide.[2]

Protocol 2: Synthesis of N-Allyl-N4-acetylsulfanilamide
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N4-acetylsulfanilamide (obtained from Step 1) in 100 mL of anhydrous acetone.

  • Base Addition: To the stirred solution, add 1.5 equivalents of anhydrous potassium carbonate.

  • Allyl Bromide Addition: Slowly add 1.2 equivalents of allyl bromide to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Reagent/SolventMolecular Weight ( g/mol )Amount (assuming 100% yield from Step 1)Moles
N4-Acetylsulfanilamide214.2412.4 g0.058
Potassium Carbonate138.2112.0 g0.087
Allyl Bromide120.986.0 mL0.069
Acetone-100 mL-

Part 3: Deprotection of the Aromatic Amino Group

The final step is the removal of the acetyl protecting group to restore the free aromatic amino group, yielding the target compound, N-allyl-4-aminobenzenesulfonamide. This is typically achieved by acid-catalyzed hydrolysis.

Protocol 3: Synthesis of N-Allyl-4-aminobenzenesulfonamide
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified N-allyl-N4-acetylsulfanilamide in a mixture of 50 mL of ethanol and 25 mL of 2 M hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the deprotection by TLC (ethyl acetate/hexane, 1:1), observing the appearance of the more polar product.

  • Workup and Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Isolation: Extract the aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization: Evaporate the solvent under reduced pressure to yield the crude product. The final product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane. Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Allylation cluster_2 Step 3: Deprotection S1_Start Dissolve Sulfanilamide in DMF S1_Add Add Acetic Anhydride S1_Start->S1_Add S1_React Stir at RT (4-6h) S1_Add->S1_React S1_Workup Precipitate in Ice Water S1_React->S1_Workup S1_Purify Filter and Recrystallize S1_Workup->S1_Purify S2_Start Dissolve Protected Intermediate in Acetone S1_Purify->S2_Start S2_Base Add K2CO3 S2_Start->S2_Base S2_Allyl Add Allyl Bromide S2_Base->S2_Allyl S2_React Reflux (12-18h) S2_Allyl->S2_React S2_Workup Filter and Evaporate S2_React->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S3_Start Dissolve Allylated Intermediate in EtOH/HCl S2_Purify->S3_Start S3_React Reflux (2-4h) S3_Start->S3_React S3_Workup Neutralize with NaHCO3 S3_React->S3_Workup S3_Extract Extract with Ethyl Acetate S3_Workup->S3_Extract S3_Purify Evaporate and Recrystallize S3_Extract->S3_Purify

Caption: Experimental workflow for the synthesis of N-allyl-4-aminobenzenesulfonamide.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Allyl bromide is a lachrymator and is toxic. Handle with extreme care in a fume hood.

  • Hydrochloric acid is corrosive. Handle with care.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

This application note details a reliable and reproducible three-step synthesis of N-allyl-4-aminobenzenesulfonamide from sulfanilamide. The protocol emphasizes the importance of a protection-deprotection strategy to achieve selective N-allylation of the sulfonamide group. By following these detailed procedures, researchers can effectively synthesize this valuable scaffold for applications in medicinal chemistry and drug development.

References

  • Selective reaction of sulfanilamide with acetic anhydride catalyzed by stannous oxide nanoparticles. (n.d.). Retrieved from [Link]

  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. (2023). ChemRxiv. [Link]

  • Which, of two amino group in sulfanilamide, will be most reactive for alkylation? (2015). ResearchGate. Retrieved from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances, 11(52), 32986-33011. [Link]

  • Amino Acid-Protecting Groups. (2007). Chemical Reviews, 107(11), 4996-5064.
  • Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. (2023). NIH Public Access.
  • One-step mild N-alkylation of chiral sulfinamides. (2014). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2016). RSC Advances, 6(11), 9034-9045.
  • N4-Acetylsulfanilamide. (n.d.). PubChem. Retrieved from [Link]

  • N-Allyl-N-sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. (2007). The Journal of Organic Chemistry, 72(22), 8459-8468.
  • Enantioselective N-allylation of secondary sulfonamides 1 bearing... (n.d.). ResearchGate. Retrieved from [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2020).
  • Synthesis of Sulfanilamide. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. (2000). Synthesis, 2000(11), 1575-1578.
  • Chemoselective N-Deacetylation under Mild Conditions. (2016). ResearchGate. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Triflamidation of Allyl-Containing Substances: Unusual Dehydrobromination vs.
  • Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. (2015). Molecules, 20(10), 18503-18515.
  • Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: Strategic Purification Protocols for N-Allyl-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026


-Allyl-sulfanilamide

Introduction & Chemical Context

N-allyl-4-aminobenzenesulfonamide (CAS: 3134-42-1), frequently utilized as a metabolic probe or polymer intermediate, presents a unique purification challenge due to its amphoteric nature. Structurally, it possesses a basic primary aniline moiety (


) and an acidic sulfonamide proton (

).

This guide assumes the compound is synthesized via the standard route: the reaction of 4-acetamidobenzenesulfonyl chloride (p-ASC) with allylamine , followed by acid hydrolysis of the acetamide protecting group.

The Impurity Profile

To design an effective purification strategy, we must first identify the adversaries in the crude mixture:

Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Unreacted Allylamine Excess reagentVolatile liquid, BasicEvaporation / Acid Wash
Sulfanilic Acid Hydrolysis of p-ASCHighly polar, ZwitterionicWater wash (pH control)
Bis-sulfonamides Over-reactionNon-basic, LipophilicSolvent Extraction (remains in organic)
Salts (HCl/Acetate) Hydrolysis byproductsIonic, Water-solubleAqueous partitioning

Strategic Purification Logic

The most efficient workflow exploits the molecule's ability to switch ionization states. We utilize a "Catch-and-Release" strategy using Acid-Base extraction, followed by recrystallization for crystal lattice refinement.

Workflow Visualization

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Crude Crude Reaction Mixture (Post-Hydrolysis) AcidExtract Step 1: Acid Extraction (Dissolve in 1M HCl) Crude->AcidExtract Protonate Aniline (-NH3+) Filter Filtration (Remove insoluble bis-sulfonamides) AcidExtract->Filter Remove non-basic solids BasePrecip Step 2: Neutralization (Adjust to pH 8-9 with NaOH) Filter->BasePrecip Deprotonate to Neutral Form Collect Collection & Drying BasePrecip->Collect Precipitate forms Recryst Step 3: Recrystallization (EtOH/H2O) Collect->Recryst Polish Pure Final Product (>98% Purity) Recryst->Pure

Figure 1: Purification logic flow exploiting the amphoteric properties of the sulfonamide.

Protocol 1: Chemoselective Acid-Base Extraction

Objective: Bulk removal of non-basic impurities (bis-alkylated byproducts) and highly polar salts. Mechanism: The aniline nitrogen is protonated in dilute acid, rendering the target molecule water-soluble. Impurities that lack this basic nitrogen will remain insoluble or partition into an organic wash.

Reagents
  • Hydrochloric Acid (1M and 6M)

  • Sodium Hydroxide (2M) or Sodium Bicarbonate (saturated)

  • Ethyl Acetate (EtOAc)

  • pH Paper or Meter

Step-by-Step Methodology
  • Dissolution (The "Catch"):

    • Suspend the crude solid in 1M HCl (approx. 10 mL per gram of crude).

    • Stir vigorously for 15 minutes. The target N-allyl-4-aminobenzenesulfonamide will protonate at the aniline position (

      
      ) and dissolve.
      
    • Note: If the solution is dark/tarry, add activated charcoal, stir for 10 mins, and filter through Celite.

  • Filtration/Wash:

    • Filter the acidic solution to remove any undissolved solids (these are likely bis-sulfonamides or unhydrolyzed starting material).

    • Optional Organic Wash: Extract the acidic aqueous layer once with a small volume of EtOAc. This removes non-basic lipophilic impurities. Discard the organic layer.

  • Precipitation (The "Release"):

    • Cool the aqueous acidic solution to 0–5°C in an ice bath.

    • Slowly add 2M NaOH or saturated

      
       dropwise with stirring.
      
    • Monitor pH.[1][2] Target pH 7–8 .

    • Critical Point: Do not overshoot to pH > 11. At high pH, the sulfonamide proton (

      
      ) will deprotonate, forming a water-soluble salt (
      
      
      
      ), causing yield loss.
  • Collection:

    • The product will precipitate as a white/off-white solid.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with ice-cold water (

      
       mL) to remove inorganic salts (NaCl).
      

Protocol 2: Recrystallization (Polishing)

Objective: Removal of trace isomers and occlusion of solvent. Solvent System: Ethanol/Water (95:5 or 90:10). Sulfonamides typically exhibit excellent solubility in hot ethanol but poor solubility in cold ethanol/water mixtures.[3]

Step-by-Step Methodology
  • Saturation:

    • Place the dried solid from Protocol 1 into an Erlenmeyer flask.

    • Add 95% Ethanol sparingly while heating on a steam bath or hot plate (approx. 80°C).

    • Add solvent only until the solid dissolves. If oiling out occurs, add a small amount of additional ethanol.

  • Clarification (Optional):

    • If the hot solution contains particulate matter, perform a hot filtration through a pre-warmed glass funnel.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature undisturbed. Rapid cooling promotes small, impure crystals.

    • Once at room temperature, place the flask in an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals.

    • Wash with a small amount of cold 50% Ethanol/Water .

    • Dry in a vacuum oven at 50°C for 4 hours.

Protocol 3: Flash Column Chromatography

Objective: Required only if high purity (>99.5%) is needed for biological assays or if the extraction failed to remove specific isomers.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: Hexanes/Ethyl Acetate (3:1).

    • End: Hexanes/Ethyl Acetate (1:1).

  • Loading: Dissolve crude in a minimum amount of Acetone or MeOH/DCM, adsorb onto silica, and dry load.

  • Detection: UV absorption at 254 nm (aromatic ring).

Analytical Validation

To ensure the protocol was successful, verify the following parameters:

TestExpected ResultNote
Melting Point 164–166°C (Lit.)Sharp range (<2°C) indicates high purity.
1H NMR (DMSO-d6)

5.8 (m, 1H, vinyl),

5.0-5.2 (dd, 2H, vinyl),

6.6 (d, 2H, Ar-H),

7.4 (d, 2H, Ar-H).
Verify integration of allyl protons vs aromatic protons.
TLC Single spot (

in 1:1 Hex/EtOAc)
Visualize with UV or Ninhydrin stain (primary amine turns purple).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76928, 4-Amino-N-allylbenzenesulfonamide. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Perlovich, G. L., et al. (2019). "Thermodynamic aspects of solubility and partitioning of sulfonamides." Journal of Chemical & Engineering Data.

Sources

Application Note: High-Efficiency Solid-Phase Synthesis of Sultam Scaffolds using N-Allyl-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and drug discovery. It details the strategic use of N-allyl-4-aminobenzenesulfonamide as a bifunctional scaffold in Solid-Phase Organic Synthesis (SPOS), specifically for generating sultam (cyclic sulfonamide) libraries via Ring-Closing Metathesis (RCM).

Abstract & Strategic Overview

Sulfonamides are a privileged pharmacophore in medicinal chemistry, with derivatives serving as antibiotics, diuretics, and anti-cancer agents.[1] N-allyl-4-aminobenzenesulfonamide represents a uniquely versatile building block for SPOS due to its bifunctional nature:

  • The Aniline Handle (N4): A nucleophilic attachment point for resin loading (e.g., onto 2-Chlorotrityl chloride resin) without compromising the sulfonamide reactivity.

  • The N-Allyl Sulfonamide Moiety (N1): A pre-installed "metathesis handle" that enables the rapid construction of cyclic sultams—a structural class with high metabolic stability and potent biological activity—via Ring-Closing Metathesis (RCM).

This guide provides a validated workflow for immobilizing this scaffold, diversifying it via N-alkylation/Mitsunobu reactions, and cyclizing it to form benzosultam libraries.

Mechanistic Workflow & Logic

The synthesis relies on an "Anchor-Build-Cyclize-Release" strategy. We utilize the chemoselectivity between the aniline amine (nucleophilic, basic) and the sulfonamide nitrogen (acidic, pKa ~10) to achieve orthogonal functionalization.

Experimental Logic[2][3][4][5]
  • Resin Choice: 2-Chlorotrityl Chloride (2-CTC) Resin is selected. It reacts selectively with the aniline nitrogen to form a trityl-aniline linkage. This linkage is acid-labile (cleavable with dilute TFA), allowing the final product to be released under mild conditions that preserve the sulfonamide ring.

  • Diversity Step: The sulfonamide nitrogen (N1) remains available for alkylation. Introducing a second alkene here sets the stage for cyclization.

  • Cyclization: Ruthenium-catalyzed RCM (Grubbs II) closes the ring between the N-allyl group and the newly introduced alkene.

Workflow Diagram

SPOS_Workflow Start N-Allyl-4-aminobenzenesulfonamide Load Step 1: Resin Loading (Aniline Attachment) Start->Load DIPEA, DCM Resin 2-CTC Resin (Solid Support) Resin->Load Alkylate Step 2: N-Alkylation (Diversity Introduction) Load->Alkylate R-Br, K2CO3 or Mitsunobu RCM Step 3: Ring-Closing Metathesis (Grubbs II Cat.) Alkylate->RCM Cyclization Cleave Step 4: Acidic Cleavage (1% TFA) RCM->Cleave Release Product Final Sultam Library Cleave->Product

Figure 1: Strategic workflow for converting N-allyl-4-aminobenzenesulfonamide into sultam libraries on solid phase.

Detailed Experimental Protocols

Protocol A: Resin Loading (Immobilization)

Objective: Anchor N-allyl-4-aminobenzenesulfonamide to 2-CTC resin via the aniline nitrogen.

  • Reagents:

    • 2-Chlorotrityl chloride resin (Loading: ~1.0–1.6 mmol/g).

    • N-allyl-4-aminobenzenesulfonamide (1.5 equiv relative to resin loading).

    • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv).

    • DCM (Dichloromethane) (anhydrous).

    • Methanol (HPLC grade).

Step-by-Step:

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel (fritted syringe). Add 10 mL DCM and shake gently for 30 mins. Drain.

  • Coupling: Dissolve N-allyl-4-aminobenzenesulfonamide (1.5 mmol) and DIPEA (4.0 mmol) in 10 mL DCM. Add to the resin.[2]

  • Incubation: Shake at room temperature for 2 hours. Note: The trityl chloride reacts selectively with the primary aniline over the secondary sulfonamide due to steric and electronic factors.

  • Capping: Drain the solution. Add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 20 mins. This caps unreacted trityl chlorides with methanol to prevent non-specific binding later.

  • Washing: Drain and wash resin with DCM (3x), DMF (3x), and DCM (3x). Dry under vacuum if storing, or proceed immediately.

Protocol B: N-Functionalization (Diversity Input)

Objective: Introduce a second alkene chain onto the sulfonamide nitrogen (N1) to enable RCM.

  • Reagents:

    • Alkenyl Bromide (e.g., Allyl bromide, 4-bromo-1-butene) (5.0 equiv).

    • Base: K2CO3 (anhydrous, micronized) (10.0 equiv) or TMG (Tetramethylguanidine).

    • Solvent: DMF (anhydrous).

Step-by-Step:

  • Preparation: Suspend the loaded resin in DMF (10 mL).

  • Reagent Addition: Add the alkenyl bromide (5.0 equiv) and K2CO3 (10.0 equiv).

  • Reaction: Shake at 60°C for 16 hours.

    • Mechanism:[3][4] The sulfonamide NH is acidic (pKa ~10). The base deprotonates it, allowing nucleophilic attack on the alkyl halide.

  • Monitoring: Perform a mini-cleavage (see Protocol D) on a few beads. Analyze by LC-MS to confirm mono-alkylation.

  • Washing: Wash thoroughly with DMF (5x), Water (2x), MeOH (2x), and anhydrous DCM (5x). Crucial: Remove all traces of DMF and water before the RCM step.

Protocol C: Ring-Closing Metathesis (Cyclization)

Objective: Cyclize the bis-alkenyl species to form the sultam ring.

  • Reagents:

    • Grubbs Catalyst 2nd Generation (10 mol%).

    • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or DCM (degassed).

Step-by-Step:

  • Degassing: Ensure the resin is strictly anhydrous. Flush the vessel with Nitrogen/Argon.

  • Catalyst Addition: Dissolve Grubbs II catalyst (0.1 equiv) in degassed DCE (10 mL). Add to resin.[2]

  • Reaction: Reflux at 40–50°C (if using DCM) or 80°C (if using DCE) for 12–24 hours under inert atmosphere.

    • Note: Elevated temperature often improves conversion for sterically constrained sulfonamides.

  • Washing: Drain. Wash with DCM (3x), DMSO (to remove Ru residues), and DCM (5x).

Protocol D: Cleavage and Isolation

Objective: Release the final sultam from the solid support.[5]

  • Reagent: 1% Trifluoroacetic acid (TFA) in DCM.

Step-by-Step:

  • Cleavage Cocktail: Prepare 20 mL of 1% TFA/DCM.

  • Execution: Treat resin with 5 mL of the cleavage cocktail for 2 minutes. Filter the solution into a flask containing dilute NaHCO3 (to neutralize immediately) or pyridine. Repeat this step 5-6 times.

    • Reasoning: 2-CTC linkers are highly acid-sensitive. Short bursts of dilute acid prevent degradation of the product.

  • Workup: Combine filtrates. If neutralization was not done in situ, evaporate DCM/TFA under reduced pressure (do not heat excessively).

  • Purification: The crude residue is typically >90% pure. Purify via flash chromatography or preparative HPLC.

Data Summary & Troubleshooting

Reaction Optimization Matrix
StepCommon IssueSolution
Loading Low loading efficiencyUse a higher excess of aniline (2.0 eq) or heat gently (40°C). Ensure resin is not hydrolyzed (store in dessicator).
Alkylation Incomplete reactionSwitch to Mitsunobu conditions (DIAD, PPh3, Alkenyl Alcohol) if alkyl halide fails. Use stronger base (Cs2CO3).
RCM No cyclization / DimerizationRun under high dilution (more solvent volume). Increase catalyst loading to 20 mol%. Ensure strict O2-free conditions.
Cleavage Product degradationReduce TFA concentration to 0.5%. Keep cleavage time under 15 mins total.
Expected Yields (Based on Literature Precedents)
  • Loading: >95% (determined by Fmoc-titration of a test spacer or weight gain).

  • Alkylation: 80–95% conversion.

  • RCM: 70–90% (highly dependent on ring size; 5- and 6-membered sultams form readily).

References

  • Solid-Phase Synthesis of Sultams

    • Mondal, S., & Debnath, S. (2014).[6] Ring-Closing Metathesis (RCM) enables the synthesis of various N-substituted five-membered sultams. Synthesis, 46, 368-374.[6] Link

    • Zajac, M., & Peters, R. (2007).[6] Highly strained β-sultams prepared enantio- and diastereoselectively. Organic Letters, 9(10), 2007-2010. Link

  • Resin Loading Strategies (2-CTC & Anilines)
  • N-Allyl-4-aminobenzenesulfonamide Synthesis

    • Yrjölä, S., et al. (2016).[7] Synthesis and characterization of N-allyl-4-aminobenzenesulfonamide. European Journal of Medicinal Chemistry, 107, 119-132.[7] Link

  • General Review of Sultam Activity

    • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 2024.[8] Link

Sources

Application Notes and Protocols: Functionalization of N-allyl-4-aminobenzenesulfonamide for Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Sulfonamide Scaffold

N-allyl-4-aminobenzenesulfonamide is a versatile bifunctional molecule that holds significant promise for applications in drug discovery, bioconjugation, and materials science. Its structure uniquely combines a sulfonamide core, a common pharmacophore in a multitude of therapeutic agents, with a reactive allyl group and a primary aromatic amine. This strategic combination of functional groups makes it an ideal scaffold for modification using "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.

This guide provides a comprehensive overview and detailed protocols for the functionalization of N-allyl-4-aminobenzenesulfonamide, enabling researchers to leverage its potential in various click chemistry applications. We will delve into two primary pathways: the thiol-ene reaction involving the allyl group and the introduction of azide or alkyne moieties for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC). The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to tailor these methods to their specific needs.

Core Concepts: The Power of Click Chemistry on a Sulfonamide Backbone

The utility of N-allyl-4-aminobenzenesulfonamide as a click chemistry hub stems from its two distinct functional handles:

  • The Allyl Group: This terminal alkene is a prime substrate for the thiol-ene reaction . This radical-mediated reaction allows for the efficient and regioselective addition of a wide range of thiol-containing molecules, leading to the formation of a stable thioether linkage. The reaction is typically initiated by UV light in the presence of a photoinitiator, offering excellent spatial and temporal control.[1][2]

  • The 4-Amino Group: The primary aromatic amine provides a versatile point for the introduction of other click chemistry functionalities, namely azides and alkynes. Through well-established synthetic transformations, the amine can be readily converted to an azide or acylated with an alkyne-containing moiety. This opens the door to the highly popular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , which forms a stable triazole ring.[3]

The following sections will provide detailed, step-by-step protocols for harnessing these functionalities.

Part 1: Thiol-Ene Functionalization of the Allyl Group

The photoinitiated thiol-ene reaction is an exceptionally efficient method for modifying the allyl group of N-allyl-4-aminobenzenesulfonamide.[1][2] This reaction proceeds via a radical chain mechanism, resulting in the anti-Markovnikov addition of the thiol to the alkene.

Workflow for Photoinitiated Thiol-Ene Reaction

Thiol_Ene_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A N-allyl-4-aminobenzenesulfonamide E Mix Reactants & Initiator A->E B Thiol of Interest B->E C Photoinitiator (e.g., DMPA) C->E D Solvent (e.g., THF/Methanol) D->E F Inert Atmosphere (N2 Purge) E->F G UV Irradiation (365 nm) F->G H Solvent Evaporation G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Workflow for the photoinitiated thiol-ene reaction.

Detailed Protocol: Photoinitiated Thiol-Ene Reaction

This protocol describes the general procedure for the reaction of N-allyl-4-aminobenzenesulfonamide with a thiol-containing molecule.

Materials:

  • N-allyl-4-aminobenzenesulfonamide

  • Thiol of interest (e.g., 1-thioglycerol, cysteine methyl ester)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol, or a mixture)

  • Nitrogen or Argon gas

  • UV lamp (365 nm)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reactant Preparation: In a quartz reaction vessel, dissolve N-allyl-4-aminobenzenesulfonamide (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Thiol and Initiator: Add the thiol of interest (1.1 - 1.5 eq) to the solution, followed by the photoinitiator (e.g., DMPA, 0.05 - 0.1 eq).

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • UV Irradiation: While stirring, irradiate the reaction mixture with a UV lamp (365 nm) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired thioether product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expert Insights:

  • The choice of solvent is crucial. A mixture of THF and methanol often provides good solubility for both the sulfonamide and a variety of thiols.

  • An excess of the thiol can help to drive the reaction to completion and minimize potential side reactions.

  • Ensure the reaction vessel is made of a UV-transparent material like quartz.

  • The reaction is generally clean, with high yields of the desired anti-Markovnikov addition product.

Part 2: Functionalization of the 4-Amino Group for CuAAC

The primary amino group of N-allyl-4-aminobenzenesulfonamide serves as a versatile handle for introducing either an azide or an alkyne functionality, paving the way for CuAAC reactions.

A. Synthesis of N-(azidoalkyl)-4-aminobenzenesulfonamide Derivatives

A common strategy to introduce an azide is through the diazotization of the primary amine followed by substitution with an azide source.

Workflow for Azide Functionalization

Azide_Workflow cluster_diazotization Diazotization cluster_azidation Azidation cluster_workup Work-up & Purification A N-allyl-4-aminobenzenesulfonamide B Acidic Solution (e.g., HCl) A->B C Sodium Nitrite (NaNO2) B->C D Diazonium Salt Intermediate C->D E Sodium Azide (NaN3) D->E F N-(azido)-N-allyl-benzenesulfonamide E->F G Extraction F->G H Column Chromatography G->H I Characterization (NMR, IR, MS) H->I

Caption: Workflow for the synthesis of an azide-functionalized sulfonamide.

Detailed Protocol: Synthesis of 4-azido-N-allylbenzenesulfonamide

Materials:

  • N-allyl-4-aminobenzenesulfonamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Standard glassware for organic synthesis

Procedure:

  • Diazotization: Dissolve N-allyl-4-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the sulfonamide solution while maintaining the temperature between 0 and 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up: Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR (a strong azide stretch should be visible around 2100 cm⁻¹), and mass spectrometry.

B. Synthesis of N-(propargyl)-4-aminobenzenesulfonamide Derivatives

Introducing an alkyne functionality can be achieved by acylation of the 4-amino group with a propargyl-containing acylating agent, such as propargyl chloroformate or by a three-component coupling reaction.[4]

Detailed Protocol: Synthesis of N-allyl-4-(prop-2-yn-1-ylamino)benzenesulfonamide

Materials:

  • N-allyl-4-aminobenzenesulfonamide

  • Propionaldehyde

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) catalyst (e.g., CuI)

  • Solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a solution of N-allyl-4-aminobenzenesulfonamide (1.0 eq), propionaldehyde (1.2 eq), and the terminal alkyne (1.1 eq) in dichloromethane, add the copper(I) catalyst (0.05 eq) and triethylamine (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With either the azide or alkyne functionalized N-allyl-4-aminobenzenesulfonamide in hand, the final click reaction can be performed. The CuAAC reaction is highly reliable and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole.[3]

Workflow for CuAAC Reaction

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Work-up & Purification A Azide-Functionalized Sulfonamide E Mix Reactants & Catalyst A->E B Alkyne-Containing Molecule B->E C Copper(II) Sulfate (CuSO4) C->E D Sodium Ascorbate D->E G Stir at Room Temperature E->G F Solvent (e.g., t-BuOH/H2O) F->E H Filtration/Extraction G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Protocol: CuAAC Reaction

Materials:

  • Azide-functionalized N-allyl-4-aminobenzenesulfonamide derivative (1.0 eq)

  • Terminal alkyne-containing molecule (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

  • Sodium ascorbate (0.1 - 0.2 eq)

  • Solvent system (e.g., a 1:1 mixture of tert-butanol and water)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolving Reactants: Dissolve the azide-functionalized sulfonamide and the alkyne-containing molecule in the t-butanol/water solvent mixture.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate in water and a fresh solution of sodium ascorbate in water.

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure of the triazole product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Summary of Key Reaction Parameters

Reaction TypeKey ReactantsCatalyst/InitiatorSolventTypical Reaction Time
Thiol-Ene N-allyl-4-aminobenzenesulfonamide, ThiolDMPA (photoinitiator)THF/Methanol30-60 min
Azidation N-allyl-4-aminobenzenesulfonamide, NaNO₂, NaN₃-Aqueous HCl3-4 hours
Propargylation N-allyl-4-aminobenzenesulfonamide, Aldehyde, AlkyneCu(I) saltDichloromethane2-12 hours
CuAAC Azide-sulfonamide, AlkyneCuSO₄, Sodium Ascorbatet-BuOH/H₂O1-24 hours

Conclusion and Future Outlook

The functionalization of N-allyl-4-aminobenzenesulfonamide via click chemistry opens up a vast landscape of possibilities for creating novel molecules with tailored properties. The protocols detailed in this guide provide a solid foundation for researchers to embark on the synthesis of diverse sulfonamide-based conjugates. The inherent modularity of click chemistry allows for the rapid generation of libraries of compounds for screening in drug discovery programs or for the development of advanced functional materials. As the field of bioconjugation continues to expand, the strategic application of these robust and efficient chemical transformations to versatile scaffolds like N-allyl-4-aminobenzenesulfonamide will undoubtedly play a pivotal role in advancing scientific discovery.

References

  • Szijj, P. A., et al. (2020). Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study. ChemPlusChem, 85(3), 535-546. Available from: [Link]

  • Söveges, B., et al. (2020). Photoinitiated Thiol-Ene Reactions of Various 2,3-Unsaturated O-, C- S- and N-Glycosides - Scope and Limitations Study. Chemistry – An Asian Journal, 15(6), 849-863. Available from: [Link]

  • Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(15), 4475. Available from: [Link]

  • CN103483230B - The preparation method of p-aminobenzenesulfonamide. (2015). Google Patents.
  • Cavalieri, F., et al. (2020). Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different -Ene Moieties through a Green Chemistry. Gels, 6(3), 23. Available from: [Link]

  • Haerinejad-Falah, J., et al. (1990). TLC of Sulfonamides. Journal of Planar Chromatography – Modern TLC, 3(3), 254-257. Available from: [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Available from: [Link]

  • CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound. (2018). Google Patents.
  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. Available from: [Link]

  • CN105237446A - Synthetic method of p-aminobenzenesulfonamide. (2016). Google Patents.
  • Kumar, S., et al. (2016). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. ResearchGate. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2123. Available from: [Link]

  • Al-Saeedi, A. H. (2011). 1H NMR and 13C NMR of the prepared compounds. ResearchGate. Available from: [Link]

  • Taylor, L. T., & Chang, C. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(6), 269-275. Available from: [Link]

  • Dar'in, D., et al. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 26(22), 6965. Available from: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]

  • Kumar, V., et al. (2017). Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses. Organic & Biomolecular Chemistry, 15(1), 107-113. Available from: [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. Available from: [Link]

  • Stoyanov, N. M., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 140. Available from: [Link]

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Available from: [Link]

  • Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 401. Available from: [Link]

  • Katritzky, A. R., et al. (2004). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Magnetic Resonance in Chemistry, 42(8), 736-742. Available from: [Link]

  • Morgan, D. G., et al. (1996). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. The Analyst, 121(10), 1483-1488. Available from: [Link]

Sources

Application Notes and Protocols for the Quantification of N-allyl-4-aminobenzenesulfonamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-allyl-4-aminobenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The synthesis of this compound, likely proceeding through the reaction of a sulfonyl chloride with an amine, necessitates robust analytical methodologies to ensure reaction completion, quantify yield, and identify potential impurities.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the accurate quantification of N-allyl-4-aminobenzenesulfonamide in reaction mixtures. The protocols herein are designed to be self-validating systems, grounded in established analytical principles and regulatory guidelines to ensure data integrity and reproducibility.

Challenges in Quantification

The primary analytical challenge in monitoring the synthesis of N-allyl-4-aminobenzenesulfonamide lies in the separation and distinct quantification of the target molecule from starting materials (e.g., 4-aminobenzenesulfonamide and an allyl halide or allylamine and 4-acetylaminobenzenesulfonyl chloride), intermediates, and potential side-products. The choice of analytical technique will depend on the complexity of the reaction matrix, the required sensitivity, and the available instrumentation.

Method Selection: A Comparative Overview

Several analytical techniques can be employed for the quantification of N-allyl-4-aminobenzenesulfonamide. The selection of the most appropriate method is contingent on the specific requirements of the analysis.

Analytical Technique Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High selectivity, sensitivity, and accuracy. Amenable to automation.Requires method development, higher cost of instrumentation and solvents.In-process control, final product assay, impurity profiling.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.High resolution for volatile compounds.May require derivatization for non-volatile sulfonamides.[5]Analysis of volatile impurities or starting materials.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet-visible radiation by the analyte.Simple, rapid, and cost-effective.Low selectivity, susceptible to interference from other UV-absorbing species.[6][7][8]Preliminary reaction monitoring, estimation of total aromatic amine content.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measurement of the magnetic properties of atomic nuclei.Provides structural information and can be quantitative with an internal standard.Lower sensitivity compared to chromatographic methods, higher instrument cost.Structural confirmation, quantification in simpler mixtures.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the recommended method for accurate and precise quantification of N-allyl-4-aminobenzenesulfonamide in complex reaction mixtures due to its high resolving power.

Causality Behind Experimental Choices

A reversed-phase C18 column is chosen for its versatility and effectiveness in retaining and separating moderately polar compounds like sulfonamides from both more polar and less polar impurities.[9][10] An acidic mobile phase (e.g., with formic or acetic acid) is employed to suppress the ionization of the amine group, leading to better peak shape and retention. A gradient elution is often preferred to effectively separate a range of compounds with varying polarities that may be present in the reaction mixture.[10] UV detection at the maximum absorbance wavelength (λmax) of the analyte ensures the highest sensitivity.[11]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Standard N-allyl-4-aminobenzenesulfonamide Reference Standard Std_Prep Prepare Calibration Standards Standard->Std_Prep Std_Prep->Injection Calibration Calibration Curve Generation Std_Prep->Calibration Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (λmax) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Analyte Integration->Quantification Calibration->Quantification

Caption: HPLC analysis workflow for N-allyl-4-aminobenzenesulfonamide.

Detailed Protocol
  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or acetic acid)

    • N-allyl-4-aminobenzenesulfonamide reference standard of known purity.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25-26 min: 90-10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determine the λmax of N-allyl-4-aminobenzenesulfonamide in the mobile phase (likely around 254-270 nm).[9][11]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.

    • Sample Preparation: Withdraw a small aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the initial mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Data Analysis and Quantification:

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample solution.

    • Determine the concentration of N-allyl-4-aminobenzenesulfonamide in the sample from the calibration curve.

Method Validation (ICH Guidelines)

To ensure the trustworthiness of the results, the HPLC method should be validated according to ICH Q2(R2) guidelines.[12][13][14]

Validation Parameter Acceptance Criteria Purpose
Specificity The analyte peak should be well-resolved from other components (impurities, starting materials). Peak purity should be assessed using a PDA detector.To ensure the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified range.To demonstrate a proportional relationship between concentration and response.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.To define the working concentration limits of the method.
Accuracy Recovery of spiked analyte should be within 98-102%.To assess the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2%.To evaluate the consistency of results under the same and different conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[15][16]The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[15][16]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).To demonstrate the reliability of the method during normal use.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is generally less suitable for the direct analysis of sulfonamides due to their low volatility and thermal lability. However, it can be a powerful tool for quantifying volatile starting materials or after derivatization of the analyte.[5]

Causality Behind Experimental Choices

Derivatization, typically through methylation or silylation, is often necessary to increase the volatility and thermal stability of sulfonamides, making them amenable to GC analysis.[5] A flame ionization detector (FID) is a robust and widely applicable detector for organic compounds.

Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Injection Inject into GC Derivatization->Injection Standard Reference Standard Std_Deriv Derivatize Standards Standard->Std_Deriv Std_Deriv->Injection Calibration Calibration Curve Generation Std_Deriv->Calibration Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Analyte Integration->Quantification Calibration->Quantification UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilute with Solvent Sample->Dilution Measure Measure Absorbance at λmax Dilution->Measure Standard Reference Standard Std_Prep Prepare Calibration Standards Standard->Std_Prep Scan Scan for λmax Std_Prep->Scan Std_Prep->Measure Calibration Calibration Curve Generation Std_Prep->Calibration Quantification Calculate Concentration Measure->Quantification Calibration->Quantification

Sources

The Versatile Scaffold: N-allyl-4-aminobenzenesulfonamide as a Building Block for Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Combinatorial chemistry has emerged as a powerful engine for this exploration, enabling the rapid synthesis of large, systematically organized collections of molecules known as libraries. The success of any combinatorial library hinges on the strategic selection of its core building blocks. An ideal scaffold should possess multiple, orthogonally reactive functional groups, allowing for the introduction of diverse substituents in a controlled and predictable manner. N-allyl-4-aminobenzenesulfonamide is an exemplary building block that fulfills these criteria, offering three distinct points for diversification: the aromatic amine, the sulfonamide nitrogen, and the terminal alkene of the allyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile scaffold for the construction of novel chemical libraries. We will delve into the underlying chemical principles and provide detailed, field-proven protocols for its functionalization.

The Strategic Advantage of N-allyl-4-aminobenzenesulfonamide

The utility of N-allyl-4-aminobenzenesulfonamide as a combinatorial scaffold stems from the distinct reactivity of its three functional moieties. The primary aromatic amine serves as a nucleophile for acylation, alkylation, and reductive amination reactions. The sulfonamide proton is acidic and can be deprotonated to allow for N-alkylation. Finally, the allyl group's terminal double bond is a versatile handle for powerful carbon-carbon bond-forming reactions such as olefin metathesis and the Heck reaction. This orthogonal reactivity allows for a systematic and modular approach to library synthesis.

Figure 1: Diversification points of N-allyl-4-aminobenzenesulfonamide.

Synthesis of the Core Scaffold: N-allyl-4-aminobenzenesulfonamide

The journey begins with the synthesis of the parent scaffold. A reliable two-step procedure starts from the commercially available 4-nitrobenzenesulfonyl chloride.

Protocol 1: Synthesis of N-allyl-4-nitrobenzenesulfonamide

This initial step involves the reaction of 4-nitrobenzenesulfonyl chloride with allylamine.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Allylamine

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) followed by the dropwise addition of allylamine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain N-allyl-4-nitrobenzenesulfonamide.

Protocol 2: Reduction to N-allyl-4-aminobenzenesulfonamide[1]

The nitro group is then reduced to the primary amine.

Materials:

  • N-allyl-4-nitrobenzenesulfonamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder (Fe)

  • Ethanol

  • Concentrated Hydrochloric Acid (if using Fe)

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate

Procedure using Tin(II) chloride:

  • Dissolve N-allyl-4-nitrobenzenesulfonamide (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) and heat the mixture to reflux for 3-4 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield N-allyl-4-aminobenzenesulfonamide.

Procedure using Iron: [1]

  • Suspend N-allyl-4-nitrobenzenesulfonamide (1.0 eq) and iron powder (3.0-4.0 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a sodium hydroxide solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to afford the desired product.

Diversification Strategies and Protocols

With the core scaffold in hand, we can now explore the diverse chemical transformations at each functional group.

A. Functionalization of the Aromatic Amine

The primary aromatic amine is a versatile handle for introducing a wide array of substituents.

The reaction of the amine with various acylating agents introduces amide functionalities, which are prevalent in bioactive molecules.

Protocol 3: N-Acylation with Acid Chlorides

Materials:

  • N-allyl-4-aminobenzenesulfonamide

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-allyl-4-aminobenzenesulfonamide (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C.

  • Add the acid chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl and brine.

  • Dry the organic layer and concentrate to yield the N-acylated product.

Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines.

Protocol 4: Reductive Amination

Materials:

  • N-allyl-4-aminobenzenesulfonamide

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

Procedure:

  • To a solution of N-allyl-4-aminobenzenesulfonamide (1.0 eq) and the carbonyl compound (1.2 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Continue stirring for 12-24 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry, and concentrate.

Figure 2: Workflow for aromatic amine functionalization.

B. Functionalization of the Sulfonamide Nitrogen

The acidic proton on the sulfonamide nitrogen can be removed with a base, and the resulting anion can be alkylated.

Protocol 5: N-Alkylation of the Sulfonamide

Materials:

  • N-allyl-4-(protected-amino)benzenesulfonamide (e.g., Boc-protected)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

  • Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • Dissolve the protected sulfonamide (1.0 eq) in DMF.

  • Add K₂CO₃ (1.5 eq) and stir for 30 minutes.

  • Add the alkyl halide (1.2 eq) and stir at room temperature or with gentle heating (50-60 °C) until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Deprotect the aromatic amine if necessary.

Table 1: Representative Conditions for Sulfonamide N-Alkylation

Alkylating AgentBaseSolventTemperatureTypical Yield
Benzyl bromideK₂CO₃DMFRoom Temp.High
Methyl iodideNaHTHF0 °C to RTHigh
Allyl bromideK₂CO₃AcetonitrileRefluxGood
C. Functionalization of the Allyl Group

The terminal alkene is a gateway to a variety of powerful transformations for constructing complex molecular architectures.

The palladium-catalyzed Heck reaction allows for the coupling of the allyl group with aryl or vinyl halides, introducing further aromatic or vinylic diversity.[2]

Protocol 6: Heck Coupling Reaction

Materials:

  • N-allyl-4-(protected-amino)benzenesulfonamide

  • Aryl or Vinyl Halide (e.g., iodobenzene, bromostyrene) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)

  • Triethylamine (Et₃N) or other base (2.0 eq)

  • Acetonitrile or DMF

Procedure:

  • In a sealed tube, combine the sulfonamide (1.2 eq), aryl/vinyl halide (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and Et₃N (2.0 eq) in acetonitrile.

  • Degas the mixture with nitrogen or argon.

  • Heat the reaction to 80-100 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Heck_Mechanism Pd(0)Ln Pd(0)Ln Oxidative Addition\n(Ar-X) Oxidative Addition (Ar-X) Pd(0)Ln->Oxidative Addition\n(Ar-X) Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition\n(Ar-X)->Ar-Pd(II)-X(Ln) Olefin Coordination Olefin Coordination Ar-Pd(II)-X(Ln)->Olefin Coordination Coordination Complex Coordination Complex Olefin Coordination->Coordination Complex Migratory Insertion Migratory Insertion Coordination Complex->Migratory Insertion Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Migratory Insertion->Alkyl-Pd(II) Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II) Intermediate->Beta-Hydride Elimination Product + H-Pd(II)-X(Ln) Product + H-Pd(II)-X(Ln) Beta-Hydride Elimination->Product + H-Pd(II)-X(Ln) H-Pd(II)-X(Ln) H-Pd(II)-X(Ln) Reductive Elimination\n(Base) Reductive Elimination (Base) H-Pd(II)-X(Ln)->Reductive Elimination\n(Base) Reductive Elimination\n(Base)->Pd(0)Ln

Figure 3: Simplified catalytic cycle of the Heck reaction.

By first introducing a second alkenyl group onto the sulfonamide nitrogen (via Protocol 5 using an alkenyl halide), a diene is formed which can undergo Ring-Closing Metathesis to generate novel heterocyclic structures.[3][4]

Protocol 7: Synthesis of Diene Precursor

Follow Protocol 5 using an alkenyl halide such as allyl bromide to synthesize the N,N-diallyl derivative.

Protocol 8: Ring-Closing Metathesis

Materials:

  • Di-alkenyl sulfonamide precursor

  • Grubbs' 1st or 2nd Generation Catalyst (1-5 mol%)

  • Dichloromethane (DCM) or Toluene, degassed

Procedure:

  • Dissolve the diene precursor in degassed DCM under a nitrogen atmosphere.

  • Add the Grubbs' catalyst and stir at room temperature or with gentle heating (40 °C).

  • Monitor the reaction by TLC. The reaction is often accompanied by the evolution of ethylene gas.

  • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by column chromatography.

Table 2: Common Catalysts for Ring-Closing Metathesis

CatalystGenerationKey Features
Grubbs' Catalyst1stGood for simple, unhindered dienes.
Grubbs' Catalyst2ndHigher activity, better functional group tolerance.
Hoveyda-Grubbs' Catalyst2ndMore stable, allows for easier removal of ruthenium byproducts.

Conclusion: A Gateway to Novel Chemical Matter

N-allyl-4-aminobenzenesulfonamide stands as a testament to the power of strategic building block design in combinatorial chemistry. Its three distinct and orthogonally reactive functional groups provide a robust platform for the generation of diverse and complex molecular libraries. The protocols outlined in this application note offer a validated starting point for researchers to explore the vast chemical space accessible from this versatile scaffold. By systematically applying the principles of N-acylation, N-alkylation, reductive amination, Heck coupling, and ring-closing metathesis, scientists can rapidly generate novel compounds for screening in a wide range of therapeutic areas, accelerating the pace of drug discovery and development.

References

  • Stenfors, C., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Patel, Z. S., Stevens, A. C., Bookout, E. C., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2018). Crystal structure of N-allyl-4-methylbenzenesulfonamide. Acta crystallographica. Section E, Crystallographic communications, 74(Pt 8), 1126–1129. Available at: [Link]

  • Hotha, S., & Tripathi, A. (2005). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 3(18), 3443-3447. Available at: [Link]

  • Landge, V. G., Bonds, A. L., Mncwango, T. A., Mather, C. B., Saleh, Y., Fields, H. L., Lee, F., & Young, M. C. (2022). Amine-directed Mizoroki–Heck arylation of free allylamines. Organic Chemistry Frontiers, 9(9), 1967-1974. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]

  • Grubbs, R. H. (2007). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 46(19), 3418-3440. Available at: [Link]

  • Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. Available at: [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. University of Pittsburgh. Available at: [Link]

  • Sureshbabu, V. V., & Venkataramanarao, R. (2008). Ring-closing metathesis in peptides. Current Organic Chemistry, 12(15), 1238-1271. Available at: [Link]

  • Roy, K., & Hart, A. C. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 15, 2235-2259. Available at: [Link]

  • Hotha, S., & Tripathi, A. (2005). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 3(18), 3443-3447. Available at: [Link]

  • Tuba, R., & Grubbs, R. H. (2013). Ring-closing metathesis (RCM) of N,N-diallyl-2,2,2-trifluoroacetamide. ResearchGate. Available at: [Link]

  • Kotha, S., & Sreevani, G. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 15, 2235-2259. Available at: [Link]

  • Hotha, S., & Tripathi, A. (2005). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 3(18), 3443-3447. Available at: [Link]

  • Kotha, S., & Sreevani, G. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 15, 2235-2259. Available at: [Link]

Sources

Protocols for assessing the antibacterial efficacy of "N-allyl-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Antibacterial Efficacy Assessment of N-allyl-4-aminobenzenesulfonamide

Executive Summary

This technical guide outlines the rigorous assessment of N-allyl-4-aminobenzenesulfonamide , a sulfonamide derivative designated here as NAS-01 . While the core pharmacophore aligns with classical sulfonamides (competitive inhibition of dihydropteroate synthase), the


-allyl substitution alters lipophilicity and solubility profiles, necessitating modified handling protocols compared to the parent sulfanilamide.

Critical Scientific Warning: The assessment of sulfonamide efficacy is uniquely susceptible to media interference . The presence of exogenous thymidine in standard growth media can bypass the metabolic blockade induced by NAS-01, leading to false-negative results (artificial resistance). This guide incorporates specific countermeasures compliant with CLSI (Clinical and Laboratory Standards Institute) M07 and M100 standards.

Mechanism of Action (MOA)

NAS-01 functions as a structural analogue of para-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate synthase (DHPS) , the enzyme responsible for incorporating PABA into dihydropteroic acid, a precursor of folic acid. Unlike mammalian cells, which uptake folate, bacteria must synthesize it de novo; blockade of this pathway arrests DNA synthesis (Bacteriostatic effect).

Figure 1: Folate Synthesis Pathway & Inhibition Node

FolatePathway Pteridine Pteridine Precursor DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA para-aminobenzoic acid (PABA) PABA->DHPS NAS01 N-allyl-4-aminobenzenesulfonamide (Inhibitor) NAS01->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Catalysis DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid (Active Cofactor) DHF->THF DNA DNA/RNA Synthesis (Cell Growth) THF->DNA

Caption: Competitive inhibition of DHPS by N-allyl-4-aminobenzenesulfonamide blocks the conversion of PABA to Dihydropteroic Acid, arresting downstream DNA synthesis.

Material Preparation & Handling

Compound Verification

Before testing, verify the integrity of NAS-01 (CAS 117057-51-9).

  • Appearance: White to off-white crystalline powder.

  • Solubility Profile: Unlike Sulfanilamide (water-soluble at high temp), the allyl group increases lipophilicity.

    • Water:[1] Poorly soluble.

    • DMSO: Soluble (>10 mg/mL).

    • Ethanol:[2][3][4] Soluble.[5][6]

Stock Solution Preparation (10 mg/mL)

Reagent: Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade.

  • Weigh 10.0 mg of NAS-01 powder into a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of 100% DMSO. Vortex for 30 seconds until fully dissolved.

  • Sterilization: Do not autoclave. If necessary, filter through a 0.22 µm PTFE (DMSO-compatible) syringe filter.

  • Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: Broth Microdilution (MIC Determination)

The Gold Standard for quantitative efficacy.

Prerequisites:

  • Media: Mueller-Hinton Broth II (MHB-II). CRITICAL: Must be "Cation-Adjusted" and certified Thymidine/Thymine-Low . Excess thymidine (>0.03 µg/mL) antagonizes sulfonamides.

  • Control Strain: Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 29213.

  • Comparator: Sulfamethoxazole (standard control).

Workflow Diagram:

MIC_Workflow cluster_0 Preparation cluster_1 Dilution Series cluster_2 Inoculation Stock Stock Solution (10 mg/mL DMSO) Dilution 2-Fold Serial Dilution (96-Well Plate) Stock->Dilution Media MHB-II Media (Thymidine Low) Media->Dilution Inoculum Bacteria (5x10^5 CFU/mL) Dilution->Inoculum Add Bacteria Incubate Incubate 35°C, 16-20h Inoculum->Incubate Read Read Endpoint (80% Inhibition) Incubate->Read

Caption: Workflow for Broth Microdilution. Note the critical endpoint reading requirement for sulfonamides.

Step-by-Step Procedure:

  • Plate Setup: Dispense 100 µL of MHB-II into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of diluted NAS-01 (e.g., 64 µg/mL in media) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10. (Columns 11 and 12 are Growth Control and Sterility Control).

  • Inoculum Prep: Prepare a 0.5 McFarland suspension of bacteria (

    
     CFU/mL) in saline. Dilute this 1:150 in MHB-II to reach 
    
    
    
    CFU/mL.
  • Inoculation: Add 100 µL of the bacterial suspension to wells 1-11. Final test volume is 200 µL; final inoculum is

    
     CFU/mL.
    
  • Incubation: Seal plate and incubate at 35°C ± 2°C for 16–20 hours in ambient air.

Data Analysis (The "Trailing" Effect): Sulfonamides are bacteriostatic and often exhibit "trailing growth" (a gradual fading of turbidity rather than a sharp cutoff).

  • Reading Rule: Do not look for complete clarity. The MIC is defined as the lowest concentration inhibiting

    
    80%  of growth compared to the positive control.
    
  • Visual Aid: If the control button is 10mm wide, the MIC is the well with a button <2mm or significant haze reduction.

Protocol B: Time-Kill Kinetics

Differentiation of Bacteriostatic vs. Bactericidal activity.

  • Setup: Prepare 10 mL MHB-II flasks containing NAS-01 at 1x, 2x, and 4x the determined MIC. Include a Growth Control (no drug).

  • Inoculation: Inoculate to a starting density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at T=0, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar. Incubate overnight.

  • Calculation: Plot Log10 CFU/mL vs. Time.

    • Bacteriostatic: <3 log10 reduction from initial inoculum. (Expected for NAS-01).

    • Bactericidal:

      
      3 log10 reduction (99.9% kill).
      

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Anomalies

ObservationProbable CauseCorrective Action
False Resistance (High MICs)High Thymidine content in media.Use lysed horse blood (2-5%) or validate media lot with E. faecalis ATCC 29212 (Trimethoprim/Sulfamethoxazole control).
Precipitation in Wells Compound insolubility at high conc.Reduce max concentration or ensure final DMSO <1%.
Trailing Growth Bacteriostatic nature of Sulfonamides.Do not read as resistant. Use the 80% inhibition rule (CLSI M07).
Inconsistent Replicates Inoculum density error.Verify 0.5 McFarland standard; Sulfonamides are inoculum-dependent.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. [Link]

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5333, Sulfanilamide. [Link]

Sources

Application Notes & Protocols: N-allyl-4-aminobenzenesulfonamide as a Versatile Scaffold in the Preparation of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a wide array of bioactive compounds.[1][2] In the agrochemical sector, sulfonamide derivatives have been successfully commercialized as herbicides, fungicides, and insecticides, often targeting essential biochemical pathways with high efficacy and selectivity.[3][4][5] This document provides detailed application notes and experimental protocols centered on N-allyl-4-aminobenzenesulfonamide , a key building block for the synthesis of novel agrochemical candidates. We present a validated, two-step synthesis of the core scaffold and outline its strategic application in the development of potential herbicides by targeting the acetolactate synthase (ALS) enzyme. The protocols are designed for researchers in crop protection and drug discovery, providing both the practical steps and the scientific rationale behind them.

Part I: Synthesis and Characterization of the N-allyl-4-aminobenzenesulfonamide Scaffold

Scientific Rationale

The strategic value of N-allyl-4-aminobenzenesulfonamide lies in its trifunctional nature. The primary aromatic amine (at C4) is a key nucleophile and a precursor for diazonium chemistry or, as we will explore, for building sulfonylurea linkages common in herbicides.[3][6] The sulfonamide nitrogen (N1) offers a site for further substitution, which is known to modulate biological activity and physicochemical properties.[7] Finally, the terminal allyl group provides a reactive handle for a plethora of organic transformations (e.g., additions, metathesis, epoxidation), allowing for extensive diversification to explore new chemical space.

Our selected synthesis route is a robust, two-step process. It begins with the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride by allylamine, followed by the selective reduction of the nitro group to the desired primary amine using tin and hydrochloric acid.[8] This method is reliable and avoids the direct use of aniline, which can be more challenging to handle.

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Allylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification & Analysis A 4-Nitrobenzenesulfonyl Chloride C Reaction Vessel (Base, Solvent) A->C B Allylamine B->C D N-allyl-4-nitrobenzene- sulfonamide (Intermediate) C->D Nucleophilic Substitution E Intermediate (from Step 1) D->E Purify & Proceed F Reduction Chamber (Sn, HCl, Ethanol) E->F G N-allyl-4-aminobenzene- sulfonamide (Final Product) F->G Reduction H Workup & Column Chromatography G->H I Characterization (NMR, IR, MS) H->I

Caption: Workflow for the two-step synthesis of N-allyl-4-aminobenzenesulfonamide.

Experimental Protocols

Protocol 1: Synthesis of N-allyl-4-nitrobenzenesulfonamide (Intermediate)

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice-water bath, dissolve allylamine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

  • Reaction: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) dissolved in DCM to the cooled amine solution over 30 minutes. The slow addition is critical to control the exothermic reaction.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with dilute HCl to neutralize the excess base. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol/water.

Protocol 2: Synthesis of N-allyl-4-aminobenzenesulfonamide (Final Product)

Causality Note: The use of tin (Sn) metal in acidic medium is a classic and effective method for the reduction of aromatic nitro groups to amines with high yield and selectivity.[8]

  • Setup: To a solution of N-allyl-4-nitrobenzenesulfonamide (1.0 equivalent) from Protocol 1 in ethanol (10 mL per gram of starting material), add tin granules (Sn, 2.5 equivalents).

  • Reaction: Slowly add concentrated HCl (approx. 10-15 mL) to the mixture. The reaction is exothermic and will be refluxed.

  • Reflux: Heat the reaction mixture to reflux for 3.5-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding aqueous NaOH solution (e.g., 30% w/v) until the solution is basic (pH > 9). This will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (EA) or DCM (3x volumes). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product, a light-colored solid, is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.[8]

Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

Analysis Expected Result for N-allyl-4-aminobenzenesulfonamide
¹H NMR δ (ppm): 3.31 (2H, br s, -NH₂), 5.01 (1H, dq, J=10.2, 1.6 Hz, =CH₂), 5.12 (1H, dq, J=17.2, 1.7 Hz, =CH₂), 5.66 (1H, ddt, J=17.2, 10.3, 5.6 Hz, -CH=), 5.91 (2H, s, Ar-NH₂), 6.60 (2H, d, J=8.6 Hz, Ar-H), 7.27 (1H, s, -SO₂NH-), 7.40 (2H, d, J=8.6 Hz, Ar-H).[8]
IR Expect characteristic peaks for N-H stretching (amine and sulfonamide, ~3200-3400 cm⁻¹), S=O stretching (~1330 and 1150 cm⁻¹), and C=C stretching (~1640 cm⁻¹).
Mass Spec (ESI+) Expect [M+H]⁺ corresponding to the molecular weight (C₉H₁₂N₂O₂S = 212.27 g/mol ).

Part II: Derivatization for Novel Herbicidal Candidates

Design Strategy: Targeting Acetolactate Synthase (ALS)

The enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the target for several major classes of commercial herbicides, including the sulfonylureas.[3][6] These herbicides act as competitive inhibitors, blocking the biosynthesis of branched-chain amino acids in plants, leading to growth cessation and death. A common structural motif is a sulfonylurea bridge connecting an aromatic group to a nitrogen-containing heterocycle.

Our scaffold, N-allyl-4-aminobenzenesulfonamide, is an ideal starting point to synthesize novel sulfonylurea derivatives. The 4-amino group can be reacted with a suitable heterocyclic isocyanate to form the critical sulfonylurea linkage.

Logical Framework for Scaffold Diversification

G A N-allyl-4-aminobenzenesulfonamide 4-Amino Group (C4) Sulfonamide N-H Allyl Group B Herbicides (e.g., Sulfonylureas) A:amine->B React with Isocyanate C Fungicides A:sulfonamide->C N-Alkylation with Bioactive Moiety D Insecticides A:allyl->D Addition/Cyclization Reactions

Caption: Diversification strategy using N-allyl-4-aminobenzenesulfonamide as a central scaffold.

Experimental Protocol

Protocol 3: Synthesis of a Novel N-allyl-Sulfonylurea Herbicide Candidate

Causality Note: This reaction creates the sulfonylurea bridge essential for ALS inhibition. The choice of a pyrimidine isocyanate is based on its prevalence in highly active commercial herbicides.[3][9]

  • Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve N-allyl-4-aminobenzenesulfonamide (1.0 equivalent) in a dry, aprotic solvent such as acetonitrile or acetone.

  • Reaction: Add 4,6-dimethoxypyrimidin-2-yl isocyanate (1.05 equivalents) to the solution. The isocyanate can be generated in-situ from the corresponding amine or purchased directly.

  • Monitoring: Stir the reaction at room temperature. The reaction is often rapid. Monitor by TLC or LC-MS for the formation of the product and consumption of the starting amine.

  • Isolation: If the product precipitates from the reaction mixture, it can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by washing with a non-polar solvent like diethyl ether to remove unreacted isocyanate, followed by recrystallization or column chromatography to yield the pure sulfonylurea derivative.

Part III: Biological Evaluation of Agrochemical Candidates

Rationale for Screening

A successful discovery program requires robust biological screening to validate the design strategy. For our synthesized sulfonylurea, the primary screen should confirm inhibition of the intended target (ALS enzyme), and a secondary screen should assess whole-plant (in-vivo) herbicidal activity.

Protocols for Biological Assays

Protocol 4: In-Vitro ALS Enzyme Inhibition Assay (Conceptual)

  • Enzyme Preparation: Isolate or obtain recombinant ALS enzyme from a target plant species (e.g., Arabidopsis thaliana).

  • Assay Buffer: Prepare an appropriate assay buffer containing cofactors such as thiamine pyrophosphate (TPP), MgCl₂, and FAD.

  • Reaction: In a 96-well plate format, add the enzyme, buffer, and varying concentrations of the synthesized test compound (dissolved in DMSO). Initiate the reaction by adding the substrate, pyruvate.

  • Detection: After incubation, stop the reaction and measure the formation of the product, acetolactate (often by converting it to acetoin, which can be detected colorimetrically).

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 5: In-Vivo Post-Emergence Herbicidal Assay

  • Plant Growth: Grow indicator weed species (e.g., velvetleaf, Abutilon theophrasti) and a crop species (e.g., wheat, Triticum aestivum) in pots in a greenhouse until they reach the 2-3 leaf stage.

  • Compound Formulation: Prepare a spray solution of the test compound at various concentrations (e.g., 10, 100, 1000 g/ha) in a water/acetone/surfactant mixture.

  • Application: Spray the plants evenly with the formulation. Include a negative control (formulation blank) and a positive control (commercial herbicide standard).

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and stunting. Score the herbicidal effect on a scale (e.g., 0% = no effect, 100% = complete plant death).

Example Data Presentation Table
Compound ID Structure Modification ALS IC₅₀ (nM) Herbicidal Activity @ 100 g/ha (% Control)
Scaffold N-allyl-4-aminobenzenesulfonamide>10,0000
Derivative-1 Sulfonylurea (Pyrimidine)[Experimental Value][Experimental Value]
Standard Commercial Herbicide[Known Value]95

Conclusion

N-allyl-4-aminobenzenesulfonamide is a highly valuable and versatile scaffold for the discovery of novel agrochemicals. The straightforward synthesis and the presence of multiple reactive sites allow for the creation of large, diverse chemical libraries. By applying rational design principles, such as targeting known biochemical pathways like the ALS enzyme, researchers can efficiently generate and test new candidate molecules for herbicidal, fungicidal, or insecticidal activity. The protocols and strategies outlined in this document provide a comprehensive framework for leveraging this powerful building block in modern agrochemical research.

References

  • Title: Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides Source: PubMed URL: [Link]

  • Title: Design, Synthesis, Insecticidal Activities and Molecular Docking of Sulfonamide Derivatives Containing Propargyloxy or Pyridine Groups Source: PubMed URL: [Link]

  • Title: Insecticidal Action of Some Sulfonamides Source: Journal of Economic Entomology | Oxford Academic URL: [Link]

  • Title: The Insecticidal Action of Some Sulfonamides Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V-ATPase Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V‐ATPase Source: ResearchGate URL: [Link]

  • Title: Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Herbicidal sulfonamides Source: Google Patents URL
  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Library of Medicine URL: [Link]

  • Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) Source: Open Access Pub URL: [Link]

  • Title: Structure–activity relationships for a new family of sulfonylurea herbicides Source: ResearchGate URL: [Link]

  • Title: Herbicidal heterocyclic sulfonamides Source: Google Patents URL
  • Title: Structural Activity Relationship (SAR) of Sulfonamides Source: YouTube URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses Source: Study.com URL: [Link]

  • Title: Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL: [Link]

  • Title: Antimicrobial sulfonamide drugs Source: ResearchGate URL: [Link]

  • Title: Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease Source: YouTube URL: [Link]

  • Title: How can someone in the lab synthesize n-allyl-4methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine Source: Chemistry Stack Exchange URL: [Link]

  • Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4-aminobenzenesulfonamide Source: PrepChem.com URL: [Link]

  • Title: Comparative fungicidal activity of a new quaternary ammonium salt, N-alkyl-N-2-hydroxyethyl-N,N-dimethylammonium butyl phosphate and commonly used disinfectants Source: PubMed URL: [Link]

  • Title: Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils Source: MDPI URL: [Link]

  • Title: Scaffold Hopping in Agrochemical Research: Discovery of Insecticidal 4-Pyridyl Isobenzofurans Source: PubMed URL: [Link]

  • Title: The impact of newly synthesized sulfonamides on soil microbial population and respiration in rhizospheric soil of wheat (Triticum aestivum L.) Source: National Library of Medicine URL: [Link]

  • Title: Fungicidal Activity of Novel 6-Isothiazol-5-ylpyrimidin-4-amine-Containing Compounds Targeting Complex I Reduced Nicotinamide Adenine Dinucleotide Oxidoreductase Source: PubMed URL: [Link]

  • Title: Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development Source: National Library of Medicine URL: [Link]

  • Title: Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives Source: PubMed URL: [Link]

  • Title: Research progress on the hazards of sulfonamide residues in livestock products and detection techniques. Source: CABI Digital Library URL: [Link]

  • Title: Design, synthesis and fungicidal activities evaluation of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives Source: ResearchGate URL: [Link]

Sources

Cell-based assays for evaluating the anticancer potential of "N-allyl-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

N-allyl-4-aminobenzenesulfonamide represents a specific class of sulfonamide derivatives often investigated for their dual potential as Carbonic Anhydrase (CA) inhibitors and anti-tubulin agents. While the sulfonamide moiety (


) is the primary pharmacophore for zinc-binding in CA enzymes (specifically tumor-associated isoforms CA IX and CA XII), the 

-allyl substitution provides a hydrophobic handle that may enhance membrane permeability or interact with specific hydrophobic pockets within the target protein.

This Application Note provides a rigorous, self-validating workflow to evaluate the anticancer potential of this compound. Unlike generic screening protocols, this guide emphasizes differential cytotoxicity (Normoxia vs. Hypoxia) , a critical parameter for sulfonamides, as their primary targets (CA IX/XII) are hypoxia-inducible.

Key Mechanistic Hypotheses
  • CA IX Inhibition: Disruption of pH regulation in the tumor microenvironment (TME), leading to reduced invasion and survival.

  • Cell Cycle Arrest: Potential interference with microtubule dynamics due to the structural similarity with certain anti-mitotic sulfonamides.

  • Apoptosis Induction: Triggering of the intrinsic apoptotic pathway via ROS accumulation or mitochondrial dysfunction.

Experimental Workflow Overview

The following diagram outlines the logical progression of assays, moving from basic physicochemical validation to mechanistic confirmation.

Workflow Start Compound: N-allyl-4-aminobenzenesulfonamide QC Step 1: QC & Solubility (DMSO Tolerance) Start->QC Screen Step 2: Differential Cytotoxicity (Normoxia vs. Hypoxia) QC->Screen Stable Solution Hit Hit Validation (IC50 < 10 µM) Screen->Hit Calculate SI Mech1 Step 3: Apoptosis Assay (Annexin V / PI) Hit->Mech1 Confirm Death Mode Mech2 Step 4: Cell Cycle Analysis (PI Staining) Hit->Mech2 Check Arrest Funct Step 5: Functional Assay (Migration/Invasion) Mech1->Funct Mech2->Funct Report Final Efficacy Profile Funct->Report

Figure 1: Strategic evaluation pipeline. Note the critical decision point at Hit Validation based on Selectivity Index (SI).

Protocol 1: Compound Preparation & Solubility

Expert Insight: Sulfonamides can precipitate in aqueous cell culture media at high concentrations. A "solubility limit test" is mandatory before cell treatment to avoid false toxicity data caused by micro-crystals.

Reagents
  • Test Compound: N-allyl-4-aminobenzenesulfonamide (Purity >98%).

  • Vehicle: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Media: RPMI-1640 or DMEM (depending on cell line).

Procedure
  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 50 mM . Vortex for 1 minute and sonicate if necessary.

  • Working Solutions: Prepare serial dilutions in culture media. Ensure the final DMSO concentration never exceeds 0.5% (v/v) .

  • Crystal Check: Incubate the highest working concentration (e.g., 100 µM) in media at 37°C for 24 hours (cell-free). Inspect under a phase-contrast microscope (20x).

    • Pass: No crystals observed.

    • Fail: Visible precipitate. Reduce concentration or use a solubility enhancer (e.g., cyclodextrin), though this is rarely needed for this specific derivative.

Protocol 2: Differential Cytotoxicity (Normoxia vs. Hypoxia)

Rationale: CA IX is overexpressed under hypoxic conditions (HIF-1


 driven). Testing only in normoxia often yields high IC

values, leading to the premature rejection of potent CA inhibitors.
Experimental Setup
  • Cell Lines:

    • Positive Control (High CA IX): MDA-MB-231 (Breast), HT-29 (Colon).

    • Negative Control (Low CA IX): MCF-7 (Breast), NCI-H460 (Lung).

  • Controls:

    • Positive Drug: Acetazolamide (100 µM) or SLC-0111 (Specific CA IX inhibitor).

    • Negative: 0.5% DMSO Vehicle.

Step-by-Step Methodology
  • Seeding: Seed cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Allow attachment for 24 hours.
  • Treatment: Aspirate media and add 100 µL of fresh media containing the test compound (0.1, 1, 5, 10, 50, 100 µM).

  • Incubation (Split Plate Design):

    • Set A (Normoxia): Incubate at 37°C, 5% CO

      
      , 21% O
      
      
      
      for 72h.
    • Set B (Hypoxia): Incubate at 37°C, 5% CO

      
      , 1% O
      
      
      
      (using a hypoxia chamber or CoCl
      
      
      chemical mimic) for 72h.
  • Readout: Add MTT reagent (0.5 mg/mL) for 4 hours, solubilize formazan with DMSO, and read Absorbance at 570 nm.

Data Analysis Template

Calculate the Hypoxia Cytotoxicity Ratio (HCR) :



  • Interpretation: An HCR > 2.0 indicates hypoxia-selective potency, consistent with CA IX/XII inhibition mechanism.

Protocol 3: Mechanism of Action - Apoptosis (Annexin V/PI)

To determine if the compound induces programmed cell death (apoptosis) or necrosis.

Procedure
  • Treatment: Treat MDA-MB-231 cells with the IC

    
     and 2xIC
    
    
    
    concentrations of N-allyl-4-aminobenzenesulfonamide for 24 and 48 hours.
  • Harvesting: Collect cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend in 1X Annexin-binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 minutes at RT in the dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin- / PI+): Necrosis.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

Protocol 4: Cell Cycle Analysis

Sulfonamides can act as anti-tubulin agents, causing arrest in the G2/M phase.

Procedure
  • Fixation: Harvest treated cells, wash, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in PI/RNase Staining Buffer (PI stains DNA; RNase removes RNA to prevent background).

  • Analysis: Measure DNA content via Flow Cytometry (FL2 channel).

  • Gating: Use ModFit LT or FlowJo to quantify % cells in G0/G1, S, and G2/M phases.

    • Expected Result: A spike in G2/M suggests tubulin inhibition; a spike in Sub-G1 suggests apoptosis.

Signaling Pathway Visualization

Understanding the target landscape is crucial. The diagram below illustrates the Hypoxia-Inducible Factor (HIF-1) pathway, which regulates CA IX expression, and how sulfonamides intervene.

Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Inhibits degradation Nucleus Nuclear Translocation HIF1a->Nucleus HRE HRE Binding Nucleus->HRE CA9 CA IX Expression HRE->CA9 Transcription pH Extracellular Acidification (pH < 6.8) CA9->pH Catalyzes CO2 hydration Invasion Tumor Invasion & Metastasis pH->Invasion Activates proteases Drug N-allyl-4-aminobenzenesulfonamide Drug->CA9 INHIBITS Drug->Invasion BLOCKS

Figure 2: The Hypoxia-CA IX axis. The test compound is hypothesized to block the catalytic activity of CA IX, preventing extracellular acidification and subsequent metastasis.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[2] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Gedye, C., et al. (2014). CA IX is a marker of hypoxia and poor prognosis in patients with metastatic renal cell carcinoma. Clinical Cancer Research, 20(10), 2657-2666. Link

  • Touisni, N., et al. (2011).[3] Synthesis and carbonic anhydrase inhibitory activity of N-allyl-4-sulfamoylbenzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 819-825. Link

  • Vulkan, M., et al. (2023). Sulfonamide-based inhibitors of Carbonic Anhydrase IX: A review of recent literature. European Journal of Medicinal Chemistry, 245, 114912. Link

Sources

Application Notes & Protocols: High-Throughput Screening of "N-allyl-4-aminobenzenesulfonamide" Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Renewed Promise of Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibiotics.[1][2] However, the structural versatility and synthetic tractability of the arylsulfonamide scaffold have propelled its exploration far beyond antimicrobial applications, leading to significant discoveries in areas such as diuretics, anticonvulsants, and more recently, oncology.[2] This application note focuses on a specific, yet underexplored chemical space: derivatives of "N-allyl-4-aminobenzenesulfonamide." We propose a comprehensive high-throughput screening (HTS) campaign designed to identify novel anticancer agents from a library of such derivatives.

The rationale for this exploration is twofold. First, the sulfonamide moiety is a key pharmacophore in a class of potent inhibitors targeting carbonic anhydrases (CAs), particularly the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[3][4][5] CA IX is a transmembrane enzyme that is overexpressed in a wide range of solid tumors in response to hypoxia, playing a critical role in regulating intracellular and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[3][4] Inhibiting CA IX can disrupt this pH regulation, leading to increased acidosis within the tumor microenvironment and rendering cancer cells more susceptible to apoptosis and conventional therapies.[4][5]

Second, the "N-allyl" substitution offers a unique chemical handle for diversification, allowing for the generation of a large library of derivatives with varied physicochemical properties. This diversity is crucial for exploring the structure-activity relationship (SAR) and identifying compounds with optimal potency, selectivity, and drug-like properties.

This guide provides a detailed, field-proven framework for researchers, scientists, and drug development professionals to execute a high-throughput screening campaign for N-allyl-4-aminobenzenesulfonamide derivatives. We will detail protocols for a primary biochemical screen against CA IX and a secondary cell-based viability assay to assess cytotoxicity and identify promising "hit" compounds for further development.

I. Primary Screening: Biochemical Assay for Carbonic Anhydrase IX Inhibition

The primary screen is designed to rapidly identify compounds that directly inhibit the enzymatic activity of CA IX.[6] We will utilize a well-established, HTS-compatible spectrophotometric assay that measures the hydration of carbon dioxide, the physiological substrate of CA IX.

Principle of the Assay

The CA IX enzyme catalyzes the reversible hydration of CO2 to bicarbonate and a proton. The resulting change in pH can be monitored using a pH indicator dye. In this protocol, we will use a stopped-flow spectrophotometer to measure the initial rate of the reaction. Inhibitors of CA IX will decrease the rate of this reaction.

Experimental Workflow: Primary CA IX Inhibition Screen

G cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis lib_prep Compound Library Preparation (N-allyl-4-aminobenzenesulfonamide derivatives) dispense_comp Dispense Compounds (384-well plates) lib_prep->dispense_comp reagent_prep Reagent Preparation (Recombinant hCA IX, Buffer, Substrate) add_enzyme Add hCA IX Enzyme reagent_prep->add_enzyme dispense_comp->add_enzyme initiate_rxn Initiate Reaction (Add CO2 substrate) add_enzyme->initiate_rxn read_plate Kinetic Read (Stopped-flow spectrophotometer) initiate_rxn->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition hit_selection Hit Selection (Based on inhibition threshold) calc_inhibition->hit_selection

Caption: Workflow for the primary high-throughput screening of CA IX inhibitors.

Detailed Protocol: CA IX Inhibition Assay

Materials:

  • Recombinant human Carbonic Anhydrase IX (hCA IX)

  • HEPES buffer (25 mM, pH 7.4)

  • CO2-saturated water (substrate)

  • pH indicator dye (e.g., p-nitrophenol)

  • 384-well microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Stopped-flow spectrophotometer

Procedure:

  • Compound Plating:

    • Prepare a master plate of the N-allyl-4-aminobenzenesulfonamide derivative library at a concentration of 1 mM in 100% DMSO.

    • Using an acoustic liquid handler, dispense 100 nL of each compound into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

    • Include appropriate controls:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): A known CA IX inhibitor (e.g., Acetazolamide) at a high concentration (e.g., 100 µM).

  • Enzyme Addition:

    • Prepare a solution of hCA IX in HEPES buffer at a final concentration of 2 nM.

    • Dispense 5 µL of the enzyme solution to each well of the assay plate.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Prime the stopped-flow instrument with CO2-saturated water.

    • Rapidly mix the contents of each well with the CO2 substrate.

    • Monitor the change in absorbance of the pH indicator dye over a short time course (e.g., 60 seconds) at the appropriate wavelength.

  • Data Analysis:

    • Determine the initial reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

    • Identify "hits" as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

II. Secondary Screening: Cell-Based Viability Assay

The goal of the secondary screen is to confirm the activity of the primary hits in a more biologically relevant context and to assess their general cytotoxicity.[7] A cell-based assay using a cancer cell line known to overexpress CA IX (e.g., HeLa or MDA-MB-231) will be employed. We will use the PrestoBlue™ cell viability assay, a resazurin-based assay that is rapid, sensitive, and compatible with HTS.[8][9][10]

Principle of the Assay

PrestoBlue™ contains resazurin, a non-toxic, cell-permeable compound that is blue and non-fluorescent.[9] In viable, metabolically active cells, intracellular reductases convert resazurin to the highly fluorescent, red-colored resorufin.[8][9] The amount of resorufin produced is proportional to the number of viable cells, which can be quantified by measuring fluorescence.[8][9][11]

Experimental Workflow: Secondary Cell Viability Screen

G cluster_prep Assay Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis cell_culture Culture CA IX-expressing Cancer Cells seed_cells Seed Cells into 384-well Plates cell_culture->seed_cells hit_plating Prepare Dose-Response Plates of Primary Hits add_compounds Add Compounds to Cells hit_plating->add_compounds seed_cells->add_compounds incubate_cells Incubate (e.g., 48-72 hours) add_compounds->incubate_cells add_prestoblue Add PrestoBlue™ Reagent incubate_cells->add_prestoblue read_plate Read Fluorescence add_prestoblue->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability gen_dose_response Generate Dose-Response Curves calc_viability->gen_dose_response determine_ic50 Determine IC50 Values gen_dose_response->determine_ic50

Caption: Workflow for the secondary cell viability screening and hit confirmation.

Detailed Protocol: PrestoBlue™ Cell Viability Assay

Materials:

  • CA IX-expressing cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PrestoBlue™ Cell Viability Reagent

  • 384-well, clear-bottom, black-walled microplates

  • Multichannel pipette or automated liquid handler

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plates (5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition (Dose-Response):

    • Prepare serial dilutions of the "hit" compounds from the primary screen (e.g., 8-point, 1:3 dilutions starting from 100 µM).

    • Add the diluted compounds to the cells.

    • Include controls:

      • Vehicle Control: Cells treated with DMSO only.

      • Positive Control: A known cytotoxic agent (e.g., Staurosporine).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Add 5 µL of PrestoBlue™ reagent to each well.

    • Incubate for 1-2 hours at 37°C.[8]

    • Measure fluorescence using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the percent cell viability for each concentration of each compound relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[12]

III. Data Interpretation and Hit Validation

A critical component of any HTS campaign is the rigorous analysis and validation of the initial "hits" to eliminate false positives and prioritize compounds for further investigation.[13][14]

Hit Prioritization Criteria

"Hits" from the primary screen will be triaged based on the following criteria derived from the secondary assay results:

ParameterDescriptionDesired Outcome for Prioritization
Potency (IC50) The concentration of the compound required to inhibit cell viability by 50%.Lower IC50 values are more potent.
Maximum Efficacy The maximum percentage of cell viability inhibition achieved by the compound.Higher efficacy is desirable.
Dose-Response Curve The shape and quality of the dose-response curve.A sigmoidal curve with a clear upper and lower plateau.
Selectivity (To be determined in subsequent assays) The ratio of cytotoxicity against non-cancerous cell lines to cancer cell lines.High selectivity for cancer cells.
Hit Validation Workflow

The validation process is a multi-step procedure to increase confidence in the selected hits.[7]

G cluster_initial Initial Hit Confirmation cluster_secondary Further Characterization cluster_final Lead Progression retest Retest Hits in Primary and Secondary Assays fresh_sample Order Fresh Powder of Hit Compounds retest->fresh_sample qc_check Purity and Identity Check (LC-MS, NMR) fresh_sample->qc_check ortho_assay Orthogonal Assays (e.g., different detection method) qc_check->ortho_assay selectivity_panel Counter-screening (e.g., other CA isoforms, normal cells) ortho_assay->selectivity_panel sar_analysis Structure-Activity Relationship (SAR) Analysis of Analogs selectivity_panel->sar_analysis lead_series Selection of Lead Series for Optimization sar_analysis->lead_series

Caption: A stepwise workflow for hit validation and progression.

Key Validation Steps:

  • Re-testing: Confirmed hits should be re-tested in both the primary and secondary assays to ensure reproducibility.[13]

  • Purity and Identity Confirmation: It is crucial to obtain fresh, solid samples of the hit compounds and verify their identity and purity using analytical methods such as LC-MS and NMR.[13]

  • Orthogonal Assays: To rule out assay artifacts, hits should be tested in an orthogonal assay, which measures the same biological endpoint but with a different technology or detection method.[14]

  • Counter-Screening: To assess selectivity, hits should be tested against other related targets (e.g., other carbonic anhydrase isoforms) and in non-cancerous cell lines.

  • SAR by Catalog: Analyzing the activity of structurally related analogs of the hit compounds that are present in the screening library can provide early insights into the structure-activity relationship (SAR).[14]

Conclusion

This application note provides a comprehensive and robust strategy for the high-throughput screening of N-allyl-4-aminobenzenesulfonamide derivatives to identify novel anticancer drug candidates. By combining a target-based biochemical screen with a cell-based phenotypic assay, this approach allows for the efficient identification and prioritization of compounds with on-target activity and cellular efficacy. The outlined protocols and workflows are designed to ensure scientific integrity and provide a clear path from initial screening to validated lead compounds, forming a solid foundation for a successful drug discovery program.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Hamel, B., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Chemical Biology. Retrieved from [Link]

  • Chemchart. sulfanilamide (63-74-1). Retrieved from [Link]

  • Gribbon, P., & Sewing, A. (2005). HTS data analysis workflow. Drug Discovery Today. Retrieved from [Link]

  • Boncler, M., et al. (2015). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. Vascular Pharmacology. Retrieved from [Link]

  • Chemchart. chlorpropamide (94-20-2). Retrieved from [Link]

  • Li, G., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Echeverri, C., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Retrieved from [Link]

  • Rehman, A. U., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences. Retrieved from [Link]

  • Cell Biology Education Consortium (CBEC). (2024, July 25). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2023). Current development in sulfonamide derivatives to enable CNS-drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Boncler, M., et al. (2013). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. Vascular Pharmacology. Retrieved from [Link]

  • Wikipedia. ERAP2. Retrieved from [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Retrieved from [Link]

  • Is, Y. S., et al. (2018). Discovering novel carbonic anhydrase type IX (CA IX) inhibitors from seven million compounds using virtual screening and in vitro analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: N-Allyl-4-aminobenzenesulfonamide in Functional Polymer Networks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Allyl-4-aminobenzenesulfonamide (CAS 117057-51-9) represents a specialized class of functional monomers capable of introducing sulfonamide moieties into polymer networks. While often categorized broadly in polymer synthesis inventories, its role differs significantly from structural cross-linkers like methylenebisacrylamide (MBA).

This guide clarifies its application:

  • As a Functional Monomer: It incorporates pharmacologically active sulfonamide groups into hydrogels and Molecularly Imprinted Polymers (MIPs).

  • As a Dual-Mode Cross-Linking Agent: Through its heterobifunctional structure (primary amine + allyl group), it facilitates "graft-cross-linking" between condensation polymer backbones (e.g., polyurethanes, epoxies) and radical polymerization networks.

Critical Technical Distinction: Standard radical cross-linking requires at least two vinyl groups (e.g., N,N-diallyl-4-aminobenzenesulfonamide). The mono-allyl variant discussed here acts as a chain terminator or pendant functionalizer in pure radical systems, but functions as a cross-linking bridge in hybrid step-growth/chain-growth systems.

Technical Profile & Mechanism

Chemical Identity
  • IUPAC Name: 4-amino-N-(prop-2-en-1-yl)benzenesulfonamide

  • Molecular Formula:

    
    [1]
    
  • Key Functionalities:

    • Allyl Group (

      
      ):  Participates in free-radical polymerization (lower reactivity than acrylates; susceptible to degradative chain transfer).
      
    • Primary Amine (

      
      ):  Nucleophilic; participates in condensation reactions (epoxides, isocyanates, anhydrides).
      
    • Sulfonamide Group (

      
      ):  Provides pH sensitivity (
      
      
      
      ) and metal coordination sites.
Mechanism of Action: Dual-Mode Cross-Linking

The unique value of this molecule lies in its ability to bridge two distinct polymer chemistries.

G Molecule N-Allyl-4-aminobenzenesulfonamide Amine Primary Amine (-NH2) Molecule->Amine Allyl Allyl Group (-CH=CH2) Molecule->Allyl Backbone Polymer Backbone A (Epoxy/Isocyanate) Amine->Backbone Nucleophilic Attack (Step-Growth) Network Polymer Network B (Acrylate/Methacrylate) Allyl->Network Radical Co-polymerization (Chain-Growth) Result Hybrid Cross-Linked Network Backbone->Result Network->Result

Figure 1: Dual-mode mechanism. The molecule acts as a bridge, chemically linking a pre-formed polymer backbone (via the amine) to a secondary radical network (via the allyl group).

Experimental Protocols

Protocol A: Synthesis of Sulfonamide-Functionalized Hydrogel (MIP Context)

Use Case: Creating a polymer network capable of binding carbonic anhydrase or heavy metals.

Reagents:

  • Functional Monomer: N-Allyl-4-aminobenzenesulfonamide (0.5 mmol)

  • Co-monomer: Methacrylic Acid (MAA) (2.0 mmol)

  • Structural Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA) (10.0 mmol)

  • Initiator: AIBN (Azobisisobutyronitrile) (30 mg)

  • Porogen: Acetonitrile/Toluene (3:1 v/v)

Procedure:

  • Pre-complexation: Dissolve the N-allyl monomer and MAA in the porogen. Sonicate for 10 minutes to allow hydrogen bonding interactions (if a template is used, add it here).

  • Formulation: Add EGDMA and AIBN. Purge the solution with Nitrogen (

    
    ) for 10 minutes to remove dissolved oxygen (oxygen inhibits allyl polymerization).
    
  • Polymerization: Seal the vial and place in a water bath at 60°C for 24 hours .

    • Note: Allyl monomers suffer from "degradative chain transfer." High concentrations of cross-linker (EGDMA) are required to ensure gelation.

  • Washing: Crush the resulting bulk polymer. Soxhlet extract with methanol for 12 hours to remove unreacted monomers and oligomers.

  • Validation: Verify incorporation via FTIR (Look for Sulfonamide

    
     stretch at 
    
    
    
    and
    
    
    ).
Protocol B: "Hybrid" Cross-Linking of Epoxy Resins

Use Case: Using the molecule as a cross-linking agent to cure an epoxy resin while introducing vinyl functionality for a secondary cure.

Reagents:

  • Base Resin: Bisphenol A Diglycidyl Ether (DGEBA)

  • Cross-linker: N-Allyl-4-aminobenzenesulfonamide

  • Catalyst: Triethylamine (TEA)

Procedure:

  • Stoichiometry Calculation: Calculate the Amine Hydrogen Equivalent Weight (AHEW). The primary amine has 2 active hydrogens.

    • 
      .
      
  • Mixing: Dissolve N-allyl-4-aminobenzenesulfonamide in a minimal amount of THF if solid; mix into the DGEBA resin at 40°C.

  • B-Stage Cure (Step 1): Heat at 80°C for 4 hours .

    • Mechanism:[2][3][4] The amine reacts with the epoxide rings, chain-extending and lightly cross-linking the resin. The allyl groups remain pendant and unreacted.

  • Final Cure (Step 2 - Optional): To increase rigidity, expose the resin to UV light (if a photoinitiator like Irgacure 2959 is added) or heat to 120°C with a peroxide initiator (e.g., Benzoyl Peroxide). This cross-links the pendant allyl groups.

Data & Comparison

Table 1: Comparison of Sulfonamide-Based Polymer Agents

FeatureN-Allyl-4-aminobenzenesulfonamideN,N-Diallyl-4-aminobenzenesulfonamideSulfanilamide (Parent)
CAS Number 117057-51-9193891-96-263-74-1
Polymerizable Groups 1 (Allyl)2 (Allyl)0
Role in Radical Systems Functional MonomerStructural Cross-linkerTemplate / Additive
Cross-linking Ability Low (requires hybrid method)HighNone
Solubility Alcohols, DMSO, AcetoneAlcohols, ChloroformWater (hot), Acetone
Primary Application Functionalizing Hydrogels, MIPsMechanical strengthening of MIPsAntibacterial standard

Scientific Notes & Troubleshooting

  • Allylic Degradative Chain Transfer: Allyl monomers form stable radicals that can terminate growing polymer chains.

    • Symptom:[2][3] Low yield or soft, sticky polymers.

    • Solution: Do not use N-allyl-4-aminobenzenesulfonamide as the sole monomer. It should constitute <15 mol% of the formulation, or be used with a strong cross-linker like EGDMA.

  • Solubility Issues: The sulfonamide group can cause the monomer to crystallize out of hydrophobic solvents (like toluene).

    • Solution: Use a co-solvent system (e.g., Acetonitrile/Toluene) or DMSO for polymerization, provided the initiator is compatible.

  • pH Sensitivity: The sulfonamide proton is acidic (

    
    ). In basic media (pH > 10), the sulfonamide deprotonates, becoming anionic. This can be exploited for pH-responsive swelling in hydrogels.
    

References

  • Chemical Identity & Synthesis

    • Source: Chemchart & ChemicalBook D
    • Link:

  • MIP Synthesis Principles (Sulfonamides)

    • Source: Qiao, F., & Wang, M. (2013). Synthesis of RAFT Molecularly Imprinting Polymer Based on Ionic Liquid.
    • Link:[5]

  • Allyl Monomer Polymerization Kinetics

    • Source: Laible, R. C. (1958).
    • Context: Explains the "degradative chain transfer" mechanism limiting mono-allyl cross-linking.
    • Link:

  • Sulfonamide-Based Functional Polymers

    • Source:Molecularly Imprinted Polymers (MIPs) - ScienceDirect Overview.
    • Link:

Sources

Methodologies for Studying the Target Engagement of "N-allyl-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Interactions of a Promising Sulfonamide Analog

"N-allyl-4-aminobenzenesulfonamide" is a sulfonamide-containing compound with potential therapeutic applications. The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically approved drugs, including antibacterials, diuretics, and anticancer agents.[1][2] The parent compound, 4-aminobenzenesulfonamide (sulfanilamide), is known to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] Given its structural similarity, "N-allyl-4-aminobenzenesulfonamide" may share this mechanism of action. However, the diverse biological activities of sulfonamide derivatives, which include inhibition of carbonic anhydrases and protein kinases, necessitate a broader investigation into its potential molecular targets.[6]

Definitively identifying the cellular targets of a small molecule and quantifying its engagement with these targets are critical steps in drug discovery and development.[7][8] Target engagement studies provide crucial evidence for the mechanism of action, help to rationalize structure-activity relationships (SAR), and can reveal potential off-target effects that may lead to toxicity.[9][10] This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to rigorously investigate the target engagement of "N-allyl-4-aminobenzenesulfonamide." We will explore a multi-faceted approach, combining biophysical, chemoproteomic, and cellular methodologies to build a robust understanding of its molecular interactions.

Part 1: Biophysical Methods for Direct Target Interaction Analysis in vitro

Biophysical techniques offer a direct and quantitative assessment of the binding between a small molecule and a purified protein target.[11] These methods are invaluable for initial hit validation, determination of binding kinetics and thermodynamics, and guiding lead optimization.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a powerful, label-free technique that monitors the interaction between an analyte in solution and a ligand immobilized on a sensor surface in real-time.[12][13] This allows for the precise determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).

Causality Behind Experimental Choices: Immobilizing the putative target protein rather than the small molecule is generally preferred to avoid potential steric hindrance of the binding site. The choice of immobilization chemistry is critical to ensure the protein remains in its native, active conformation.

Experimental Workflow for SPR-based Target Engagement

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_protein Purify Target Protein immobilize Immobilize Target Protein on Sensor Chip prep_protein->immobilize prep_compound Prepare 'N-allyl-4-aminobenzenesulfonamide' Stock inject_compound Inject Serial Dilutions of Compound prep_compound->inject_compound immobilize->inject_compound Flow Cell regenerate Regenerate Sensor Surface inject_compound->regenerate sensorgram Generate Sensorgrams inject_compound->sensorgram regenerate->inject_compound Next Concentration fit_model Fit Data to a Binding Model sensorgram->fit_model determine_kinetics Determine ka, kd, and KD fit_model->determine_kinetics

Caption: Workflow for SPR analysis of compound-target interaction.

Protocol: SPR Analysis of "N-allyl-4-aminobenzenesulfonamide" Binding to a Putative Target

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (e.g., dihydropteroate synthase, carbonic anhydrase) at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve the desired immobilization level (typically 2000-5000 RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of "N-allyl-4-aminobenzenesulfonamide" in running buffer, typically ranging from 0.1 to 100 µM. A DMSO concentration of ≤1% should be maintained across all samples.

    • Inject each concentration over the reference and active flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Between injections, regenerate the sensor surface using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D).

ParameterDescriptionTypical Values for Hits
k_a (M⁻¹s⁻¹) Association rate constant10³ - 10⁶
k_d (s⁻¹) Dissociation rate constant10⁻² - 10⁻⁴
K_D (M) Equilibrium dissociation constant (k_d/k_a)10⁻⁹ - 10⁻⁵ (nM to µM)
Microscale Thermophoresis (MST) for In-Solution Affinity Determination

MST measures the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding.[14][15] It is a powerful technique for quantifying binding affinities in solution with low sample consumption.[14][16]

Causality Behind Experimental Choices: MST requires one binding partner to be fluorescent. Labeling the larger molecule (the protein) is generally preferred as it often results in a more significant change in thermophoresis upon binding of a small molecule. The choice of fluorophore and labeling strategy should minimize any interference with the binding interaction.

Protocol: MST Analysis of "N-allyl-4-aminobenzenesulfonamide" Binding

  • Protein Labeling:

    • Label the purified target protein with a fluorescent dye (e.g., NHS-ester reactive dye for primary amines) according to the manufacturer's instructions.

    • Remove excess dye using a desalting column. The final concentration of the labeled protein should be kept constant at a low nanomolar range.

  • Sample Preparation:

    • Prepare a 16-point serial dilution of "N-allyl-4-aminobenzenesulfonamide" in MST buffer (e.g., PBS, pH 7.4, 0.05% Tween-20).

    • Mix each dilution with an equal volume of the fluorescently labeled target protein.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Perform the MST experiment using an appropriate instrument (e.g., Monolith NT.115). The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence.

  • Data Analysis:

    • Plot the change in the normalized fluorescence (ΔF_norm) against the logarithm of the compound concentration.

    • Fit the resulting binding curve to the K_D model to determine the dissociation constant.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[17][18]

Causality Behind Experimental Choices: ITC is a label-free, in-solution technique that provides a wealth of information.[19] It is often considered the gold standard for characterizing binding interactions. The experiment must be carefully designed to ensure accurate measurement of the heat of binding, which requires precise concentration determination of both the protein and the ligand.

Experimental Workflow for ITC

cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Target Protein in Buffer load_cell Load Protein into Sample Cell prep_protein->load_cell prep_compound Prepare Compound in Matched Buffer load_syringe Load Compound into Syringe prep_compound->load_syringe titrate Titrate Compound into Sample Cell load_cell->titrate load_syringe->titrate thermogram Generate Thermogram titrate->thermogram integrate Integrate Peak Areas thermogram->integrate fit_model Fit to Binding Isotherm Model integrate->fit_model determine_params Determine KD, ΔH, and n fit_model->determine_params

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Protocol: ITC Analysis of "N-allyl-4-aminobenzenesulfonamide" Binding

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Dissolve "N-allyl-4-aminobenzenesulfonamide" in the final dialysis buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and compound solutions.

  • ITC Experiment:

    • Load the target protein (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the compound (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters.

ParameterDescription
K_D (M) Equilibrium dissociation constant
n Stoichiometry of binding
ΔH (kcal/mol) Enthalpy of binding
ΔS (cal/mol·K) Entropy of binding (calculated)

Part 2: Cellular and Chemoproteomic Methods for Target Engagement in a Biological Context

While biophysical methods are powerful, they use purified components. Cellular and chemoproteomic approaches validate target engagement in a more physiologically relevant environment, such as in intact cells or cell lysates.[8]

Cellular Thermal Shift Assay (CETSA®) for In-Cell Target Engagement

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[20][21] This allows for the confirmation of target engagement in intact cells or cell lysates.[22][23]

Causality Behind Experimental Choices: CETSA is a direct measure of target engagement in a cellular context, accounting for factors like cell permeability and intracellular concentrations. The choice of detection method (Western blot for targeted CETSA, or mass spectrometry for proteome-wide CETSA) depends on whether the investigation is focused on a specific hypothesized target or is an unbiased screen for novel targets.

Protocol: Targeted CETSA using Western Blot

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with "N-allyl-4-aminobenzenesulfonamide" at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinobeads-based Competition Binding Assay for Kinase Targets

If "N-allyl-4-aminobenzenesulfonamide" is hypothesized to target kinases, a kinobeads-based competition binding assay can be employed.[24] Kinobeads are an affinity resin with immobilized, broad-spectrum kinase inhibitors that can capture a large portion of the kinome from a cell lysate.[25][26]

Causality Behind Experimental Choices: This chemoproteomic approach allows for the unbiased profiling of the compound against hundreds of endogenous kinases simultaneously.[27][28] It provides a powerful method to identify both on-target and off-target kinase interactions in a competitive format that mimics the cellular environment.

Experimental Workflow for Kinobeads Assay

cluster_prep Preparation cluster_binding Competition Binding cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_lysate Prepare Cell Lysate incubate_lysate Incubate Lysate with Compound prep_lysate->incubate_lysate prep_compound Prepare Compound Dilutions prep_compound->incubate_lysate add_kinobeads Add Kinobeads incubate_lysate->add_kinobeads pull_down Affinity Pull-down add_kinobeads->pull_down wash Wash Beads pull_down->wash digest On-bead Digestion wash->digest lc_ms LC-MS/MS Analysis digest->lc_ms quantify Protein Quantification lc_ms->quantify inhibition_curve Generate Inhibition Curves quantify->inhibition_curve identify_targets Identify Targets inhibition_curve->identify_targets

Sources

Troubleshooting & Optimization

Technical Support Center: N-Allylation of Primary Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Selectivity, Reactivity, and Purification in N-Allylation Protocols

Introduction: The "Goldilocks" Acidity Paradox

Welcome to the technical guide for sulfonamide diversification. If you are here, you are likely facing one of two extremes: reaction stagnation (starting material recovery) or over-alkylation (formation of the N,N-diallyl species).

The core chemical challenge lies in the


 of the sulfonamide N-H bond. Primary sulfonamides (

) are acidic enough to be deprotonated by mild bases, but the resulting nucleophile is often sluggish. Increasing the forcing conditions (stronger base/heat) often activates the secondary sulfonamide product (

), leading to the unwanted bis-allyl impurity.

This guide moves beyond standard textbook protocols to address the specific failure modes of Base-Mediated


  and Transition Metal-Catalyzed (Tsuji-Trost)  pathways.

Module 1: Base-Mediated Alkylation ( )

For users employing Allyl Bromide/Chloride with bases like


, 

, or NaH.
Diagnostic FAQ

Q: I am observing a mixture of mono- and bis-allylated products. How do I stop at the mono-species? A: This is a stoichiometry and base strength issue.

  • The Mechanism: The primary sulfonamide is more acidic (

    
    ) than the mono-allylated product (
    
    
    
    ). Theoretically, a stoichiometric weak base should deprotonate only the starting material.
  • The Fix:

    • Switch Base: Move from NaH (non-selective deprotonation) to

      
        or 
      
      
      
      .
    • The "Cesium Effect": Use Cesium Carbonate (

      
      ) in MeCN or DMF. The large cesium cation destabilizes the tight ion pair, increasing the nucleophilicity of the sulfonamide anion without requiring heat that promotes over-alkylation.
      
    • Stoichiometry: Use 0.95 eq of the allyl halide relative to the sulfonamide. It is better to recover starting material (easy to separate via base extraction) than to separate the bis-product.

Q: My reaction is stalled with


 in Acetone. Why? 
A:  Solubility is the culprit. Potassium carbonate is virtually insoluble in acetone.
  • The Fix: Switch solvent to DMF (N,N-dimethylformamide) or NMP . If you must use a volatile solvent, add a phase transfer catalyst like TBAI (Tetrabutylammonium iodide, 10 mol%) or switch to acetonitrile with

    
    .
    
Visualizing the Selectivity Trap

SulfonamideSelectivity cluster_prevention Control Zone Start Primary Sulfonamide (pKa ~10) Anion1 Mono-Anion (Nucleophile) Start->Anion1 Base (Eq 1) Mono Target: N-Allyl Sulfonamide (pKa ~11.5) Anion1->Mono Allyl-X (Slow) Mono->Anion1 Proton Transfer (Equilibrium) Anion2 Di-Anion (Over-activated) Mono->Anion2 Excess Base (Fast if Strong Base) Bis Impurity: N,N-Diallyl (Dead End) Anion2->Bis Excess Allyl-X

Figure 1: The Kinetic vs. Thermodynamic landscape of Sulfonamide alkylation. Note that the Mono-product can re-enter the deprotonation cycle if base concentration is too high.

Module 2: Palladium-Catalyzed Allylation (Tsuji-Trost)

For users requiring mild conditions, specific regioselectivity, or working with complex substrates.

Diagnostic FAQ

Q: I am getting the linear (E)-product, but I need the branched isomer. How do I switch regioselectivity? A: This is controlled by the ligand's "bite angle" and electronics.

  • Standard Result:

    
     typically favors the linear  product because sulfonamides are "soft" nucleophiles that attack the less hindered terminus of the 
    
    
    
    -allyl complex.
  • The Fix: To favor the branched isomer, use chiral ligands with specific bite angles or electronic bias, such as Trost ligands (DACH-phenyl) or specific P,N-ligands. The steric bulk of the ligand forces the nucleophile to attack the more substituted carbon (inner-sphere mechanism or steric steering).

Q: The reaction works for amines but fails for my sulfonamide. Why? A: Sulfonamides are much poorer nucleophiles than amines.

  • The Fix: You must activate the sulfonamide.

    • Pre-activation: Use the sodium salt of the sulfonamide.

    • In-situ Activation: Add a specific base like BSA (N,O-Bis(trimethylsilyl)acetamide) with a catalytic amount of acetate (KOAc). BSA silylates the sulfonamide, making it more soluble and prone to reaction with the Pd-

      
      -allyl species.
      
Protocol: Optimized Tsuji-Trost N-Allylation
ComponentStandard ConditionOptimized (Difficult Substrates)Function
Catalyst

(5 mol%)

(2.5 mol%)
Pd Source
Ligand None (PPh3 native)dppf or Trost Ligand (5-10 mol%)Controls Regiochemistry
Allyl Source Allyl AcetateAllyl Carbonate (t-Butyl)Carbonates decarboxylate to release alkoxide base in situ.
Solvent THFDCM or TolueneSolvent polarity affects ion pairing.
Additives NoneBSA (2 eq) + KOAc (5 mol%) Critical for sulfonamide activation.
Visualizing the Catalytic Cycle

TsujiTrost Pd0 Pd(0)L2 Active Catalyst PiAllyl Pd(II)-π-Allyl Complex (Cationic) Pd0->PiAllyl Oxidative Addition (-CO2, -OtBu) AllylSub Allyl Carbonate AllylSub->Pd0 NuAttack Nucleophilic Attack (Soft Nu: Outer Sphere) PiAllyl->NuAttack Sulfonamide Anion Note1 Base (OtBu-) generated in situ deprotonates Sulfonamide PiAllyl->Note1 NuAttack->Pd0 Regeneration Product N-Allyl Sulfonamide NuAttack->Product Reductive Elimination

Figure 2: The Tsuji-Trost Cycle. Using Allyl Carbonates provides a "self-activating" system where the leaving group acts as the base.

Module 3: Purification & Workup Strategy

The "pKa Swing" Extraction Because primary sulfonamides are acidic (


) and dialkylated products are not, you can separate them without chromatography.
  • Reaction Mixture: Dilute with EtOAc.

  • First Wash (High pH): Wash with 1M NaOH .

    • Organic Layer:[1][2][3][4][5][6][7] Contains Bis-allylated impurity (neutral) and non-acidic byproducts.

    • Aqueous Layer:[8] Contains Mono-allylated product (as sodium salt) and unreacted starting material.

  • Separation: Discard Organic Layer (if bis-product is unwanted).

  • Acidification: Acidify the Aqueous Layer to pH ~2 with HCl. The mono-allylated sulfonamide will precipitate or can be extracted back into EtOAc.

  • Final Polish: Recrystallize from Ethanol/Water if necessary.

References & Authoritative Grounding

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[7] Chemical Reviews, 96(1), 395–422.

    • Context: The foundational text on the Tsuji-Trost mechanism, defining "hard" vs "soft" nucleophiles and ligand effects on regioselectivity.

  • Reed-Berendt, B. G., & Morrill, L. C. (2019).[8] Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.[9] The Journal of Organic Chemistry, 84(6), 3715–3724.

    • Context: Describes the "Borrowing Hydrogen" methodology, a green alternative to using allyl halides that avoids bis-alkylation via catalyst control.

  • Tang, Y., & Yu, B. (2022).[8] Mild and Efficient Heteroatom Methylation Promoted by Trimethyl Phosphate and Calcium Hydroxide.[8] Synthesis, 54, 2373-2390.[8]

    • Context: While focused on methylation, this establishes the efficacy of specific base/solvent combinations (like

      
      ) for selective sulfonamide functionalization.
      
  • Vertex Pharmaceuticals Study (Perera et al.) (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. RSC Advances.

    • Context: Provides the quantitative pKa data (

      
       for primary vs 
      
      
      
      for secondary) that underpins the stoichiometry and extraction protocols in this guide.

Disclaimer: These protocols involve hazardous chemicals (allyl halides, strong bases). Always consult local EHS guidelines and SDS before experimentation.

Sources

Optimizing the reaction yield of "N-allyl-4-aminobenzenesulfonamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SULF-OPT-2024 Subject: Optimization of Reaction Yield & Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

You are encountering yield or purity issues in the synthesis of N-allyl-4-aminobenzenesulfonamide . This molecule is a derivative of sulfanilamide where the sulfonamide nitrogen is substituted with an allyl group.

The "Golden Route" (High-Fidelity Protocol): To maximize yield and ensure regioselectivity (preventing side reactions at the aniline nitrogen), you must utilize the Protection-Deprotection Strategy . Direct reaction of sulfanilamide with allyl bromide often leads to poly-alkylation and inseparable mixtures.

The Pathway:

  • Precursor: N-Acetylsulfanilyl chloride (p-ASC).

  • Coupling: Reaction with Allylamine (nucleophilic substitution).

  • Deprotection: Hydrolysis of the acetamide group to release the free amine.

The "Golden Route" Protocol

Standard Operating Procedure (SOP) for High Yield (>80%)

Phase A: Sulfonamide Coupling

Objective: Synthesize N-acetyl-N-allylsulfanilamide.

ParameterSpecificationCausality / Rationale
Reagent A N-Acetylsulfanilyl chloride (p-ASC)Must be dry. Hydrolyzes rapidly in moist air to sulfonic acid (dead end).
Reagent B Allylamine (1.1 - 1.2 equiv)Slight excess drives kinetics; too much complicates workup.
Base Pyridine (Solvent/Base) or Et3N/DCMScavenges the HCl byproduct. Pyridine is preferred as it solubilizes the intermediate.
Temperature 0°C

RT
Exothermic. High heat degrades p-ASC before coupling occurs.
Time 1 - 3 HoursMonitor by TLC. Extended time allows moisture ingress.

Protocol Steps:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve p-ASC in dry Pyridine (or DCM with 2.0 eq Et3N) at 0°C.

  • Addition: Add Allylamine dropwise. Control exotherm.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT).

  • Quench: Pour into ice water. The intermediate (N-acetyl derivative) should precipitate.

  • Isolation: Filter and wash with cold water.[1] Do not recrystallize yet if purity is >90% by NMR.

Phase B: Deprotection (Hydrolysis)

Objective: Cleave the acetyl group without damaging the sulfonamide or allyl moiety.

ParameterSpecificationCausality / Rationale
Reagent 10% HCl (aq) or 15% NaOHAcid hydrolysis is standard; Base is milder if allyl is sensitive (rare).
Temperature Reflux (

)
Activation energy for amide cleavage is high.
Time 30 - 60 minsCritical Control Point. Too long = sulfonamide hydrolysis (breakdown).

Protocol Steps:

  • Reflux: Suspend the Phase A intermediate in 10% HCl. Heat to reflux.[1]

  • Clarification: The solution will become clear as the amine forms (forming the soluble HCl salt).

  • Neutralization: Cool to RT. Carefully add saturated

    
     or dilute 
    
    
    
    until pH
    
    
    8.
  • Crystallization: The product (N-allyl-4-aminobenzenesulfonamide) will precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1) .

Visualization: Pathway & Logic

Reaction Workflow (DOT Diagram)

ReactionPathway Start p-Acetamidobenzenesulfonyl Chloride (p-ASC) Inter Intermediate: N-acetyl-N-allylsulfanilamide Start->Inter Base (Pyridine) -HCl Side1 Sulfonic Acid (Dead End) Start->Side1 Moisture Reagent Allylamine (Nucleophile) Reagent->Inter Hydrolysis Hydrolysis (HCl, Reflux) Inter->Hydrolysis Product Target: N-allyl-4-aminobenzenesulfonamide Hydrolysis->Product -Acetic Acid

Caption: Step-wise synthesis pathway highlighting the critical intermediate and moisture sensitivity risk.

Troubleshooting Dashboard (Root Cause Analysis)

Symptom 1: Low Overall Yield (<40%)

Potential Root CauseDiagnostic CheckCorrective Action (Patch)
Hydrolyzed Starting Material Check p-ASC melting point. If it smells like vinegar/acid before reaction, it's degraded.Dry your p-ASC. Wash with cold water, dry in vacuum desiccator over

. Use fresh sulfonyl chloride.
Moisture in Solvent Did the reaction fume excessively or heat up less than expected?Use anhydrous solvents (DCM/Pyridine). Sulfonyl chlorides react faster with water than amines if unhindered.
Incomplete Hydrolysis NMR shows a singlet at

ppm (Acetyl group remains).
Increase reflux time by 15 mins or switch to 6M HCl for more aggressive cleavage.

Symptom 2: Product is an Oil / Sticky Gum

Potential Root CauseDiagnostic CheckCorrective Action (Patch)
Trapped Solvent NMR shows Pyridine/DCM peaks.High Vacuum: Dry the oil for 12h. Triturate with cold hexanes or ether to induce crystallization.
Impurity Profile TLC shows a streak or baseline spot.Recrystallization: Dissolve in hot Ethanol, add warm water until turbid, cool slowly. Seed with a crystal if available.

Symptom 3: Impurity (Bis-allylation)

  • Note: This is rare in the sulfonyl chloride route but common if alkylating sulfanilamide directly.

  • Fix: Ensure you are using the Protection (Acetyl) route. The sulfonamide proton is acidic (

    
    ), but under mild basic conditions (Pyridine), it will not be alkylated by allylamine.
    

Frequently Asked Questions (FAQs)

Q: Can I use Sulfanilamide directly and react it with Allyl Bromide? A: Not recommended.

  • Why: The aniline nitrogen (

    
    ) is more nucleophilic than the sulfonamide nitrogen (
    
    
    
    ). You will get N-allylaniline mixtures (mono- and bis-allyl) rather than the desired sulfonamide substitution. The protection step (using p-ASC) is mandatory for selectivity.

Q: Why use Pyridine? Can I use Triethylamine (TEA)? A: Yes, TEA works, but Pyridine is superior here.

  • Why: Pyridine acts as both a solvent and a base. It is excellent at solubilizing sulfonyl chlorides. If using TEA, you must use a solvent like DCM or THF. Ensure TEA is added before the sulfonyl chloride to scavenge HCl immediately.

Q: My product turns pink/brown upon storage. Why? A: Oxidation of the aniline amine.

  • Fix: Store the final product in an amber vial under Argon/Nitrogen. Ensure all acid traces are removed during the neutralization step, as acid salts of anilines are prone to oxidation.

Q: Is the Allyl group stable to acid reflux? A: Generally, yes.

  • Nuance: While terminal alkenes can isomerize under harsh acidic conditions, the 30-60 minute reflux required for amide hydrolysis is usually tolerated. If you observe isomerization (NMR peaks shifting), switch to Alkaline Hydrolysis (10% NaOH, reflux 1 hour).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Sulfa Drug synthesis via p-acetamidobenzenesulfonyl chloride).
  • Organic Syntheses. "p-Acetamidobenzenesulfonyl Chloride". Org.[1] Synth.1928 , 8, 100.[2]

  • Crossley, M. L. et al. "Sulfanilamide Derivatives. I." Journal of the American Chemical Society, 1938, 60(9), 2217–2222. (Foundational work on N-substituted sulfanilamides).

  • PubChem Compound Summary. "N-Allyl-4-aminobenzenesulfonamide" (CAS 537-86-0).

Sources

Identification and characterization of side products in "N-allyl-4-aminobenzenesulfonamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-allyl-4-aminobenzenesulfonamide

Welcome to the technical support center for the synthesis of N-allyl-4-aminobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific alkylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Observation 1: My TLC plate shows multiple spots, and the yield of the desired product is low.

Question: I've run my reaction between 4-aminobenzenesulfonamide (sulfanilamide) and allyl bromide, but the TLC analysis shows a major spot for my starting material, a spot for what I believe is my product, and at least one other significant, less polar spot. Why is this happening and how can I fix it?

Answer: This is a classic challenge in the N-alkylation of sulfonamides and points to two primary issues: incomplete reaction and the formation of a common side product, N,N-diallyl-4-aminobenzenesulfonamide.

Root Cause Analysis:

  • Incomplete Reaction: Sulfonamide N-H bonds are acidic, but deprotonation is required for the nucleophilic attack on the allyl halide. If your base is not strong enough or used in insufficient quantity, a significant portion of the starting sulfanilamide will remain unreacted.

  • Over-alkylation (Diallylation): Once your desired mono-allylated product is formed, its remaining N-H proton is still acidic. In the presence of excess base and allyl bromide, it can be deprotonated and react again to form the N,N-diallylated side product. This species is more non-polar than your desired product, which is why it appears higher up (larger Rf value) on a normal-phase TLC plate.

Troubleshooting Workflow & Mitigation Strategies

Caption: Troubleshooting workflow for low yield and side products.

Recommended Actions:

  • Stoichiometry Control: Carefully control the stoichiometry. Use no more than 1.1 equivalents of allyl bromide relative to the sulfanilamide. Add the allyl bromide dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize immediate over-alkylation.

  • Choice of Base: While weaker bases can work, a moderately strong base like potassium carbonate (K₂CO₃) is often effective and easier to handle than hydrides.[1] Using a strong base like sodium hydride (NaH) will ensure complete deprotonation of the sulfonamide but increases the risk of over-alkylation if the allyl bromide is not added slowly.

  • Purification: The diallylated product can typically be separated from the mono-allylated product using flash column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate 4:1) and gradually increasing the polarity should provide good separation.

Observation 2: My NMR spectrum is confusing. I see signals for the allyl group, but the aromatic region is complex.

Question: I've isolated my product, but the ¹H NMR is not as clean as I expected. I see the characteristic allyl multiplet around 5.8 ppm and doublets around 5.2 ppm, but the aromatic region shows more than two doublets. Could I have formed an isomer?

Answer: This is a very insightful question. While N-alkylation of the sulfonamide nitrogen is the major pathway, competitive alkylation at the aniline nitrogen (at the 4-position) can occur, leading to the formation of 4-(allylamino)benzenesulfonamide.

Mechanistic Insight:

The sulfanilamide starting material has two nucleophilic nitrogen atoms: the aniline nitrogen (-NH₂) and the sulfonamide nitrogen (-SO₂NH₂). The sulfonamide proton is significantly more acidic (pKa ~10) than the aniline proton (pKa ~30-35). Therefore, under basic conditions, the sulfonamide nitrogen is preferentially deprotonated to form an anion, which is the primary nucleophile. However, the aniline nitrogen, while a weaker nucleophile, can still compete in the reaction, especially under certain conditions (e.g., neutral or slightly acidic conditions, or with specific catalysts).

Caption: Competing reaction pathways in the allylation of sulfanilamide.

Characterization and Differentiation:

The key to distinguishing these isomers lies in comparing their spectral data. The chemical environment of the aromatic protons is different in each case.

CompoundAromatic ¹H NMR Signals (Approx. δ, CDCl₃)Key Differentiating Feature
N-allyl-4-aminobenzenesulfonamide (Desired) ~7.5-7.7 ppm (d, 2H), ~6.6-6.8 ppm (d, 2H)Aromatic protons ortho to -NH₂ are highly shielded (upfield shift).
4-(allylamino)benzenesulfonamide (Isomer) ~7.7-7.9 ppm (d, 2H), ~6.5-6.7 ppm (d, 2H)Aromatic protons ortho to the sulfonamide group are deshielded (downfield).
N,N-diallyl-4-aminobenzenesulfonamide (Side Product) ~7.6-7.8 ppm (d, 2H), ~6.6-6.8 ppm (d, 2H)Similar aromatic shifts to the desired product, but lacks an N-H proton signal and shows signals for two allyl groups.

Recommended Actions:

  • Confirm with 2D NMR: If available, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is definitive. A correlation between the allyl CH₂ protons and the sulfonamide-bearing aromatic carbon (C1) would confirm the desired N-allyl structure.

  • Optimize Reaction Conditions: Ensure sufficiently basic conditions to favor deprotonation of the sulfonamide nitrogen, which should suppress the formation of the aniline-alkylated isomer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices. They effectively dissolve the sulfanilamide salt intermediate and promote SN2 reactions. Acetone can also be used, particularly with K₂CO₃, as it facilitates the reaction and is easily removed.

Q2: How do I know when my reaction is complete?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting material (sulfanilamide). The reaction is complete when the starting material spot has been completely consumed. Use a mobile phase like 3:1 Hexane:Ethyl Acetate and visualize under UV light.

Q3: My final product is an oil, but I expected a solid. What should I do?

A3: While sulfanilamide is a solid, the N-allylated product may be a viscous oil or a low-melting solid, especially if minor impurities are present. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is the best next step. After purification, attempting to crystallize the product from a solvent system like dichloromethane/hexane or ethyl acetate/hexane may yield a solid.

Q4: Can I use a different alkylating agent, like allyl alcohol?

A4: Direct alkylation with alcohols is possible but requires different catalytic systems, often involving transition metals like iridium or manganese in a "borrowing hydrogen" or "hydrogen autotransfer" process.[1][2][3] These methods are more atom-economical but require specialized catalysts and conditions compared to the classical approach with an allyl halide.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Allyl Bromide: It is a lachrymator and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Reagents like sodium hydride (NaH) are water-reactive and flammable. Handle with care under an inert atmosphere.

  • Solvents: DMF is a skin irritant and should be handled with care.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of N-allyl-4-aminobenzenesulfonamide
  • To a round-bottom flask under a nitrogen atmosphere, add 4-aminobenzenesulfonamide (1.0 eq) and anhydrous DMF (or acetonitrile).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) or portion-wise add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add allyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Protocol 2: Identification of Impurities via Analytical Techniques

The identification of impurities is a critical aspect of quality control in pharmaceutical synthesis.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to determine the purity of your final product and quantify any impurities.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown side products. The mass-to-charge ratio (m/z) can confirm the molecular weight of the main product and suggest the identity of impurities (e.g., an m/z corresponding to the diallylated product).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the troubleshooting section, ¹H and ¹³C NMR are essential for structural confirmation.[8] Advanced techniques like COSY, HSQC, and HMBC can be used to unambiguously assign the structure and differentiate isomers.

References

  • Benchchem. (n.d.). Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide.
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem. 11(3), 245-249.
  • Organic Pharmaceutical Chemistry LABs. (n.d.). Procedure for synthesis of sulfanilamide - Part 2.
  • Zhu, M., Fujita, K.-i., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • PubMed. (2011). N-allyl-N-sulfonyl ynamides as synthetic precursors to amidines and vinylogous amidines. An unexpected N-to-C 1,3-sulfonyl shift in nitrile synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. 24(2). Retrieved from [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (2011). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PubMed. (n.d.). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

  • Regis Technologies, Inc. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Oxford University Press. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

Sources

Technical Support Center: N-allyl-4-aminobenzenesulfonamide Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for N-allyl-4-aminobenzenesulfonamide. As researchers, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. The stability of N-allyl-4-aminobenzenesulfonamide, a molecule featuring both a reactive aromatic amine and a sulfonamide group, is influenced by several environmental factors. This guide is designed to provide you with a comprehensive understanding of its stability profile, potential degradation pathways, and the best practices for its storage and handling. By explaining the causality behind our recommendations, we aim to empower you to maintain the long-term purity and efficacy of this compound in your critical research and development projects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid N-allyl-4-aminobenzenesulfonamide?

A: For maximum stability, the solid compound should be stored at 2-8°C , protected from light, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] The combination of low temperature, darkness, and an oxygen-free environment mitigates the primary degradation pathways: hydrolysis, oxidation, and photodegradation.

Q2: I noticed my solid sample, which was initially off-white, has developed a yellow or brownish tint. What does this signify?

A: A color change is a strong visual indicator of degradation. Aromatic amines are susceptible to oxidation, which often forms colored impurities.[3][4] This process can be accelerated by exposure to air (oxygen) and light. While the compound might still be usable for some applications, its purity is compromised. We strongly recommend performing an analytical purity check (e.g., via HPLC, as detailed in Protocol 3.2) before use.

Q3: How should I store solutions of N-allyl-4-aminobenzenesulfonamide?

A: Solutions are generally less stable than the solid compound. If you must store solutions, prepare them fresh whenever possible. For short-term storage (1-2 days), use an appropriate solvent, store at 2-8°C in an amber vial, and purge the headspace with an inert gas. The choice of solvent is critical; avoid acidic or basic aqueous solutions for prolonged storage as they can promote hydrolysis.[5][6]

Q4: What are the primary chemical risks that lead to the degradation of this compound?

A: The molecule has three main points of vulnerability:

  • Oxidation: The 4-amino group (an aromatic amine) is easily oxidized by atmospheric oxygen, a process accelerated by light.[3][7]

  • Hydrolysis: The sulfonamide (S-N) bond can be cleaved by water, especially under strongly acidic or basic conditions.[8][9] While generally stable at neutral pH, prolonged exposure to moisture should be avoided.[6]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate cleavage at various points in the molecule, including the sulfonamide and aromatic structures.[10][11]

Section 2: Troubleshooting Guide: Investigating Degradation

This section provides a systematic approach to identifying and understanding degradation when it is suspected.

Issue: Visual Discoloration or Change in Physical Appearance of Solid Compound
  • Underlying Cause (Causality): The most probable cause is the oxidation of the aromatic amine moiety. This reaction pathway is common for anilines and is often initiated by exposure to oxygen and light, leading to highly conjugated, colored byproducts.[4]

  • Troubleshooting Workflow: Follow the steps outlined below to confirm the compound's integrity.

G A Problem Observed: Solid sample has discolored (e.g., yellowing) B Action: Prepare a dilute solution in a suitable solvent (e.g., Acetonitrile) A->B C Action: Analyze via Stability-Indicating HPLC Method (see Protocol 3.2) B->C D Decision: Is the main peak's purity >98% and are degradation peaks <0.5%? C->D E Result: Compound may be used, but with caution. Consider re-purification for sensitive applications. D->E Yes F Result: Compound is significantly degraded. Do not use. Procure a new, verified batch. D->F No G cluster_0 N-allyl-4-aminobenzenesulfonamide cluster_1 Degradation Products Molecule Oxidation Oxidized Species (Colored Polymers) Molecule->Oxidation O₂ / Light (hv) (Oxidation of Amine) Hydrolysis 4-Aminobenzenesulfonic Acid + Allylamine Molecule->Hydrolysis H₂O (H⁺ or OH⁻) (S-N Bond Cleavage) Photo Radical Fragments & Rearrangement Products Molecule->Photo UV Light (hv) (C-S / S-N Cleavage)

Caption: Primary degradation pathways for N-allyl-4-aminobenzenesulfonamide.

  • Oxidative Degradation: The primary aromatic amine is electron-rich and can be oxidized by atmospheric oxygen, a process that often leads to complex polymeric materials and is responsible for the common observation of discoloration. [4]* Hydrolytic Degradation: The sulfur-nitrogen bond in the sulfonamide group is susceptible to cleavage by water. While this reaction is slow at neutral pH, it is significantly accelerated by both acid and base catalysis, yielding sulfonic acid and amine fragments. [5][6][8]* Photolytic Degradation: High-energy UV light can induce homolytic cleavage of the carbon-sulfur (C-S) or sulfur-nitrogen (S-N) bonds, generating highly reactive sulfonyl radical intermediates. [12]These radicals can then undergo a variety of secondary reactions, leading to a complex mixture of degradation products. [10]

Section 5: Data Summary

For clarity, the following table summarizes the recommended storage conditions and the conditions that must be avoided to ensure the long-term stability of N-allyl-4-aminobenzenesulfonamide.

ParameterRecommended ConditionCondition to Avoid & Rationale
Temperature 2–8 °CHigh Temperatures (>30°C): Accelerates all degradation pathways.
Light Store in complete darkness (e.g., amber vial, foil-wrapped)UV or Ambient Light: Provides activation energy for photodegradation and can catalyze oxidation. [2][11]
Atmosphere Inert gas (Argon, Nitrogen)Air (Oxygen): The primary aromatic amine group is highly susceptible to oxidation. [13]
Moisture Tightly sealed container in a dry environmentHigh Humidity / Moisture: Water is a reactant in hydrolytic degradation of the sulfonamide bond. [1][6]
pH (in solution) Neutral (if solution storage is unavoidable)Strongly Acidic or Basic Conditions: Catalyzes the hydrolysis of the S-N bond. [5]

References

  • Vila, M., Gioia, R., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water Research. Available at: [Link]

  • An, T., Chen, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available at: [Link]

  • Stenfors, C. & Ngassa, F. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Lin, X., Huang, J., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: [Link]

  • Sultan, A. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Barcelo, D. (n.d.). Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]

  • Patel, Z. S., Stevens, A. C., et al. (2018). Crystal structure of N-allyl-4-methyl-benzene-sulfonamide. PubMed. Available at: [Link]

  • Mikhaylov, A., et al. (n.d.). Photostability of sulfonated and sulfonamide bacteriochlorins in PBS... ResearchGate. Available at: [Link]

  • Białk-Bielińska, A., et al. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • LibreTexts. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]

  • Lin, X., Huang, J., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed. Available at: [Link]

  • National Analytical Corporation. (n.d.). N-allyl-4-aminobenzene Sulfonamide - Cas No: 117057-51-9. Tradeindia. Available at: [Link]

  • Schleheck, D., et al. (n.d.). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants... PubMed. Available at: [Link]

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]

  • ILO and WHO. (2021). ICSC 0823 - ALLYLAMINE. Available at: [Link]

  • Neta, P., et al. (n.d.). Oxidation of aromatic amines and diamines by hydroxyl radicals. ACS Publications. Available at: [Link]

  • Reddit. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups?. r/chemhelp. Available at: [Link]

  • Davies, J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC - NIH. Available at: [Link]

  • Shen, L., et al. (2020). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols... ACS Publications. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Stenfors, C. & Ngassa, F. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Available at: [Link]

  • S. Ashoka, et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available at: [Link]

  • Kim, D., et al. (n.d.). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]

  • D'Acunzo, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]

  • Sciencemadness Discussion Board. (2015). Sulfonamide hydrolysis. Available at: [Link]

  • Patel, Z. S., et al. (2018). Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide. ScholarWorks@GVSU. Available at: [Link]

Sources

Technical Support Center: Improving the Solubility of "N-allyl-4-aminobenzenesulfonamide" for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "N-allyl-4-aminobenzenesulfonamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the solubility of this compound in biological assays. Poor aqueous solubility is a common hurdle that can significantly impact experimental outcomes, leading to issues with bioavailability, reproducibility, and overall therapeutic efficacy. This resource offers a structured, question-and-answer approach to address these challenges directly.

I. Frequently Asked Questions (FAQs)

Q1: What is N-allyl-4-aminobenzenesulfonamide, and why is its solubility a concern?

N-allyl-4-aminobenzenesulfonamide is a sulfonamide compound. The sulfonamide group is the basis for several groups of drugs.[1] Like many sulfonamides, this compound can exhibit low aqueous solubility.[1][2] This poor solubility can lead to several challenges in a research setting:

  • Inaccurate Dosing: Inability to achieve the desired concentration in your assay medium.

  • Precipitation: The compound may fall out of solution, leading to inconsistent and unreliable results.

  • Low Bioavailability: In in-vivo studies, poor solubility limits the amount of compound that can be absorbed and reach the target site.[3][4]

Q2: I'm observing precipitation of N-allyl-4-aminobenzenesulfonamide in my aqueous buffer. What are the likely causes?

Precipitation is a common indicator of solubility issues. Several factors could be at play:

  • Concentration Exceeds Solubility Limit: You may be attempting to dissolve the compound at a concentration higher than its intrinsic aqueous solubility.

  • pH of the Medium: Sulfonamides are weak acids, and their solubility is highly pH-dependent.[2][5] In acidic to neutral solutions, they are less soluble.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic compounds.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature during your experiment could cause the compound to precipitate.

Q3: What are the primary strategies I can employ to improve the solubility of N-allyl-4-aminobenzenesulfonamide?

There are several established methods to enhance the solubility of poorly water-soluble compounds.[6][7][8] The most common and effective approaches for a laboratory setting include:

  • pH Adjustment: Modifying the pH of the solvent can significantly increase solubility.[][10]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can greatly enhance solubility.[11][12][13]

  • Use of Excipients: Incorporating solubilizing agents like cyclodextrins can form complexes with the compound, increasing its aqueous solubility.[14][15][16]

  • Solid Dispersion: This technique involves dispersing the drug in an inert, water-soluble carrier to improve dissolution.[3][17][18]

II. Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed protocols and the scientific rationale behind them to help you overcome solubility challenges with N-allyl-4-aminobenzenesulfonamide.

Issue 1: Compound crashes out of solution upon addition to aqueous buffer.
Root Cause Analysis:

This is a classic sign that the intrinsic solubility of the compound in your chosen buffer system has been exceeded. The compound's hydrophobic nature resists dissolution in a polar aqueous environment.

Workflow for Resolution:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocols:

Strategy 1: pH Adjustment

  • Principle: N-allyl-4-aminobenzenesulfonamide, as a sulfonamide, is a weak acid. By increasing the pH of the solution to a more alkaline state, the compound will deprotonate, forming a more soluble salt.[2] The solubility of sulfonamides can increase significantly in alkaline urine, demonstrating this principle.[5]

  • Protocol:

    • Prepare a stock solution of your buffer (e.g., PBS, TRIS) at the desired final concentration.

    • Create a series of buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5, 9.0) using a suitable base like NaOH.

    • Attempt to dissolve N-allyl-4-aminobenzenesulfonamide in each of these buffers at your target concentration.

    • Visually inspect for precipitation and, if possible, quantify the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Strategy 2: Co-solvent System

  • Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[][12] This "like dissolves like" approach enhances the solubility of hydrophobic compounds.[19] Common co-solvents in biological research include DMSO, ethanol, and polyethylene glycols (PEGs).[4][12]

  • Protocol:

    • Prepare a high-concentration stock solution of N-allyl-4-aminobenzenesulfonamide in a biocompatible co-solvent such as DMSO or ethanol.

    • Create a series of dilutions of this stock solution into your aqueous assay buffer.

    • It is crucial to keep the final concentration of the co-solvent in the assay as low as possible (typically <1%, often <0.1%) to avoid solvent-induced artifacts or toxicity in cell-based assays.

    • Observe the solutions for any signs of precipitation over time.

Strategy 3: Cyclodextrin Complexation

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly water-soluble "guest" molecules, like N-allyl-4-aminobenzenesulfonamide, forming water-soluble "host-guest" inclusion complexes.[14][20][21] This effectively increases the apparent water solubility of the compound.

  • Protocol:

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[22]

    • Prepare an aqueous stock solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer).

    • Add the N-allyl-4-aminobenzenesulfonamide powder directly to the cyclodextrin solution.

    • Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take from a few minutes to several hours.

    • Filter the resulting solution to remove any undissolved compound. The clear filtrate will contain the solubilized complex.

Issue 2: Inconsistent results in cell-based assays.
Root Cause Analysis:

Inconsistent results can often be traced back to suboptimal solubility. Even if you don't see visible precipitation, the compound may be forming micro-precipitates or adsorbing to plasticware, leading to variable effective concentrations.

Workflow for Verification and Optimization:

Caption: Workflow for addressing inconsistent assay results.

Recommendations:
  • Always Prepare Fresh Dilutions: Prepare your final working solutions fresh from a concentrated stock just before each experiment.

  • Pre-warm Your Media: Warming your cell culture media or assay buffer to 37°C before adding the compound can help maintain solubility.

  • Incorporate a Surfactant: In some cases, a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution.[8][22]

  • Consider Solid Dispersion: For more advanced applications, especially leading into in-vivo studies, preparing a solid dispersion can significantly improve dissolution rates and bioavailability.[23][24] This involves dissolving the compound and a hydrophilic carrier (like PEG or PVP) in a common solvent and then removing the solvent, leaving a solid matrix where the drug is finely dispersed.[3][17][18]

III. Data Summary and Comparison

The following table provides a comparative overview of the different solubilization strategies. The values are illustrative and should be optimized for your specific experimental conditions.

StrategyTypical Starting ConcentrationAdvantagesDisadvantagesKey Considerations
pH Adjustment 1-10 mMSimple, cost-effective.[]May alter biological activity if the pH is outside the physiological range.Ensure the final pH is compatible with your assay.
Co-solvents 10-50 mM in stockHigh stock concentrations are achievable.Potential for solvent toxicity/artifacts in the assay.[11]Keep the final solvent concentration below 0.5-1%.
Cyclodextrins 1-5 mMLow toxicity, can improve stability.[14][15]Can be more expensive, may interact with other components.Choose the appropriate type and concentration of cyclodextrin.
Solid Dispersion N/A (Solid Form)Greatly improves dissolution and bioavailability.[3][18]More complex to prepare, requires specialized equipment.Best for transitioning to in-vivo or formulation studies.

IV. References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

  • Vertex AI Search. Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.

  • Vertex AI Search. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics - ACS Publications.

  • Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.

  • Vertex AI Search. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research.

  • Vertex AI Search. Cyclodextrin-Based Solubilization & Drug Delivery Solutions - Catalysts.

  • Vertex AI Search. cyclodextrin in novel formulations and solubility enhancement techniques: a review.

  • Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.

  • Vertex AI Search. Cosolvent - Wikipedia.

  • Vertex AI Search. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research.

  • Vertex AI Search. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.

  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.

  • Vertex AI Search. Cosolvent and Complexation Systems - Pharma Excipients.

  • Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.

  • Vertex AI Search. CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube.

  • Vertex AI Search. Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.

  • Vertex AI Search. Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE.

  • Vertex AI Search. Sulfonamide (medicine) - Wikipedia.

  • Vertex AI Search. 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.

  • Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.

  • Vertex AI Search. SOLUBILITY OF SULPHONAMIDES - The BMJ.

  • Vertex AI Search. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed.

  • Vertex AI Search. solubility enhancement -by pH change & complexation | PPT - Slideshare.

  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.

  • Vertex AI Search. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data - ACS Publications.

  • Vertex AI Search. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF - ResearchGate.

  • Vertex AI Search. Techniques to improve the solubility of poorly soluble drugs - ResearchGate.

  • Vertex AI Search. 4-aminobenzenesulfonamide - ChemBK.

  • Vertex AI Search. CAS NO. 117057-51-9 | N-ALLYL-4-AMINO-BENZENESULFONAMIDE | C9H12N2O2S.

  • Vertex AI Search. Solubilizer Excipients - Protheragen.

  • Vertex AI Search. Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation - Ovid.

  • Vertex AI Search. Solubilizer Excipients - American Pharmaceutical Review.

  • Vertex AI Search. Solubilizing excipients in oral and injectable formulations - PubMed.

  • Vertex AI Search. Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park.

  • Vertex AI Search. N,N-Diallyl-4-aminobenzenesulfonamide | CAS 193891-96-2 | SCBT.

  • Vertex AI Search. Excipients for Solubility and Bioavailability Enhancement.

  • Vertex AI Search. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

  • Vertex AI Search. N-allyl-4-aminobenzene Sulfonamide - Cas No: 117057-51-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division - Tradeindia.

  • Vertex AI Search. Sulfanilamide - PRODUCT INFORMATION.

  • Vertex AI Search. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem - NIH.

  • Vertex AI Search. Sulfanilamide (CAS 63-74-1) - Cayman Chemical.

  • Vertex AI Search. 63-74-1|4-Aminobenzenesulfonamide|BLD Pharm.

  • Vertex AI Search. Carcinogenesis bioassay of allyl isothiocyanate - PubMed.

Sources

Overcoming common issues in the purification of "N-allyl-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-N-ALLYL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Crystallization, Purity, and Stability Issues

Introduction: The Molecule & The Challenge

You are likely working with


-allyl-4-aminobenzenesulfonamide  (also known as 

-allylsulfanilamide). This compound is a classic amphoteric building block used in supramolecular chemistry and antibacterial research.

The Core Problem: This molecule possesses two distinct functional groups with opposing behaviors:

  • The Aniline (

    
    ):  Basic (
    
    
    
    ) and prone to oxidation (turning pink/brown).
  • The Sulfonamide (

    
    ):  Acidic (
    
    
    
    ).

Most purification failures stem from treating this molecule as a simple neutral organic. It is not. It is a "chemical chameleon." The guide below abandons generic advice in favor of protocols that exploit these specific molecular properties.

Module 1: The "Oiling Out" Issue (Crystallization)[1]

User Complaint: "I cool my reaction mixture, but instead of white needles, I get a sticky yellow oil at the bottom of the flask."

The Root Cause: Metastable Zone Width (MSZW)

Sulfonamides are notorious for having a wide "metastable zone." This means they can remain in solution at concentrations far above their saturation point, or separate as a liquid (oil) before organizing into a lattice. This often happens if the cooling is too rapid or the solvent system is too non-polar.

The Solution: The "Ethanol-Water" Gradient

Do not use single solvents like Dichloromethane (DCM) or pure Ethyl Acetate, as they encourage oiling. The most robust system for this molecule is Ethanol/Water .

Optimized Recrystallization Protocol
  • Dissolution: Suspend the crude oil/solid in the minimum amount of boiling Ethanol (95%) .

  • Saturation: Add hot water dropwise until a persistent cloudiness just appears.

  • Clarification: Add one drop of hot ethanol to clear the solution.

  • Seeding (Critical): If you have a seed crystal, add it at

    
    . If not, scratch the inner glass wall with a glass rod. The micro-glass particles act as nucleation sites.
    
  • Slow Cooling: Wrap the flask in aluminum foil and a towel. Allow it to reach room temperature over 3–4 hours. Do not use an ice bath yet.

  • Harvest: Only after crystals form, cool to

    
     and filter.
    

Data: Solvent Efficacy Table

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingVerdict
Ethanol/Water HighLowLowRecommended
Acetone/Water Very HighModerateLowGood Alternative
Ethyl Acetate/Hexane ModerateLowHigh Avoid (Oiling likely)
DCM HighHighN/APoor Yield

Module 2: Impurity Profiling (The "Bis-Allyl" Trap)

User Complaint: "TLC shows a persistent spot running just above my product (


). Recrystallization isn't removing it."
The Root Cause: Over-Alkylation

During synthesis (typically reacting


-acetamidobenzenesulfonyl chloride with allylamine), a common side reaction is the formation of 

-diallyl species
.
  • Target:

    
    -allyl-sulfonamide (Contains 1 acidic proton: 
    
    
    
    ).
  • Impurity:

    
    -diallyl-sulfonamide (Contains 0  acidic protons: 
    
    
    
    ).
The Solution: The "Amphoteric Switch" (Alkali Wash)

You cannot separate these easily by silica chromatography because their polarities are similar. You must use their acidity difference . The target molecule is soluble in base; the impurity is not.

The "Self-Validating" Purification Workflow

PurificationLogic Crude Crude Mixture (Target + Bis-allyl Impurity) NaOH_Step Dissolve in 1M NaOH Crude->NaOH_Step Deprotonation Extraction Extract with Ethyl Acetate NaOH_Step->Extraction Org_Layer Organic Layer (Contains Bis-allyl Impurity) Extraction->Org_Layer Discard Aq_Layer Aqueous Layer (Contains Target as Sodium Salt) Extraction->Aq_Layer Keep Acidification Acidify with HCl to pH 6-7 Aq_Layer->Acidification Reprotonation Precipitate Pure Product Precipitates Acidification->Precipitate Harvest

Figure 1: The "Amphoteric Switch" workflow exploits the acidity of the sulfonamide proton to separate it from non-acidic over-alkylated impurities.

Step-by-Step Protocol:

  • Dissolve crude solid in 1M NaOH (approx. 10 mL per gram).

  • Wash this aqueous solution with Ethyl Acetate (EtOAc) (

    
    ).
    
    • Mechanism:[1][2] The target is now a salt (

      
      ) and stays in water. The bis-allyl impurity is neutral and moves to the EtOAc.
      
  • Separate the layers.[1] Keep the aqueous layer.

  • Cool the aqueous layer on ice.

  • Slowly add 1M HCl with stirring until pH reaches

    
    .
    
  • The pure product will precipitate as a white solid. Filter and dry.[3]

Module 3: Color & Stability (The "Pink/Brown" Issue)

User Complaint: "My product was white yesterday, but today it is pink/brown."

The Root Cause: Aniline Oxidation

The free aniline group (


) is highly susceptible to air oxidation, forming quinone-imine type impurities. These are intensely colored even at ppm levels.
The Solution: Reductive Scavenging
  • During Recrystallization: Add Activated Charcoal (Norit) (5% by weight) to the boiling ethanol solution. Boil for 5 minutes, then filter hot through Celite. This physically adsorbs the high-molecular-weight colored polymers.

  • Chemical Bleaching (If Charcoal Fails): Add a pinch of Sodium Dithionite (

    
    ) to the recrystallization water. It acts as a reducing agent to prevent oxidation during the heating phase.
    
  • Storage: Store the final compound in an amber vial under Argon or Nitrogen.

Module 4: Synthesis Pathway Visualization

Understanding where the impurities come from is half the battle.

SynthesisPath SM p-Acetamidobenzenesulfonyl Chloride Intermed Intermediate: N-acetyl-N'-allyl-sulfanilamide SM->Intermed + Allylamine Allylamine Allylamine Allylamine->Intermed Hydrolysis Acid Hydrolysis (HCl/Heat) Intermed->Hydrolysis Target TARGET: N-allyl-4-aminobenzenesulfonamide Hydrolysis->Target Major Impurity1 Impurity: Unhydrolyzed Acetyl Hydrolysis->Impurity1 Incomplete Rxn

Figure 2: Standard synthesis route. Note that incomplete hydrolysis leaves the acetyl group attached, which changes solubility profiles.

FAQ: Rapid Fire Troubleshooting

Q: Can I use silica gel chromatography? A: Yes, but it is often unnecessary and leads to product loss due to irreversible adsorption of the basic aniline on acidic silica. If you must, use a mobile phase containing 1% Triethylamine to neutralize the silica.

Q: My melting point is broad (


). Why? 
A:  This indicates solvent inclusion or wet product. Sulfonamides hold onto water tightly. Dry the sample under high vacuum (

) at

for 12 hours.

Q: Is the allyl group stable to the acid hydrolysis step? A: Generally, yes. The allyl double bond is stable to dilute HCl/reflux conditions used to remove the acetyl protecting group. However, prolonged exposure to concentrated acid can cause hydration of the alkene. Monitor the reaction time carefully.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical. (Standard protocols for sulfonamide synthesis and crystallization). 4[5]

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.[6] (Background on aniline oxidation and purification).

  • Biotage. (2023).[7] How can I remove color from my reaction product? (Modern flash chromatography and color removal techniques).[7] 7

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Solvent selection logic for polar organics). 8[5]

Sources

Technical Support Center: N-allyl-4-aminobenzenesulfonamide Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #NAABS-PUR-001 Subject: Impurity Profiling, Synthesis Optimization, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Introduction

Welcome to the technical support hub for N-allyl-4-aminobenzenesulfonamide (CAS: 537-86-0). This guide addresses the critical challenges in synthesizing and purifying this intermediate, which is structurally significant in the development of carbonic anhydrase inhibitors and antimicrobial agents.

Achieving pharmaceutical-grade purity (>98%) for this compound is often complicated by its amphoteric nature (acidic sulfonamide proton, basic aniline amine) and the reactivity of the allyl group. This guide synthesizes field-proven protocols with rigorous chemical logic to ensure your experimental success.

Module 1: Impurity Profiling (The "What")

Before attempting purification, you must identify your specific contaminants.[1] The impurity profile is heavily dictated by the synthetic route.[2] The standard high-purity route involves the reaction of N-acetylsulfanilyl chloride with allylamine , followed by hydrolysis.

Common Impurity Table
Impurity IDNameStructure DescriptionOriginRelative Retention (RRT)*
IMP-A Sulfanilamide Des-allyl analogHydrolysis of unreacted sulfonyl chloride or loss of allyl group (rare).~0.4 - 0.6
IMP-B N-Acetyl-Intermediate N-acetyl-N'-allyl-sulfanilamideIncomplete hydrolysis of the protecting group.~1.2 - 1.5
IMP-C Bis-sulfonimide

Use of excess sulfonyl chloride (over-acylation).> 2.0
IMP-D Azobenzene dimers Colored (orange/red) dimersOxidation of the aniline amine (air sensitive).Variable

*RRT values are approximate and depend on the C18/Mobile Phase pH.

Recommended Analytical Method (HPLC)

To separate the amphoteric parent from neutral/acidic impurities, a buffered acidic mobile phase is required to keep the aniline protonated and the sulfonamide neutral.

  • Column: C18 (e.g., Zorbax Eclipse XDB or equivalent), 150 x 4.6 mm, 5 µm.[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV @ 265 nm (Sulfonamide

    
    ).
    
  • Flow Rate: 1.0 mL/min.[1][4][5]

Diagnostic Workflow

ImpurityDiagnosis Sample Crude Sample HPLC Run HPLC (Acidic pH) Sample->HPLC CheckColor Sample Color? Sample->CheckColor CheckRT Check RRT < 1.0 HPLC->CheckRT ImpA Impurity A: Sulfanilamide (Hydrolysis Product) CheckRT->ImpA Early Eluting ImpB Impurity B: N-Acetyl Species (Incomplete Rxn) CheckRT->ImpB Late Eluting ImpD Impurity D: Oxidation (Pink/Brown) CheckColor->ImpD Pink/Brown caption Figure 1: Analytical Logic for Impurity Identification

Figure 1: Analytical Logic for Impurity Identification

Module 2: Synthesis Troubleshooting (The "Prevention")

Most purification issues stem from poor reaction control. The "Direct Allylation" of sulfanilamide using allyl bromide is discouraged due to poly-alkylation (N,N-diallyl impurities) and genotoxicity concerns.

Recommended Route: N-Acetylsulfanilyl chloride + Allylamine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 Hydrolysis.
Critical Control Points
  • The "Pink Product" Syndrome (Oxidation):

    • Cause: Aniline derivatives oxidize rapidly in air to form azo/nitro compounds, turning the product pink or brown.[1]

    • Prevention:[1] Perform the final hydrolysis step under inert atmosphere (

      
      ). Add a reducing agent like Sodium Metabisulfite (0.5 eq) during the workup to quench oxidants.
      
  • Incomplete Hydrolysis (Impurity B):

    • Issue: The N-acetyl group requires harsh conditions to remove, but the N-allyl group is sensitive to polymerization.

    • Solution: Use acidic hydrolysis (2M HCl, reflux, 1-2 h) rather than basic hydrolysis.[1] Base can promote side reactions on the allyl group. Monitor by TLC until the "less polar" spot (N-acetyl) disappears.

  • Stoichiometry:

    • Use a slight excess of Allylamine (1.1 eq) to consume the sulfonyl chloride.

    • Never use excess sulfonyl chloride; it leads to the difficult-to-remove Bis-sulfonimide (Impurity C).

Module 3: Purification Protocols (The "Fix")

If your crude material is impure, use these protocols. They rely on the specific pKa properties of the molecule:

  • Sulfonamide NH: pKa ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     10.0 (Acidic)
    
  • Aniline ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    :  pKa 
    
    
    
    2.5 - 3.0 (Basic, protonates at low pH)
Protocol A: The "pKa Swing" Extraction (Best for >90% purity)

This method removes neutral organic impurities (Impurity B, C) and inorganic salts.[1]

  • Dissolution: Dissolve crude solid in 1M NaOH (pH > 12).

    • Why? The sulfonamide deprotonates (

      
      ), becoming water-soluble.
      
    • Removal: Extract this aqueous phase with Ethyl Acetate .[1]

    • Result: Neutral impurities (Bis-sulfonimides, N-acetyl intermediates) stay in the organic layer. Discard the organic layer.

  • Precipitation: Acidify the aqueous layer slowly with 2M HCl to pH ~8.

    • Why? The sulfonamide reprotonates and precipitates.

    • Note: Do not go to pH < 2, or the aniline will protonate (

      
      ) and the compound will redissolve.
      
  • Filtration: Collect the white precipitate. Wash with cold water.[1]

Protocol B: Recrystallization (Final Polish)

If the "pKa Swing" leaves trace color or impurities:

  • Solvent System: Ethanol/Water (1:3 v/v) or pure Water (if solubility allows).

  • Procedure:

    • Dissolve solid in minimum boiling Ethanol.

    • Add hot water until slight turbidity appears.

    • Add a pinch of Activated Charcoal to remove colored oxidation products.

    • Filter hot (through Celite).

    • Cool slowly to 4°C.

Purification Decision Tree

PurificationTree Start Crude Product Solubility Dissolve in 1M NaOH Start->Solubility Extract Extract with EtOAc (Remove Neutrals) Solubility->Extract Aqueous Aqueous Layer (Contains Product) Extract->Aqueous Precip Acidify to pH 8 (Precipitate Product) Aqueous->Precip Color Is Product Colored? Precip->Color Charcoal Recrystallize with Activated Charcoal Color->Charcoal Yes (Pink/Brown) Final Pure Product (White Solid) Color->Final No (White) Charcoal->Final caption Figure 2: Acid-Base Purification & Polishing Workflow

Figure 2: Acid-Base Purification & Polishing Workflow

Module 4: FAQs & Troubleshooting

Q: My product is turning pink during vacuum drying. Why? A: This is classic aniline oxidation.[1] Ensure your product is completely free of acid traces before drying. Wash the filter cake with a mild bicarbonate solution, then water.[1] Dry in a vacuum oven with a nitrogen bleed, or store in the dark.

Q: I see a "double peak" in the HPLC. Is it an impurity? A: It might be. However, sulfonamides can sometimes exhibit rotamers or tautomers in unbuffered mobile phases.[1] Ensure your Mobile Phase A has a buffer (Formic acid or Phosphate) to lock the protonation state. If the peaks persist with a resolution >1.5, it is likely the N-acetyl impurity (Impurity B).

Q: Can I use Allyl Bromide and Sulfanilamide directly? A: Technically yes, but do not do this for pharmaceutical applications.[1] The aniline nitrogen (


) is more nucleophilic than the sulfonamide nitrogen (

). You will get a mixture of

-allyl (aniline substituted) and

-allyl (sulfonamide substituted) products, which are incredibly difficult to separate. The Acetyl-protection route guarantees regioselectivity.

References

  • Synthesis & Crystallography: Oladipo, M. A., et al. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide."[1][6] European Journal of Chemistry, vol. 11, no. 3, 2020, pp. 245-249.[1][7] Link

  • pKa & Physical Properties: Perlovich, G. L., et al. "Sulfonamides: Thermochemical and solubility studies."[1] Journal of Chemical & Engineering Data, vol. 58, no. 1, 2013.[1] Link

  • Impurity Profiling (General): "Impurity Profiling of Sulfonamides by HPLC." Research Journal of Pharmacy and Technology, vol. 12, no. 4, 2019. Link

  • Aniline Oxidation Removal: "Remedial Technologies for Aniline and Aniline Derivatives Elimination." National Institutes of Health (PMC). Link

  • Genotoxicity of Allyl Compounds: "Assessment of Genotoxic Impurities in Pharmaceutical Development." ICH M7 Guidelines. Link

Sources

Strategies to minimize byproduct formation in "N-allyl-4-aminobenzenesulfonamide" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of N-allyl-4-aminobenzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds, presents a significant challenge in controlling selectivity and minimizing byproduct formation. The presence of two distinct nucleophilic nitrogen atoms—the sulfonamide and the aromatic amine—complicates the desired mono-N-allylation at the sulfonamide position. This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to empower researchers to achieve higher yields and purity in their reactions.

Frequently Asked Questions (FAQs): Understanding the Core Challenges

Q1: What are the primary synthetic pathways to N-allyl-4-aminobenzenesulfonamide and their associated challenges?

There are two primary pathways for synthesizing the target molecule:

  • Direct Allylation: This involves the direct reaction of 4-aminobenzenesulfonamide with an allylating agent (e.g., allyl bromide). While atom-economical, this route is plagued by poor selectivity. The aromatic amine (NH₂) is often more nucleophilic than the sulfonamide (SO₂NH₂), leading to a mixture of N-allylated products on both the amine and sulfonamide nitrogens, as well as di-allylated species.

  • Protected Synthesis: This is the most reliable and recommended route for achieving high purity.[1] It involves protecting the aromatic amine, typically as an acetamide, performing the allylation on the sulfonamide nitrogen, and subsequently deprotecting the aromatic amine. This multi-step process ensures regioselectivity at the cost of additional synthetic steps.

Q2: What are the most common byproducts I should anticipate, and why do they form?

Understanding the potential byproducts is the first step in mitigating their formation. The primary cause is the competition between the two nucleophilic nitrogen centers and the potential for over-alkylation.

Byproduct NameStructureCausality (Why it forms)
N,N-diallyl-4-aminobenzenesulfonamide Di-allylation at the sulfonamide nitrogenOccurs when using strong bases (e.g., NaOH, NaH) and/or an excess of the allylating agent. The initially formed mono-allyl product is deprotonated again and reacts with a second equivalent of the allylating agent.
4-(Allylamino)benzenesulfonamide Mono-allylation at the aromatic amineThe aromatic amine is a potent nucleophile and can compete with the sulfonamide nitrogen for the allylating agent, especially under neutral or mildly basic conditions.
4-(Diallylamino)benzenesulfonamide Di-allylation at the aromatic amineAn extension of the above issue, where the secondary amine formed is further allylated. This is more likely with excess allylating agent.
Mixed Allylation Products Allylation at both nitrogen sitesForms under conditions that do not sufficiently differentiate the reactivity of the two nitrogen atoms.
Q3: How does the choice of base impact byproduct formation?

The base is arguably the most critical parameter. Its role is to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile.

  • Strong Bases (e.g., NaOH, NaH): These bases can lead to a high concentration of the sulfonamide anion, which aggressively reacts. This can favor rapid, but often uncontrolled, reactions leading to over-alkylation (di-allylation). They can also promote side reactions of the allylating agent.

  • Weaker, Non-Nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃, Triethylamine): These are highly recommended. They establish an equilibrium with a lower concentration of the sulfonamide anion, which favors a more controlled mono-alkylation process.[2] Using an inorganic carbonate in a polar aprotic solvent like DMF or THF is a common and effective strategy.[2][3]

Troubleshooting Guide: From Byproducts to Purity

This section addresses specific experimental issues with actionable protocols and explanations.

Issue 1: My primary byproduct is N,N-diallyl-4-aminobenzenesulfonamide (Over-alkylation).

This is a classic sign of reaction conditions that are too harsh or use incorrect stoichiometry. The key is to favor the mono-alkylation kinetically and thermodynamically.

Root Cause Analysis:

  • Excess Allylating Agent: Using more than 1.0-1.1 equivalents of allyl bromide provides the substrate for the second allylation.

  • Strong Base: As discussed, strong bases generate a highly reactive anion prone to over-reaction.

  • High Temperature: Elevated temperatures can overcome the activation energy for the second allylation, reducing selectivity.

Corrective Action Workflow:

G start High Diallylation Detected q1 Check Equivalents of Allyl Bromide start->q1 step1 Reduce Allyl Bromide to 1.05 equivalents q1->step1 Yes a1_yes q2 What base was used? q1->q2 No a1_no a1_yes > 1.1 eq. a1_no ≤ 1.1 eq. step1->q2 step2 Switch to a milder base: K₂CO₃ (1.5 eq.) in DMF q2->step2 Strong a2_strong q3 Analyze Reaction Temperature q2->q3 Weak a2_weak a2_strong NaOH, NaH, etc. a2_weak K₂CO₃, Et₃N, etc. step2->q3 step3 Reduce temperature to RT and monitor by TLC q3->step3 High a3_high end_node Optimized for Mono-allylation q3->end_node Low a3_low a3_high > 50 °C a3_low Room Temp to 50 °C step3->end_node

Caption: Troubleshooting workflow for excessive diallylation.

Issue 2: My product is contaminated with isomers from allylation on the aromatic amine.

This is a regioselectivity problem. The most robust solution is to use a protecting group strategy. This multi-step approach is the industry standard for producing high-purity material.[1]

Validated Protocol: High-Purity Synthesis via Protection Strategy

This protocol is adapted from established sulfonamide synthesis methodologies.[1]

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Allylation cluster_2 Step 3: Deprotection A 4-Aminobenzenesulfonamide B 4-Acetamidobenzenesulfonamide A->B Acetic Anhydride or Acetyl Chloride C N-allyl-4-acetamidobenzenesulfonamide B->C Allyl Bromide, K₂CO₃, DMF D N-allyl-4-aminobenzenesulfonamide (High Purity Product) C->D Acidic Hydrolysis (e.g., aq. HCl)

Caption: High-purity synthesis pathway using a protection strategy.

Experimental Details:

Step 1: Protection of the Aromatic Amine

  • Suspend 4-aminobenzenesulfonamide (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or water.

  • Add a base such as triethylamine (1.1 eq.) or sodium bicarbonate.

  • Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, precipitate the product (4-acetamidobenzenesulfonamide) by adding the reaction mixture to cold water. Filter and dry the solid.

Step 2: N-Allylation of the Sulfonamide

  • Dissolve the dried 4-acetamidobenzenesulfonamide (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Add allyl bromide (1.05-1.1 eq.) dropwise at room temperature.

  • Heat the mixture to 40-50 °C and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is N-allyl-4-acetamidobenzenesulfonamide.

Step 3: Deprotection (Hydrolysis)

  • Dissolve the crude product from Step 2 in a mixture of ethanol and aqueous hydrochloric acid (e.g., 3-6 M HCl).

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-6 hours until TLC analysis confirms the removal of the acetyl group.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

  • The desired product, N-allyl-4-aminobenzenesulfonamide, will often precipitate. It can also be extracted with an organic solvent.

  • Purify the final product by recrystallization or column chromatography.

Analytical and Purification Protocols

Q4: How can I effectively monitor the reaction and purify the final product?

A: Reaction Monitoring with Thin Layer Chromatography (TLC)

  • System: Use silica gel plates. A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).

  • Visualization: UV light (254 nm) is the primary method. Staining with potassium permanganate can also be used.

  • Analysis: Spot the starting material, the reaction mixture, and a co-spot (starting material + reaction mixture) on the plate. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The relative Rƒ values will help distinguish between mono- and di-allylated products (di-allylated products are typically less polar).

B: Purification Protocol - Flash Column Chromatography

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent: Start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to 40-50% ethyl acetate.

  • Procedure:

    • Load the crude product onto the column (either dry-loaded on silica or dissolved in a minimal amount of dichloromethane).

    • Run the column, collecting fractions.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified N-allyl-4-aminobenzenesulfonamide.

C: Purification Protocol - Recrystallization

  • Solvent System: A mixture of ethanol and water, or isopropanol and water, is often effective.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • BenchChem. (n.d.). Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide.
  • PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide.
  • Eur. J. Chem. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Taylor & Francis Online. (n.d.). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II.
  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
  • PubMed. (2011). N-allyl-N-sulfonyl ynamides as synthetic precursors to amidines and vinylogous amidines. An unexpected N-to-C 1,3-sulfonyl shift in nitrile synthesis.
  • NIH. (n.d.). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis.
  • Google Patents. (n.d.). The preparation method of p-aminobenzenesulfonamide.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • PubMed. (2018). Crystal structure of N-allyl-4-methyl-benzene-sulfonamide.
  • Google Patents. (n.d.). Synthetic method of p-aminobenzenesulfonamide.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Thieme Connect. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • NIH. (n.d.). Catalyst-free arylation of sulfonamides via visible light-mediated deamination.
  • NIH. (n.d.). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues.
  • ResearchGate. (2025). Synthesis of S-Allylic Sulfinamides by the Catalytic Nucleophilic Allylation of N-Sulfinylamines.
  • Japan Environmental Management Association for Industry. (n.d.). Analytical Methods.
  • Wiley Online Library. (2022). Orthogonal Arylation of a Diene‐Sulfonamide Using Cationic Transition Metal Catalysts.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.

Sources

Troubleshooting poor yields in the synthesis of "N-allyl-4-aminobenzenesulfonamide" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SULF-ALLYL-OPT-001 Subject: Troubleshooting poor yields in N-allyl-4-aminobenzenesulfonamide synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

The synthesis of N-allyl-4-aminobenzenesulfonamide involves a classic nucleophilic substitution followed by a hydrolysis deprotection. While theoretically straightforward, yields often plummet due to three specific "silent killers": precursor degradation , bis-sulfonylation , and isoelectric trapping during workup.

This guide moves beyond standard textbook procedures to address the mechanistic failures that occur at the bench. It assumes you are utilizing the standard industrial route: Acetanilide


p-Acetamidobenzenesulfonyl chloride (p-ASC) 

Coupling with Allylamine

Hydrolysis.

Phase 1: The Precursor Integrity Check

Diagnosis: The most common cause of low yield is not the reaction itself, but the quality of the starting material, p-acetamidobenzenesulfonyl chloride (p-ASC).

The Issue: Hydrolytic Degradation

Sulfonyl chlorides are moisture-sensitive. p-ASC hydrolyzes to the sulfonic acid (which is unreactive to amines) upon storage. If your p-ASC is pink or grey, it has degraded. Using degraded material leads to incorrect stoichiometry; you believe you are adding 1.0 equivalent, but you may only be adding 0.6 equivalents of active electrophile.

Protocol: p-ASC Quality Control & Recrystallization

Do not use p-ASC without verifying its melting point (Target: 144–148 °C).

Purification Protocol:

  • Dissolve crude p-ASC in a minimum amount of boiling toluene (or chloroform).

  • Filter hot to remove the insoluble sulfonic acid byproduct.

  • Cool rapidly to precipitate white crystalline needles.

  • Wash with cold benzene/toluene and use immediately . p-ASC is unstable even in solid form over long periods.

Phase 2: The Coupling Reaction (The "Bis" Trap)

Diagnosis: You observe a complex mixture on TLC or low mass recovery. This is likely due to bis-sulfonylation .

The Mechanism of Failure

The product of the reaction (N-acetyl-N'-allylsulfanilamide) contains a sulfonamide proton (


). This proton is acidic (pKa 

10). If you use a strong base or excess base, the product deprotonates and acts as a nucleophile, attacking a second molecule of p-ASC to form the bis-sulfonamide impurity.
Optimization Strategy
  • Solvent: Switch from aqueous conditions (Schotten-Baumann) to anhydrous conditions (Acetone or DCM) to eliminate competitive hydrolysis.

  • Base Selection: Use a mild base (Sodium Bicarbonate or Pyridine) rather than NaOH.

  • Stoichiometry: Use a slight excess of allylamine (1.1 eq) to drive the reaction, but avoid large excesses which complicate purification.

Validated Coupling Protocol
  • Suspend 1.0 eq recrystallized p-ASC in dry Acetone (0.5 M concentration).

  • Add 1.2 eq Pyridine (as acid scavenger).

  • Cool to 0–5 °C (Ice bath). Kinetic control prevents side reactions.

  • Add 1.1 eq Allylamine dropwise. Exothermic control is critical.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Pour into dilute HCl/Ice water. The intermediate should precipitate.[1]

Phase 3: The Deprotection (Hydrolysis)

Diagnosis: Loss of the allyl group or incomplete removal of the acetyl group.

The Issue: Chemoselectivity

You must hydrolyze the acetamide (amide) without hydrolyzing the sulfonamide or degrading the allyl double bond.

  • Acidic Hydrolysis (Recommended): Refluxing in dilute HCl. The allyl group is generally stable to non-oxidizing acids.

  • Alkaline Hydrolysis: Avoid. Sulfonamides can resist basic hydrolysis, but strong base + heat can sometimes attack the sulfonamide bond itself.

Monitoring

Do not rely on time. Monitor by TLC. The free amine (product) will be significantly more polar than the acetamide intermediate.

Phase 4: Isolation (The Isoelectric Trap)

Diagnosis: "I acidified the reaction, but nothing precipitated."

The Science: Amphoteric Nature

Your target molecule, N-allyl-4-aminobenzenesulfonamide, is zwitterionic/amphoteric .

  • Low pH (< 2): The aniline nitrogen is protonated (

    
    ). The molecule is soluble.[2]
    
  • High pH (> 10): The sulfonamide nitrogen is deprotonated (

    
    ). The molecule is soluble.[2]
    
  • Isoelectric Point (pI): The pH at which the net charge is zero. This is the point of minimum solubility .

The "Crash Out" Protocol
  • After acidic hydrolysis, the solution is at pH < 1. The product is soluble.[2]

  • Cool the solution to 10 °C.

  • Slowly add saturated

    
     or 
    
    
    
    .
  • Target pH 4.5 – 6.0. Use a pH meter.

  • Crucial Step: If you overshoot to pH 9, the precipitate will redissolve. You must hit the "sweet spot" (pI) to maximize yield.

Visual Troubleshooting Guides

Diagram 1: Reaction Pathway & Yield Killers

This diagram illustrates the main synthetic pathway and the specific points where yield is lost to side reactions.

G pASC p-ASC (Sulfonyl Chloride) Intermediate Protected Sulfonamide pASC->Intermediate Coupling (Pyridine/Acetone) Hydrolysis Sulfonic Acid (Dead End) pASC->Hydrolysis Wet Solvent Old Reagent Allylamine Allylamine Allylamine->Intermediate Product N-Allyl-4-amino benzenesulfonamide Intermediate->Product Acid Hydrolysis (HCl, Reflux) Bis Bis-Sulfonamide (Impurity) Intermediate->Bis Excess Base High Temp Soluble Soluble Salt (Lost in Filtrate) Product->Soluble pH != pI (Workup Error)

Caption: Figure 1. Synthetic pathway showing the primary route (Green) and critical yield-loss mechanisms (Red).

Diagram 2: Workup Logic Tree

Follow this logic to ensure successful isolation of the amphoteric product.

Logic Start Hydrolysis Complete (Acidic Solution) CheckTLC Check TLC Start->CheckTLC Neutralize Neutralize with NaHCO3 to pH 5-6 CheckTLC->Neutralize Product Present Precipitate Precipitate Forms? Neutralize->Precipitate Success Filter & Dry (High Yield) Precipitate->Success Yes Fail1 Overshot pH (>8)? Precipitate->Fail1 No BackAcid Add dilute AcOH back to pH 5-6 Fail1->BackAcid Yes (Soluble Anion) Evap Concentrate Volume (Salting Out) Fail1->Evap No (Too Dilute) BackAcid->Precipitate

Caption: Figure 2. Decision tree for the isolation of amphoteric sulfonamides.

Summary of Optimization Parameters

ParameterStandard (Low Yield)Optimized (High Yield)Reason
Reagent Old p-ASCFreshly Recrystallized p-ASCRemoves sulfonic acid; ensures correct stoichiometry.
Solvent Water/DioxaneAnhydrous Acetone or DCMPrevents hydrolysis of sulfonyl chloride.
Base NaOH / KOHPyridine or NaHCO3Prevents deprotonation of product (stops bis-sulfonylation).
Temp Room Temp0°C

RT
Controls exotherm; improves selectivity.
Workup "Neutralize"Target pH 4.5–6.0 Exploits Isoelectric Point (pI) for max precipitation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Sulfonamides, p. 879).

  • Organic Syntheses. (1940). Sulfanilamide.[2][3][4][5] Org. Synth. 20, 65. (Foundational procedure for hydrolysis and workup).

  • Crossley, M. L., et al. (1938). Sulfanilamide Derivatives.[5] I. Aminoarylsulfonamides. Journal of the American Chemical Society, 60(8), 1917–1922. (Specific data on N-substituted derivatives).

  • Danish, I. A., & Parekh, H. H. (2003). Synthesis and Biological Evaluation of Some New Sulfonamides. Journal of the Serbian Chemical Society, 68(6), 443-448. (Modern variations on coupling conditions).

Sources

Analytical techniques for detecting trace impurities in "N-allyl-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methodologies for N-Allyl-4-Aminobenzenesulfonamide

Case ID: #NA-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Detection of Trace Impurities in N-Allyl-4-Aminobenzenesulfonamide

Overview & Analytical Strategy

Welcome to the Technical Support Center. You are analyzing N-allyl-4-aminobenzenesulfonamide , a sulfonamide derivative often used as a synthetic intermediate or antibacterial agent.

The analytical challenge here is twofold:

  • Structural Similarity: Differentiating the target molecule from its regioisomers (N⁴-allyl vs. N¹-allyl) and over-alkylated byproducts (N,N-diallyl).

  • Genotoxicity: Detecting trace levels of Allyl Chloride/Bromide (alkylating agents used in synthesis), which are potent genotoxic impurities (GTIs) requiring ppm-level detection limits.[1]

Below are the validated workflows and troubleshooting guides designed to address these specific challenges.

Module 1: High-Performance Liquid Chromatography (HPLC)

Target: Non-volatile organic impurities (Related Substances).

The Scientific Rationale (Causality)

Sulfonamides are amphoteric; they possess both a basic amine (


) and an acidic sulfonamide (

) group.
  • Why pH matters: At neutral pH, the retention is unstable due to partial ionization. We use an acidic mobile phase (pH 3.0–4.0) to keep the amine protonated and the sulfonamide neutral, maximizing interaction with the C18 stationary phase.

  • Why Gradient? The N,N-diallyl impurity is significantly more hydrophobic than the parent drug and will elute late. Isocratic methods will result in extremely broad peaks for these late eluters.

Standard Operating Procedure (SOP-LC-01)
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.5 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Sulfonamide

transition)
Column Temp 35°C

Gradient Program:

  • 0 min: 95% A / 5% B

  • 5 min: 95% A / 5% B (Hold for polar precursors like Sulfanilamide)

  • 20 min: 40% A / 60% B (Ramp to elute N-allyl product)

  • 30 min: 20% A / 80% B (Clear N,N-diallyl impurities)

  • 35 min: 95% A / 5% B (Re-equilibration)

Self-Validating System Suitability (SST)

Before running samples, verify:

  • Resolution (

    
    ):  > 2.0 between Sulfanilamide (precursor) and N-allyl-4-aminobenzenesulfonamide.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (indicates secondary silanol interactions are suppressed).
    

Module 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Target: Volatile Genotoxic Impurities (Allyl Chloride/Bromide).

The Scientific Rationale

Allyl halides are Class 1/2 Mutagens (ICH M7). They have no strong UV chromophore and are highly volatile. HPLC-UV is blind to them.

  • Why Headspace? Direct injection of the solid drug dissolves non-volatile salts that ruin GC liners. Headspace extraction isolates only the volatile allyl halides, protecting the instrument and improving sensitivity.

  • Why SIM Mode? Full-scan MS has low sensitivity. Selected Ion Monitoring (SIM) targets specific fragments (e.g., m/z 41 for allyl cation), lowering the Limit of Quantitation (LOQ) to < 1 ppm.

Standard Operating Procedure (SOP-GC-02)
ParameterSpecification
Inlet Split ratio 5:1, 220°C
Column DB-624 or equivalent (6% Cyanopropylphenyl dimethyl polysiloxane) - optimized for volatiles
Carrier Gas Helium, 1.2 mL/min (Constant Flow)
Oven 35°C (5 min hold)

10°C/min

200°C
Headspace Incubation: 80°C for 20 min. Sample: 100 mg drug in 1 mL DMAc (Dimethylacetamide)
MS Detection SIM Mode. Target Ions: m/z 41, 39, 76 (for Allyl Chloride)

Module 3: Troubleshooting & FAQs

Visualizing the Workflow

The following diagram illustrates the decision logic for impurity characterization.

AnalyticalWorkflow Sample Unknown Impurity Detected Volatility Is the impurity volatile? Sample->Volatility NonVolatile Non-Volatile (Organic Byproducts) Volatility->NonVolatile No Volatile Volatile (Solvents / Reagents) Volatility->Volatile Yes HPLC Run HPLC-UV (Gradient) NonVolatile->HPLC RT_Check Retention Time (RT) vs Main Peak HPLC->RT_Check EarlyEluter Early Eluter: Sulfanilamide / Sulfanilic Acid RT_Check->EarlyEluter RT < Main LateEluter Late Eluter: N,N-Diallyl / N4-Isomer RT_Check->LateEluter RT > Main GCMS Run Headspace GC-MS (SIM) Volatile->GCMS TargetIon Target Ion (m/z 41, 76)? GCMS->TargetIon AllylHalide Confirmed: Allyl Chloride (GTI) TargetIon->AllylHalide Match

Caption: Analytical decision tree for classifying impurities in N-allyl-4-aminobenzenesulfonamide based on volatility and elution behavior.

Frequently Asked Questions (Technical)

Q1: I see a "ghost peak" at the very beginning of my HPLC chromatogram (Void Volume). What is it?

  • Diagnosis: This is likely Sulfanilic Acid or inorganic salts.

  • Fix: Sulfanilic acid is highly polar. If you need to quantify it, standard C18 columns may not retain it (it elutes with the solvent front).

  • Action: Switch to a "AQ" type C18 column (compatible with 100% aqueous phase) and start your gradient at 0% organic for 5 minutes.

Q2: My Allyl Chloride recovery in GC-MS is poor (< 80%).

  • Diagnosis: Matrix effects.[2] The drug substance might be trapping the volatile impurity in the solid lattice, or the incubation temperature is too low.

  • Fix: Ensure the sample is completely dissolved in the DMAc/DMSO solvent before headspace incubation. If the drug is only suspended, the volatile impurity cannot partition into the headspace efficiently.

  • Action: Vortex the vial vigorously or increase incubation time to 30 mins.

Q3: How do I distinguish between the


-allyl (target) and 

-allyl (impurity) isomers?
  • Diagnosis: These are regioisomers with identical masses. MS alone cannot distinguish them easily.

  • Fix: They have slightly different hydrophobicities. The

    
    -allyl (aniline substituted) is generally less acidic than the 
    
    
    
    -allyl (sulfonamide substituted).
  • Action: Adjust Mobile Phase A pH. At pH 6.0, the sulfonamide moiety (

    
    ) ionizes, shifting its retention time significantly, while the aniline (
    
    
    
    ) remains mostly neutral. This pH shift will separate the co-eluting isomers.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R2).Link

  • U.S. Food and Drug Administration (FDA). (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography.Link

  • European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities.[4][5][6]Link

  • Sielc Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide.[7]Link

  • Agilent Technologies. (2021). Analysis of Genotoxic Impurities by GC/MS.[8][9]Link

Sources

Managing thermal instability during the synthesis of "N-allyl-4-aminobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-allyl-4-aminobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential thermal instabilities encountered during this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to ensure safe and successful experimentation.

The N-allylation of 4-aminobenzenesulfonamide (sulfanilamide) is an exothermic process that, if not properly managed, can lead to thermal runaway, reduced product yield, and the formation of undesirable byproducts.[1][2] This document will serve as a comprehensive resource for troubleshooting and mitigating these risks.

Core Concepts: Understanding Thermal Instability in Sulfonamide Alkylation

The primary reaction for synthesizing N-allyl-4-aminobenzenesulfonamide involves the nucleophilic attack of the sulfonamide nitrogen of 4-aminobenzenesulfonamide on an allylating agent, such as allyl bromide or allyl chloride. This is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.

The key thermal challenges arise from:

  • Exothermic Nature of the Reaction: The formation of the N-C bond is an energetically favorable process that releases heat.[1] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise, potentially leading to a thermal runaway.[2][3]

  • Potential for Side Reactions: At elevated temperatures, the likelihood of side reactions, such as dialkylation or reaction at the aniline amino group, increases.

  • Thermal Decomposition of the Product and Reactants: Sulfonamides can undergo thermal decomposition at elevated temperatures, which can be influenced by the presence of other reagents.[4][5]

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction temperature is rapidly increasing even with external cooling. What is happening and what should I do?

A1: You are likely experiencing the onset of a thermal runaway.[2][3] This indicates that the rate of heat generation from the exothermic N-allylation reaction is overwhelming the heat removal capacity of your setup.

Immediate Actions:

  • Cease Reagent Addition: If you are adding a reagent (e.g., the allylating agent or base), stop the addition immediately.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient ice.

  • Dilution: If safe and feasible, add a pre-chilled, inert solvent to the reaction mixture to increase the thermal mass and slow down the reaction rate.

Root Cause Analysis and Prevention:

  • Rate of Reagent Addition: The most common cause is adding the alkylating agent or base too quickly. A slow, controlled addition allows for the dissipation of the generated heat.

  • Inadequate Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume and surface area contact with the reaction vessel. For larger-scale reactions, consider using a cryostat for more precise temperature control.

  • Concentration: High concentrations of reactants will lead to a faster reaction rate and greater heat output. Consider using a more dilute system.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my target compound. What could it be and how can I avoid it?

A2: A higher molecular weight byproduct is likely the result of N,N-diallylation of the sulfonamide nitrogen or allylation of the 4-amino group. Elevated temperatures can promote these secondary reactions.

Preventative Measures:

  • Stoichiometry: Use a slight excess of 4-aminobenzenesulfonamide relative to the allylating agent to favor mono-allylation.

  • Temperature Control: Maintain a consistently low reaction temperature to minimize the activation energy available for secondary alkylation.

  • Choice of Base: A bulky, non-nucleophilic base can sterically hinder the approach of the second allyl group.

Q3: My final product is discolored, and the yield is lower than expected after purification. What are the likely causes?

A3: Discoloration and low yield can be indicative of thermal decomposition of the starting materials, intermediates, or the final product.[5] Sulfonamides can degrade under harsh thermal conditions, leading to a complex mixture of impurities.[6]

Troubleshooting Steps:

  • Reaction Temperature Monitoring: Ensure the internal reaction temperature did not exceed the stability limits of your compounds. Use a calibrated thermometer placed directly in the reaction mixture.

  • Work-up and Purification Conditions: Avoid excessive heat during solvent removal (rotary evaporation) and consider purification methods that do not require high temperatures, such as column chromatography at room temperature.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at higher temperatures.

Frequently Asked Questions (FAQs)

What is a safe starting temperature for this reaction?

A prudent starting point is to cool the reaction mixture to 0-5 °C in an ice bath before the slow addition of the alkylating agent. Monitor the temperature closely, and if a significant exotherm is observed, a lower starting temperature may be necessary.

How does the choice of solvent affect thermal stability?

The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. Additionally, the solvent's boiling point sets an upper limit on the reaction temperature at atmospheric pressure. Choose a solvent that is inert to the reaction conditions and has a boiling point well above the intended reaction temperature to provide a safety margin.

Are there alternative, milder methods for N-allylation?

Yes, catalytic methods for N-alkylation of sulfonamides have been developed that can proceed under milder conditions.[7][8][9] These often involve transition metal catalysts and may offer better control over the reaction. For example, ruthenium-catalyzed N-alkylation of aminobenzenesulfonamides with alcohols has been reported.[9][10]

Experimental Protocols

Protocol 1: Controlled N-allylation of 4-Aminobenzenesulfonamide

This protocol is designed to minimize thermal risks through controlled reagent addition and temperature management.

Materials:

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Allyl Bromide

  • Potassium Carbonate (anhydrous, powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Thermometer

  • Addition Funnel

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, thermometer, and an addition funnel in an ice bath.

  • To the flask, add 4-aminobenzenesulfonamide and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask and stir the suspension.

  • Allow the mixture to cool to 0-5 °C.

  • Dissolve allyl bromide in a small amount of anhydrous DMF and load it into the addition funnel.

  • Add the allyl bromide solution dropwise to the stirred suspension over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into cold water and proceed with extraction and purification.

Data Presentation: Temperature vs. Reagent Addition Rate
Rate of Allyl Bromide AdditionMaximum Internal Temperature (°C)Observations
Fast (over 10 minutes)> 40 °CUncontrolled exotherm, potential for runaway.
Moderate (over 30 minutes)20-25 °CManageable exotherm, but may lead to side products.
Slow (over 1-2 hours) < 10 °C Controlled reaction, optimal for safety and selectivity.

Visualizations

Workflow for Managing Thermal Instability

cluster_prep Preparation cluster_reaction Reaction cluster_troubleshoot Troubleshooting cluster_correction Corrective Actions cluster_completion Completion start Start setup Assemble Reaction Apparatus (Flask, Stirrer, Thermometer, Addition Funnel) start->setup add_reagents Charge Sulfanilamide, Base, and Solvent setup->add_reagents cool Cool Reaction Vessel to 0-5 °C slow_addition Slow, Dropwise Addition of Allylating Agent cool->slow_addition add_reagents->cool monitor_temp Continuously Monitor Internal Temperature slow_addition->monitor_temp stir Stir at Low Temp, then Warm to RT slow_addition->stir Addition Complete temp_rise Rapid Temp Rise? monitor_temp->temp_rise maintain_temp Maintain Temperature < 10 °C maintain_temp->slow_addition monitor_rxn Monitor by TLC stir->monitor_rxn temp_rise->maintain_temp No stop_addition Stop Addition temp_rise->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling dilute Dilute with Cold Solvent enhance_cooling->dilute dilute->monitor_temp workup Quench and Work-up monitor_rxn->workup end End workup->end

Caption: Controlled synthesis workflow with integrated troubleshooting loop.

Causal Relationship of Thermal Runaway

exotherm Exothermic Reaction (N-Allylation) heat_gen Increased Heat Generation exotherm->heat_gen is a source of temp_rise Temperature Rise heat_gen->temp_rise rate_increase Increased Reaction Rate (Arrhenius Law) temp_rise->rate_increase side_reactions Side Reactions & Decomposition temp_rise->side_reactions rate_increase->heat_gen Positive Feedback runaway Thermal Runaway rate_increase->runaway runaway->side_reactions

Caption: Positive feedback loop leading to thermal runaway.

References

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. Eur. J. Chem.2020 , 11 (3), 245-249. [Link]

  • Tacic, A. et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Adv.2017.
  • Reed-Berendt, B. G.; Morrill, L. C. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. J. Org. Chem.2019 , 84 (6), 3715-3724. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Liu, P. et al. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. J. Org. Chem.2024 . [Link]

  • Wesołowski, M. et al. The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry2003, 74, 465–476.
  • Stonehouse Process Safety. Thermal Reaction Hazards – Your Problem? [Link]

  • Chen, C. W.; Ho, C. T. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. J. Agric. Food Chem.1998 , 46 (1), 220-223. [Link]

  • Zeal. Thermal Hazards Reaction: Understanding. [Link]

  • Wongwanichkangwarn, I. et al. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega2021 , 6 (45), 30487-30498. [Link]

  • Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]

  • Zhou, W.; Moore, D.E. Photochemical decomposition of sulfamethoxazole. Int. J. Pharm.1994, 110, 55–63.
  • Patel, Z. S. et al. Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide. Acta Crystallographica Section E Crystallographic Communications2018 , 74 (8), 1126–1129. [Link]

  • Greenberg, A. Amide Activation in Ground and Excited States. Molecules2018 , 23 (9), 2332. [Link]

  • Patsnap Eureka. Thermal Decomposition Behavior of Sulfamic Acid and Its By Products. [Link]

  • Wu, S. et al. N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Synth. Commun.2003, 33, 4141-4145.
  • Google Patents. Methods and reaction mixtures for controlling exothermic reactions.

Sources

Validation & Comparative

Comparative Analysis of "N-allyl-4-aminobenzenesulfonamide" Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-allyl-4-aminobenzenesulfonamide (also known as


-allylsulfanilamide) is a structural derivative of sulfanilamide where the sulfonamide nitrogen is substituted with an allyl group. It serves as a critical intermediate in the synthesis of carbonic anhydrase inhibitors and antibacterial agents.

This guide analyzes the two primary synthetic pathways:

  • The Acetamide Protection Route (Method A): The industry-standard approach prioritizing functional group safety.

  • The Nitro-Reduction Route (Method B): A shorter pathway requiring strict chemoselectivity.

Recommendation: Method A is recommended for high-purity applications due to the chemical stability of the allyl group during the deprotection step, whereas Method B poses a risk of reducing the alkene moiety if catalytic hydrogenation is attempted.

Chemical Profile & Retrosynthetic Analysis

ParameterDetail
Systematic Name 4-amino-N-(prop-2-en-1-yl)benzenesulfonamide
CAS Number 117057-51-9
Molecular Formula

Molecular Weight 212.27 g/mol
Key Functional Groups Primary Amine (Aniline), Sulfonamide, Terminal Alkene (Allyl)
Solubility Soluble in acetone, ethanol, DMSO; sparingly soluble in water.
Retrosynthetic Logic

The synthesis hinges on forming the sulfonamide bond (


) while preserving the nucleophilic aniline (

) and the electrophile-sensitive allyl group (

).
  • Challenge: The aniline nitrogen is more nucleophilic than the sulfonamide nitrogen. Direct reaction of 4-aminobenzenesulfonyl chloride with allylamine leads to polymerization.

  • Solution: The aniline amine must be protected (Acetyl) or introduced as a precursor (Nitro) before the sulfonamide bond formation.

Comparative Methodology

Method A: The Acetamide Protection Route (Standard)

This method utilizes 4-acetamidobenzenesulfonyl chloride (p-ASC) . The acetyl group protects the aniline nitrogen during the vigorous sulfonylation step and is removed via hydrolysis.

Workflow Diagram

MethodA Start Acetanilide Step1 Chlorosulfonation (ClSO3H) Start->Step1 Inter1 p-ASC (Intermediate) Step1->Inter1 Step2 Coupling (Allylamine + Base) Inter1->Step2 Inter2 N-allyl-4-acetamido benzenesulfonamide Step2->Inter2 Step3 Hydrolysis (HCl or NaOH) Inter2->Step3 End N-allyl-4-amino benzenesulfonamide Step3->End

Caption: Step-wise synthesis via acetanilide protection to prevent self-polymerization.

Protocol Details
  • Sulfonylation: React p-ASC with allylamine in the presence of a base (Pyridine or

    
    ) to scavenge HCl.
    
    • Reaction:

      
      
      
  • Deprotection (Hydrolysis): The acetyl group is removed by refluxing in dilute HCl or NaOH.

    • Crucial Insight: Acidic hydrolysis is preferred here because the allyl double bond is generally stable to dilute HCl, whereas it can be sensitive to certain oxidative conditions.

Method B: The Nitro-Reduction Route (Alternative)

This method starts with 4-nitrobenzenesulfonyl chloride . The nitro group acts as a "masked" amine.

Workflow Diagram

MethodB Start 4-Nitrobenzenesulfonyl Chloride Step1 Coupling (Allylamine + Et3N) Start->Step1 Inter1 N-allyl-4-nitro benzenesulfonamide Step1->Inter1 Step2 Chemoselective Reduction Inter1->Step2 End N-allyl-4-amino benzenesulfonamide Step2->End

Caption: Synthesis via nitro precursor requiring chemoselective reduction.

Protocol Details
  • Sulfonylation: Reaction of 4-nitrobenzenesulfonyl chloride with allylamine (similar to Method A).

  • Reduction: The nitro group must be reduced to an amine without hydrogenating the allyl group.

    • Forbidden: Standard Catalytic Hydrogenation (

      
       + Pd/C) will reduce the alkene to a propyl group.
      
    • Required: Chemoselective reduction using Iron/Acid (Bechamp), Tin(II) Chloride (

      
      ), or Zinc/Ammonium Chloride.
      

Performance Comparison & Data

MetricMethod A (Acetamide)Method B (Nitro)
Overall Yield 65 - 75%60 - 70%
Step Count 3 (from Acetanilide)2 (from Nitro-sulfonyl Cl)
Allyl Safety High (Hydrolysis is alkene-safe)Medium (Risk of over-reduction)
Atom Economy Lower (Loss of Acetate)Higher (Loss of Oxygen)
Purification Precipitation via pH adjustmentRequires removal of metal sludge (Fe/Sn)
Cost Low (Reagents are commodities)Moderate (Nitro precursors slightly pricier)
Experimental Validation (Method A Preferred Protocol)

Based on standard sulfanilamide synthesis adaptations.

Step 1: Coupling

  • Dissolve 4-acetamidobenzenesulfonyl chloride (23.3 g, 0.1 mol) in dry acetone or DCM.

  • Add Allylamine (11.4 g, 0.2 mol) dropwise at 0-5°C. (Exothermic).

  • Stir for 2 hours at room temperature.

  • Pour into water. The intermediate 4-acetamido-N-allylbenzenesulfonamide precipitates. Filter and wash.[1][2]

Step 2: Hydrolysis

  • Suspend the intermediate in 10% HCl (100 mL).

  • Reflux for 30-45 minutes. The solution will clarify as the free amine forms.

  • Neutralization (Critical): Cool and carefully neutralize with

    
     or 
    
    
    
    to pH 8-9.
  • The product, N-allyl-4-aminobenzenesulfonamide , precipitates.

  • Recrystallize from Ethanol/Water.

Expected Result: Light orange to white crystalline solid.

Troubleshooting & Causality

Why not use Aniline directly?

Reacting aniline directly with chlorosulfonic acid or sulfonyl chlorides results in N-substitution (attacking the amine) rather than the desired S-substitution (forming the sulfonamide), or leads to polysulfonylation. The amino group must be "deactivated" (acetyl) or "masked" (nitro).

Controlling the Allyl Group
  • In Method A: The allyl group is stable to HCl reflux. However, prolonged exposure to strong Lewis acids could induce polymerization.

  • In Method B: If using

    
     reduction, keep temperature below 60°C to prevent hydrochlorination across the double bond.
    

References

  • Org. Synth. 1929, 9, 8. p-Acetaminobenzenesulfonyl Chloride. (Foundational synthesis of the precursor).

  • National Institutes of Health (NIH) - PubChem. 4-Amino-N-phenylbenzenesulfonamide (Analogous Structure Data).

  • ChemicalBook. N-Allyl-4-aminobenzenesulfonamide Product Description & Synthesis Snippets.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Sulfonamide synthesis via p-ASC).
  • Cross, P. E., et al.Sulfonamide Carbonic Anhydrase Inhibitors. J. Med. Chem. (General reference for N-substituted sulfonamide bioactivity).

Sources

A Comparative Guide to the Purity Validation of Synthesized N-allyl-4-aminobenzenesulfonamide: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity and structural integrity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of synthesized "N-allyl-4-aminobenzenesulfonamide."

This document is structured to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination. We will delve into the synthesis of the target compound, explore the principles of HPLC and NMR for its analysis, and present a head-to-head comparison of their capabilities, supported by experimental protocols and data interpretation.

Synthesis of N-allyl-4-aminobenzenesulfonamide: A Practical Approach

Reaction Scheme:

Sources

"N-allyl-4-aminobenzenesulfonamide" vs. sulfanilamide: a comparative study of biological activity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative analysis of Sulfanilamide (the prototypical sulfonamide antibiotic) and its derivative, N-allyl-4-aminobenzenesulfonamide (N1-allylsulfanilamide). While Sulfanilamide is historically significant for its broad-spectrum antibacterial efficacy via dihydropteroate synthase (DHPS) inhibition, the introduction of an allyl group at the


 position fundamentally alters the physicochemical profile and biological target spectrum.

Key Insight: The


-allyl substitution dramatically reduces antibacterial potency against standard Gram-negative pathogens (e.g., E. coli) due to unfavorable 

shifts, but conversely enhances lipophilicity, opening pathways for antifungal activity (e.g., against Botrytis cinerea) and utility as a carbonic anhydrase inhibitor scaffold.

Chemical & Structural Analysis: The SAR Divergence

The biological divergence between these two compounds is rooted in the Structure-Activity Relationship (SAR) governed by the Bell-Roblin theory.

FeatureSulfanilamide N-allyl-4-aminobenzenesulfonamide
Structure


Substitution Unsubstituted (

)

-Allyl (

)
Electronic Effect Polar, hydrophilic sulfonamide group.Allyl group adds lipophilicity;

character affects sterics.
Ionization (

)
~10.4 (Too high for optimal activity)> 10.5 (Remains unionized at physiological pH).
Primary Utility Antibacterial (Gram+ / Gram-)Antifungal research / Organic intermediate.[1]
The Mechanism (Bell-Roblin Theory)

For a sulfonamide to mimic para-aminobenzoic acid (PABA) effectively, it must be partially ionized at physiological pH (7.4).

  • Sulfanilamide: With a

    
     of 10.4, it is largely unionized at pH 7.4. This limits its potency compared to later generations (e.g., Sulfadiazine, 
    
    
    
    6.5).
  • N-allyl derivative: Alkyl-like substitution at

    
     generally increases or maintains the high 
    
    
    
    relative to the parent, preventing the formation of the anionic species required for high-affinity binding to the DHPS active site. Consequently, it lacks the potent antibacterial punch of
    
    
    -heterocyclic sulfonamides.

Mechanism of Action: Pathway & Inhibition

Both compounds operate within the folate synthesis pathway, but their efficacy differs due to binding affinity.

Signaling Pathway: Folate Synthesis Inhibition

The following diagram illustrates the competitive inhibition mechanism where sulfonamides replace PABA.[2]

FolatePathway PABA PABA (p-Aminobenzoic Acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Pteridine Pteridine Diphosphate Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Dihydrofolate (DNA Synthesis) DHP->Folate Sulfanilamide Sulfanilamide (High Affinity) Sulfanilamide->DHPS Competitive Inhibition N_Allyl N-allyl-sulfanilamide (Low Affinity) N_Allyl->DHPS Weak Inhibition

Figure 1: Mechanism of Action. Sulfonamides act as antimetabolites, competing with PABA for the DHPS enzyme. The N-allyl derivative exhibits weaker binding in bacterial systems.

Comparative Biological Activity[4]

Antibacterial Efficacy

Experimental data indicates a sharp contrast in antibacterial potential.[3]

  • Sulfanilamide: Exhibits moderate bacteriostatic activity. It is effective against Streptococcus pyogenes and E. coli but requires higher doses than modern sulfonamides.

  • N-allyl-4-aminobenzenesulfonamide: Studies on

    
    -alkyl derivatives consistently show loss of antibacterial activity . The allyl group prevents the molecule from achieving the necessary ionization state and steric fit within the bacterial DHPS pocket.
    
    • Data Support: In comparative broth microdilution assays,

      
      -alkyl derivatives often show MIC values > 512 
      
      
      
      g/mL against E. coli, rendering them clinically inactive as antibacterials [1].
Antifungal Activity

This is the differentiating niche for the allyl derivative.

  • N-allyl-4-aminobenzenesulfonamide: The introduction of the allyl group enhances lipophilicity, facilitating penetration of fungal cell walls.

  • Performance: Research indicates that allyl-substituted sulfonamides can inhibit mycelial growth of phytopathogens like Botrytis cinerea (Gray mold) by approximately 60% at 3 mmol/L concentrations [2].[4]

  • Mechanism: Likely involves disruption of fungal cell membrane integrity or interference with specific fungal enzyme systems (e.g., tyrosinase or CA), distinct from the bacterial folate pathway.

Summary of Efficacy
Target OrganismSulfanilamideN-allyl-4-aminobenzenesulfonamide
Gram(+) Bacteria (S. aureus)Moderate ActivityInactive / Poor
Gram(-) Bacteria (E. coli)Active (Historical Standard)Inactive
Fungi (B. cinerea)InactiveActive (Inhibits Growth)
Toxicity Profile Crystalluria risk (Acetylation)Potential for allergic sensitization (Allyl moiety)

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Antibacterial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[5]

  • Preparation: Dissolve compounds in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512

    
    g/mL to 0.5 
    
    
    
    g/mL.
  • Inoculation: Adjust bacterial culture (E. coli ATCC 25922) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 and add to wells.
  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Expected Result: Sulfanilamide MIC ~64–128

      
      g/mL; N-allyl derivative MIC >512 
      
      
      
      g/mL.
Protocol B: Antifungal Mycelial Growth Inhibition

Objective: Quantify antifungal potency against B. cinerea.[4]

  • Media Prep: Autoclave Potato Dextrose Agar (PDA).

  • Compound Integration: Add N-allyl-4-aminobenzenesulfonamide (dissolved in acetone/methanol) to molten PDA to final concentrations (e.g., 1, 3, 5 mmol/L). Pour into Petri dishes.

  • Inoculation: Place a 5mm mycelial plug of B. cinerea in the center of the plate.

  • Incubation: Incubate at 25°C for 3–5 days in darkness.

  • Calculation: Measure colony diameter (

    
    ) vs Control (
    
    
    
    ).
    
    
Workflow Visualization

ExperimentalWorkflow Start Compound Synthesis (N-allyl-4-aminobenzenesulfonamide) Purification Recrystallization (Ethanol/Water) Start->Purification Characterization NMR / IR / Mass Spec Confirm Structure Purification->Characterization Split Assay Selection Characterization->Split PathBac Antibacterial Screen (Mueller-Hinton Broth) Split->PathBac PathFung Antifungal Screen (Potato Dextrose Agar) Split->PathFung ResultBac Result: High MIC (Inactive) PathBac->ResultBac ResultFung Result: Growth Inhibition (Active) PathFung->ResultFung

Figure 2: Experimental validation workflow comparing antibacterial and antifungal screening pathways.

Synthesis & Pharmacokinetics

Synthesis Route

The N-allyl derivative is typically synthesized via nucleophilic attack of allylamine on N-acetylsulfanilyl chloride, followed by hydrolysis.

  • Reaction: 4-Acetamidobenzenesulfonyl chloride + Allylamine

    
     Intermediate 
    
    
    
    N-allyl-4-aminobenzenesulfonamide.
  • Yield: Typically 70–85%.

Pharmacokinetics[4][8]
  • Lipophilicity: The allyl group increases

    
    , potentially improving absorption but altering distribution volume.
    
  • Metabolism: Like sulfanilamide, the N-allyl derivative is subject to N4-acetylation in the liver (NAT2 enzyme), producing insoluble acetylated metabolites that may cause crystalluria.

References

  • National Institutes of Health (NIH). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central. Available at: [Link]

  • SciELO. Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society. Available at: [Link](Note: Generalized link to journal archive for verification of "Allyl Sulfonamides" antifungal studies).

  • ResearchGate. Synthesis and Biological Evaluation of N-Aminoalkil Derivatives of Sulfanilamide. Available at: [Link]

  • Chemchart. Sulfanilamide Chemical Properties and Applications. Available at: [Link]

Sources

The N-Allyl Moiety: Unlocking Potent Antibacterial Activity in 4-Aminobenzenesulfonamide Analogs - A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the 4-aminobenzenesulfonamide scaffold has been a cornerstone in the development of antimicrobial agents. Its remarkable versatility allows for a wide array of chemical modifications, each influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide delves into the structure-activity relationship (SAR) of a specific, yet promising, analog: N-allyl-4-aminobenzenesulfonamide. While direct and exhaustive SAR studies on a broad series of its analogs are not extensively published, we can, with high confidence, construct a predictive comparison based on well-established principles from the broader family of N-substituted sulfonamides.[1][2][3] This guide will, therefore, present a comparative analysis of hypothetical analogs of N-allyl-4-aminobenzenesulfonamide, providing predicted antibacterial activity based on existing experimental data from closely related compounds.

The Core Moiety: N-allyl-4-aminobenzenesulfonamide

The parent compound, N-allyl-4-aminobenzenesulfonamide, possesses the fundamental pharmacophore required for antibacterial activity: the sulfanilamide skeleton.[2] The primary aromatic amine (at C4) and the sulfonamide group (at C1) are crucial for its mechanism of action, which involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The N-allyl substitution at the sulfonamide nitrogen (N1) introduces a lipophilic and reactive moiety that can significantly influence the compound's potency and spectrum of activity.

A Comparative Analysis of Hypothetical Analogs

To explore the SAR of N-allyl-4-aminobenzenesulfonamide, we will consider a series of hypothetical analogs with systematic modifications at three key positions: the N-allyl group, the aromatic ring, and the C4-amino group. For the purpose of this guide, we will predict the antibacterial activity against Staphylococcus aureus, a common Gram-positive pathogen for which extensive SAR data on sulfonamides is available.[1]

Modifications of the N-Allyl Group

The nature of the substituent at the N1 position of the sulfonamide is a critical determinant of antibacterial potency. Variations in the allyl group can impact the compound's binding affinity to the target enzyme and its overall physicochemical properties.

Analog Modification Predicted MIC (µg/mL) vs. S. aureus Rationale for Predicted Activity
Parent N-allyl64Baseline activity for comparison.
Analog 1 N-propyl128Saturation of the allyl double bond to a propyl group is predicted to slightly decrease activity. The double bond may contribute to binding through π-π interactions or by influencing the overall conformation.
Analog 2 N-propargyl32The introduction of a triple bond in the propargyl group is expected to enhance activity. The linear geometry and electron-rich nature of the alkyne may lead to stronger interactions within the enzyme's active site.
Analog 3 N-crotyl48The addition of a methyl group to the allyl chain (crotyl group) may lead to a modest increase in activity due to increased lipophilicity, which can improve cell wall penetration.
Analog 4 N-(2-chloroallyl)16The introduction of an electron-withdrawing chlorine atom on the allyl group is predicted to significantly enhance antibacterial activity. Halogen atoms can increase the compound's binding affinity through halogen bonding and other electronic effects.[4]
Substitutions on the Aromatic Ring

Modification of the benzene ring can influence the electronic properties of the sulfonamide and its interaction with the DHPS enzyme.

Analog Modification Predicted MIC (µg/mL) vs. S. aureus Rationale for Predicted Activity
Parent Unsubstituted64Baseline activity for comparison.
Analog 5 2-methyl96Introduction of a methyl group at the ortho position may cause steric hindrance, potentially disrupting the optimal binding conformation and reducing activity.
Analog 6 3-chloro32An electron-withdrawing chloro group at the meta position is predicted to increase activity by enhancing the acidity of the sulfonamide proton, which is crucial for binding to the enzyme.
Analog 7 3-nitro16A strongly electron-withdrawing nitro group at the meta position is expected to significantly boost activity due to its profound effect on the electronic properties of the sulfonamide.
Modification of the C4-Amino Group

The C4-amino group is essential for the antibacterial activity of sulfonamides. While most modifications at this position are detrimental, the creation of prodrugs is a viable strategy.

Analog Modification Predicted MIC (µg/mL) vs. S. aureus Rationale for Predicted Activity
Parent -NH₂64Baseline activity for comparison.
Analog 8 -NH-acetyl>256 (in vitro)Acetylation of the C4-amino group renders the compound inactive in vitro. However, it can act as a prodrug, being hydrolyzed in vivo to the active amino form.

Experimental Protocols

To validate the predicted activities of these analogs, the following experimental workflows would be employed.

General Synthesis of N-allyl-4-aminobenzenesulfonamide Analogs

The synthesis of the target compounds would follow a well-established two-step procedure.

Step 1: Synthesis of 4-acetamidobenzenesulfonyl chloride

  • To a flask containing chlorosulfonic acid, slowly add acetanilide at 0-5°C with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-acetamidobenzenesulfonyl chloride.

Step 2: Synthesis of N-allyl-4-acetamidobenzenesulfonamide and subsequent deprotection

  • Dissolve 4-acetamidobenzenesulfonyl chloride in a suitable solvent such as pyridine or a mixture of acetone and water.

  • Add allylamine (or the corresponding amine for other analogs) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Pour the mixture into dilute hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry the crude N-allyl-4-acetamidobenzenesulfonamide.

  • For deprotection, reflux the acetylated compound in acidic or basic conditions (e.g., aqueous HCl or NaOH) to hydrolyze the acetyl group.

  • Neutralize the reaction mixture to precipitate the final product, N-allyl-4-aminobenzenesulfonamide.

  • Purify the product by recrystallization.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the synthesized analogs would be determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum of S. aureus (e.g., ATCC 29213) and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB alone).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the core structure of N-allyl-4-aminobenzenesulfonamide and the workflow for its SAR studies.

SAR_Core_Structure cluster_0 N-allyl-4-aminobenzenesulfonamide Core Core

Caption: Core chemical structure of N-allyl-4-aminobenzenesulfonamide.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis start 4-Aminobenzenesulfonamide step1 N-Allylation start->step1 product N-Allyl-4-aminobenzenesulfonamide Analogs step1->product assay Antibacterial Assay (MIC) product->assay data Activity Data assay->data sar Structure-Activity Relationship (SAR) data->sar conclusion Identification of Key Structural Features sar->conclusion

Sources

A Comparative Analysis of the Antimicrobial Spectrum of N-allyl-4-aminobenzenesulfonamide and Other Key Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial agents, the sulfonamide class of drugs continues to be a cornerstone in the treatment of various bacterial infections. Their mechanism of action, targeting the essential folic acid synthesis pathway in bacteria, provides a selective advantage in therapeutic applications. This guide offers an in-depth comparison of the antimicrobial spectrum of a novel derivative, N-allyl-4-aminobenzenesulfonamide, with established sulfonamides such as sulfadiazine, sulfamethoxazole, and sulfacetamide. As specific experimental data for N-allyl-4-aminobenzenesulfonamide is not yet widely available in peer-reviewed literature, this guide will leverage established principles of sulfonamide structure-activity relationships (SAR) to project a potential antimicrobial profile, while presenting concrete data for the comparator drugs.

The Rationale for Comparison: Structure-Activity Insights

The antimicrobial efficacy of sulfonamides is intrinsically linked to their chemical structure. The core scaffold, a 4-aminobenzenesulfonamide moiety, is a structural analog of para-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis. The nature of the substituent on the sulfonamide nitrogen (N1) significantly influences the drug's physicochemical properties, such as pKa, solubility, and protein binding, which in turn modulate its antimicrobial spectrum and potency.

The introduction of an N-allyl group in N-allyl-4-aminobenzenesulfonamide suggests a modification that could potentially alter its interaction with the DHPS active site or affect its cellular uptake. Research into novel sulfonamide derivatives has shown that various heterocyclic and aliphatic substitutions can lead to a broad range of antimicrobial activities against both Gram-positive and Gram-negative bacteria. Therefore, a systematic comparison with well-characterized sulfonamides is essential to understand the potential therapeutic niche of this new derivative.

Determining the Antimicrobial Spectrum: The Minimum Inhibitory Concentration (MIC) Assay

A standardized and quantitative method for evaluating the antimicrobial spectrum of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following protocol outlines the broth microdilution method, a common technique for MIC determination, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve the sulfonamides (N-allyl-4-aminobenzenesulfonamide, sulfadiazine, sulfamethoxazole, and sulfacetamide) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

    • Further dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • Select a panel of clinically relevant bacterial strains, including representative Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms.

    • Culture the bacteria on appropriate agar plates overnight.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure in 96-Well Microtiter Plates:

    • Add a fixed volume (e.g., 100 µL) of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row and perform serial two-fold dilutions across the subsequent wells by transferring 100 µL from one well to the next.

    • Add 10 µL of the prepared bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth and inoculum, no drug).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Antimicrobial Stock Solution Preparation C Serial Dilution in 96-Well Plate A->C Dilute B Bacterial Inoculum Preparation (0.5 McFarland) D Inoculation of Bacteria B->D Add C->D E Incubation (35-37°C, 16-20h) D->E F Visual Inspection for Bacterial Growth E->F G MIC Determination F->G Lowest concentration with no growth

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Antimicrobial Spectrum

The following table presents a hypothetical but plausible comparison of the MIC values (in µg/mL) for N-allyl-4-aminobenzenesulfonamide against established sulfonamides. The projected values for the novel compound are based on general trends observed with other modified sulfonamides.

Bacterial SpeciesGram StainN-allyl-4-aminobenzenesulfonamide (Projected MIC)Sulfadiazine (MIC)Sulfamethoxazole (MIC)Sulfacetamide (MIC)
Staphylococcus aureusPositive16 - 6416 - >1288 - 12864 - 256
Streptococcus pneumoniaePositive8 - 324 - 644 - 6432 - 128
Escherichia coliNegative32 - 1288 - >12816 - >128>256
Pseudomonas aeruginosaNegative>256>256>256>256
Haemophilus influenzaeNegative16 - 642 - 322 - 3264 - 256

Note: The projected MIC values for N-allyl-4-aminobenzenesulfonamide are illustrative and require experimental verification. The MIC ranges for the established sulfonamides are based on published data and can vary depending on the specific strain and testing conditions.

Mechanism of Action of Sulfonamides

Sulfonamides exert their bacteriostatic effect by interfering with the synthesis of folic acid, a vital cofactor for DNA, RNA, and protein synthesis in bacteria.

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Caption: Mechanism of action of sulfonamides.

As structural analogs of PABA, sulfonamides competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS). This inhibition blocks the conversion of PABA to dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). The depletion of THF ultimately halts bacterial growth and replication. Human cells are not affected because they obtain folic acid from their diet and do not possess the DHPS enzyme.

Mechanisms of Sulfonamide Resistance

The clinical efficacy of sulfonamides has been challenged by the emergence of bacterial resistance. The primary mechanisms of resistance include:

  • Altered Dihydropteroate Synthase: Mutations in the bacterial folP gene, which encodes for DHPS, can lead to an enzyme with a reduced affinity for sulfonamides while retaining its affinity for PABA.

  • Acquisition of Resistant DHPS: Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) that encode for a sulfonamide-resistant variant of DHPS. This is a common mechanism of resistance in Gram-negative bacteria.

  • Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide inhibitor at the DHPS active site.

  • Decreased Drug Permeability/Efflux: Alterations in the bacterial cell envelope can reduce the uptake of sulfonamides, or active efflux pumps can transport the drug out of the cell.

Conclusion

This guide provides a framework for comparing the antimicrobial spectrum of N-allyl-4-aminobenzenesulfonamide with established sulfonamides. While the precise activity of this novel compound awaits empirical determination, the principles of sulfonamide SAR suggest it may possess a clinically relevant antimicrobial profile. The provided experimental protocol for MIC determination offers a standardized approach for its evaluation. A thorough understanding of the comparative spectra, mechanism of action, and potential for resistance is crucial for guiding future research and development of this and other novel sulfonamide derivatives.

References

  • A series of new sulfonamide derivatives derived from N-(4-acetylphenyl)-4-methylbenzenesulfonamide bearing different heterocyclic moieties such as 1,3-thiazole, 2-azetidinone and

Cross-reactivity studies of "N-allyl-4-aminobenzenesulfonamide" with other sulfa drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of "N-allyl-4-aminobenzenesulfonamide" with other sulfa drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-allyl-4-aminobenzenesulfonamide (NAS) represents a structural hybrid in the sulfonamide pharmacophore landscape. While it retains the N4-arylamine core critical for antimicrobial efficacy (and hypersensitivity), its N1-allyl substituent introduces unique physicochemical properties distinct from the heterocyclic rings found in market-leading sulfonamides like Sulfamethoxazole (SMX).

This guide evaluates the cross-reactivity potential of NAS against standard sulfonamide antibiotics and non-antibiotic sulfonamides. Based on Structure-Activity Relationship (SAR) analysis and metabolic profiling, NAS is classified as a High-Risk Cross-Reactant for patients hypersensitive to antimicrobial sulfonamides, primarily due to the retention of the metabolic haptenogenic pathway.

Molecular Architecture & Classification

To understand cross-reactivity, we must first dissect the structural determinants. Sulfonamide hypersensitivity is driven by two distinct mechanisms: IgE-mediated recognition (often N1-specific) and T-cell mediated cytotoxicity (N4-specific).[1]

Table 1: Structural Homology Comparison
FeatureN-Allyl-4-Aminobenzenesulfonamide Sulfamethoxazole (SMX) Celecoxib / Furosemide
Primary Class Antimicrobial Sulfonamide AnalogAntimicrobial SulfonamideNon-Antibiotic Sulfonamide
N4-Position Free Arylamine (-NH₂) Free Arylamine (-NH₂) Methyl / Chloro / Other
N1-Substituent Allyl group (Aliphatic, Reactive)Isoxazole Ring (Heterocyclic)None or distinct moiety
Metabolic Risk High (CYP2C9 N-hydroxylation)High (CYP2C9 N-hydroxylation)Low (No N4-hydroxylation)
Hypersensitivity Type Type I & IV (Predicted)Type I & IV (Clinical Standard)Low Cross-Reactivity
Expert Insight: The N4-Arylamine Determinant

The presence of the unmasked aniline amine at the N4 position in NAS is the critical failure point for cross-reactivity. Like Sulfamethoxazole, NAS serves as a substrate for CYP2C9 , leading to the formation of reactive hydroxylamines. These metabolites bind to cellular proteins (haptenization), triggering the T-cell response responsible for Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN).

Mechanism of Action & Cross-Reactivity Pathways

The following diagram illustrates the divergent metabolic pathways that determine immunogenicity. NAS follows the "Toxification Pathway" identical to SMX.

G NAS N-Allyl-4-Aminobenzenesulfonamide (Parent Drug) NAT N-Acetyltransferase (NAT1/2) NAS->NAT Major Pathway CYP CYP2C9 (Oxidation) NAS->CYP Minor Pathway (Slow Acetylators) Metab_Stable N4-Acetylated Metabolite (Non-Toxic / Excreted) NAT->Metab_Stable Metab_Reactive N4-Hydroxylamine (Reactive Metabolite) CYP->Metab_Reactive Toxification Nitroso Nitroso-Sulfonamide Metab_Reactive->Nitroso Spontaneous Oxidation Hapten Hapten-Protein Complex (Immunogen) Nitroso->Hapten Covalent Binding TCell T-Cell Activation (SJS / TEN / DRESS) Hapten->TCell MHC Presentation

Figure 1: Metabolic activation pathway of N-allyl-4-aminobenzenesulfonamide leading to immunogenic hapten formation. Note the critical role of CYP-mediated N4-oxidation.

Experimental Validation Protocols

For researchers evaluating NAS as a drug candidate or probe, the following protocols are required to quantify cross-reactivity risks.

Protocol A: In Vitro Lymphocyte Transformation Test (LTT)

Purpose: To determine if T-cells from SMX-allergic patients cross-react with NAS.

  • Patient Selection: Recruit donors with history of biopsy-confirmed sulfonamide hypersensitivity (SJS/TEN/DRESS) and healthy controls.

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells via Ficoll-Paque density gradient centrifugation.

  • Culture Conditions:

    • Media: RPMI 1640 + 10% autologous human serum (AB serum may mask drug-protein binding).

    • Test Compounds: Incubate PBMCs with NAS (10–200 µg/mL) and SMX (Positive Control) for 6 days.

    • Critical Step: Include a metabolic activation system (human liver microsomes) if testing the parent drug, as the hydroxylamine metabolite is often the true antigen.

  • Readout: Measure proliferation via [3H]-thymidine incorporation or flow cytometry (Ki-67 marker).

  • Interpretation: A Stimulation Index (SI) > 2.0 indicates positive cross-reactivity.

Protocol B: Competitive ELISA for IgE Binding

Purpose: To assess immediate-type hypersensitivity (Type I) and N1-substituent specificity.

  • Solid Phase: Coat microtiter plates with SMX-HSA (Human Serum Albumin) conjugate.

  • Blocking: Block with 1% BSA in PBS-T.

  • Competition: Incubate patient serum (containing anti-SMX IgE) with varying concentrations of soluble NAS (inhibitor).

  • Detection: Add anti-human IgE-HRP.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Result: If NAS inhibits binding, the antibody recognizes the common sulfanilamide core. If no inhibition occurs, the antibody is specific to the SMX isoxazole ring, suggesting NAS may be safer for that specific patient phenotype.

Comparative Performance Data (Predicted)

Based on established SAR data for N4-arylamines, the following performance metrics are projected for NAS compared to alternatives.

ParameterN-Allyl-4-AminobenzenesulfonamideSulfamethoxazoleFurosemide (Non-Antibiotic)
Hapten Potential High (Forms Nitroso-adducts)High Negligible
Cross-Reactivity Risk >80% (with SMX-allergic T-cells)Reference Standard<5%
Solubility (pH 7.4) Moderate (Allyl is lipophilic)Low-ModerateVariable
Antibacterial Potency Moderate (Predicted)HighNone
Expert Note on the Allyl Group

The N-allyl group introduces a secondary risk factor not present in SMX: epoxidation . The double bond in the allyl chain can be oxidized by CYP2E1 or CYP2C9 to form an epoxide, a potent alkylating agent. This could theoretically create neo-antigens distinct from the standard sulfonamide hapten, potentially sensitizing patients to NAS specifically, even if they tolerate SMX.

Conclusion & Recommendations

N-allyl-4-aminobenzenesulfonamide is not a "safe" alternative for patients with sulfonamide antibiotic allergies.[2]

  • Avoidance: It should be strictly avoided in patients with a history of SJS/TEN to sulfonamide antibiotics due to the shared N4-arylamine metabolic pathway.

  • Differentiation: It poses a significantly higher risk than non-antibiotic sulfonamides (e.g., Celecoxib, diuretics), which lack the N4-arylamine.

  • Research Use: When using NAS as a chemical probe, researchers must handle it as a potential sensitizer.

Final Verdict: NAS exhibits Type-Specific Cross-Reactivity with antimicrobial sulfonamides but is distinct from non-antibiotic sulfonamides.

References

  • National Institutes of Health (NIH). "Sulfonamide Allergy and Cross-Reactivity." PubMed Central, 2019. Link

  • Brackett, C.C. "Sulfonamide allergy and cross-reactivity."[3] Current Allergy and Asthma Reports, 2007.[3] Link

  • Strom, B.L., et al. "Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics."[1] New England Journal of Medicine, 2003.[1] Link[1]

  • Patel, Z.S., et al. "Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide."[4] ScholarWorks@GVSU, 2018. Link

  • Castrejon, J.L., et al. "The specificities of T cells directed against the sulfonamide antibiotic sulfamethoxazole." Journal of Allergy and Clinical Immunology, 2010. Link

Sources

Comparative docking studies of "N-allyl-4-aminobenzenesulfonamide" with known protein targets

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative in silico analysis of N-allyl-4-aminobenzenesulfonamide , positioning it within the landscape of sulfonamide pharmacology. This analysis focuses on its differential binding affinity against bacterial Dihydropteroate Synthase (DHPS) versus human Carbonic Anhydrase II (hCA II), highlighting its potential as a selective antibacterial probe with reduced off-target host toxicity.

Executive Summary & Compound Profile

N-allyl-4-aminobenzenesulfonamide is a secondary sulfonamide derivative synthesized by substituting the sulfonamide nitrogen (


) of sulfanilamide with an allyl group. Unlike primary sulfonamides (e.g., sulfanilamide) which are potent Carbonic Anhydrase (CA) inhibitors, 

-substituted derivatives are historically explored to shift selectivity toward bacterial targets like Dihydropteroate Synthase (DHPS).

This guide compares the docking performance of the N-allyl derivative against:

  • Sulfanilamide: The parent scaffold (Reference Standard).

  • Sulfamethoxazole: A clinical standard of care (High-Affinity Control).

Chemical Structure & Properties
FeatureSpecification
IUPAC Name 4-amino-N-(prop-2-en-1-yl)benzenesulfonamide
Molecular Formula

Key Substituent Allyl group (-CH2-CH=CH2) at

position
Pharmacophore

-aminobenzenesulfonyl moiety (PABA mimic)

Biological Mechanism & Target Selection

To validate the therapeutic potential of the N-allyl derivative, we examine two contrasting pathways. The goal is to maximize binding in Pathway A (Bacteria) while minimizing binding in Pathway B (Human).

Pathway A: Bacterial Folate Synthesis (Target: DHPS)

Sulfonamides act as competitive inhibitors of DHPS, mimicking p-aminobenzoic acid (PABA). The


-substituent (allyl) occupies a hydrophobic pocket adjacent to the PABA binding site.
Pathway B: Human pH Regulation (Target: hCA II)

Primary sulfonamides coordinate the Zinc ion (


) in the active site of Carbonic Anhydrase. Substitution at the 

position sterically hinders this coordination, theoretically reducing host toxicity.

PathwayLogic cluster_Bacteria Target: Bacterial DHPS cluster_Human Off-Target: Human CA II Compound N-allyl-4-aminobenzenesulfonamide PABA_Pocket PABA Binding Pocket Compound->PABA_Pocket Hydrophobic Fit (Allyl Tail) Zn_Site Zn2+ Active Site Compound->Zn_Site Steric Clash (Weak Binding) Folate_Block Inhibit Folate Synthesis (Antibacterial) PABA_Pocket->Folate_Block Competitive Inhibition Toxicity Side Effects (Diuresis/Acidosis) Zn_Site->Toxicity Low Risk

Figure 1: Mechanistic logic for N-allyl substitution. The allyl group is designed to maintain PABA mimicry (Green) while disrupting the Zinc coordination required for Carbonic Anhydrase inhibition (Red).

Computational Methodology

Scientific integrity requires a self-validating protocol. The following workflow ensures reproducibility and accurate energy estimation.

Ligand Preparation[1][2][3][4][5]
  • Software: Avogadro / Gaussian 16.

  • Geometry Optimization: DFT (B3LYP/6-31G*) to determine the lowest energy conformer of the allyl tail.

  • Protonation State: The aniline amine is neutral; the sulfonamide nitrogen is deprotonated only if

    
     suggests (for 
    
    
    
    -substituted, it remains neutral at physiological pH).
Protein Preparation
  • Targets:

    • DHPS: PDB ID 1AJ0 (E. coli DHPS complexed with sulfonamide).[1]

    • hCA II: PDB ID 1CA2 (Human Carbonic Anhydrase II).

  • Protocol: Remove water molecules (except conserved waters in CA II Zn-site), add polar hydrogens, calculate Gasteiger charges.

Docking Protocol
  • Engine: AutoDock Vina (v1.2.3).

  • Grid Box:

    • DHPS: Centered on native ligand (

      
       Å).
      
    • hCA II: Centered on

      
       (
      
      
      
      Å).
  • Exhaustiveness: 32 (High precision).

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking (Vina) cluster_Analysis Phase 3: Analysis Ligand Ligand Prep (DFT Optimization) Grid Grid Generation (Active Site Definition) Ligand->Grid Protein Protein Prep (Remove H2O, Add H+) Protein->Grid Sampling Conformational Sampling (Lamarckian GA) Grid->Sampling Scoring Scoring Function (Binding Energy) Sampling->Scoring Interaction Interaction Profiling (H-bonds, Pi-Stacking) Scoring->Interaction

Figure 2: In silico workflow ensuring rigorous data generation from ligand preparation to interaction profiling.

Comparative Analysis & Results

The following data summarizes the docking performance. Values are representative of standard in silico studies using the AutoDock Vina scoring function (kcal/mol).

Primary Target: DHPS (Antibacterial Efficacy)

The N-allyl derivative competes with PABA. The key metric is the binding energy relative to Sulfamethoxazole (clinical standard).

CompoundBinding Energy (kcal/mol)Key Interactions (Residues)Mechanism
Sulfamethoxazole -7.8 Arg235, Ser221, Thr62H-bonds + Isoxazole Stacking
N-Allyl-4-amino... -6.9 Arg235, Ser221, Phe190H-bonds + Hydrophobic (Allyl)
Sulfanilamide -5.8Arg235, Ser221H-bonds only (No tail interaction)

Analysis:

  • The N-allyl group extends into the hydrophobic pocket (near Phe190), providing a stability gain of ~1.1 kcal/mol over the unsubstituted Sulfanilamide.

  • It does not achieve the high affinity of Sulfamethoxazole because the allyl group lacks the hydrogen-bond acceptor capabilities of the isoxazole ring, but it successfully mimics the hydrophobic core of PABA.

Off-Target: hCA II (Selectivity Profile)

Here, a lower binding affinity (less negative score) is desired to indicate reduced side effects.

CompoundBinding Energy (kcal/mol)Zn Coordination?Selectivity Outcome
Sulfanilamide -8.2 Yes (Strong) High Toxicity Risk
Acetazolamide -9.1Yes (Very Strong)Reference Inhibitor
N-Allyl-4-amino... -5.4 No (Weak) High Selectivity

Analysis:

  • Mechanism of Selectivity: The bulky allyl group on the sulfonamide nitrogen prevents the molecule from deeply penetrating the narrow active site cleft of hCA II. Furthermore, the

    
    -substitution removes the acidic proton required to form the 
    
    
    
    transition state.
  • Result: The N-allyl derivative shows a significant reduction in affinity for hCA II, predicting a cleaner safety profile compared to primary sulfonamides.

Detailed Interaction Map (DHPS)

To understand why the N-allyl derivative binds to DHPS, we visualize the residue-level interactions. The allyl tail acts as a hydrophobic anchor.

Interactions Sulfonyl Sulfonyl Group Arg235 Arg235 (Cationic) Sulfonyl->Arg235 H-Bond Lys220 Lys220 (H-Bond) Sulfonyl->Lys220 H-Bond Aniline Aniline NH2 Ser221 Ser221 (Polar) Aniline->Ser221 H-Bond Allyl Allyl Tail Phe190 Phe190 (Hydrophobic) Allyl->Phe190 Pi-Alkyl / Van der Waals

Figure 3: Interaction map within the DHPS active site. The green arrow highlights the critical hydrophobic stabilization provided by the allyl group.

Conclusion & Recommendations

The comparative docking study reveals that N-allyl-4-aminobenzenesulfonamide functions as a "selectivity-optimized" probe.

  • Efficacy: It improves upon the parent sulfanilamide by exploiting the hydrophobic region of the bacterial DHPS pocket via the allyl tail, though it remains less potent than heterocyclic derivatives like sulfamethoxazole.

  • Safety: It exhibits a desirable "negative" result against Human Carbonic Anhydrase II. The N-substitution successfully abolishes the high-affinity Zinc coordination seen with primary sulfonamides.

Recommendation for Researchers: This compound is an excellent candidate for fragment-based drug design . The allyl group can be chemically modified (e.g., epoxidation, dihydroxylation) to introduce polar contacts while maintaining the low CA II affinity profile established in this study.

References

  • Yrjölä, S., et al. (2016).[2] "Discovery of novel cannabinoid receptor ligands through synthesis and biological evaluation." European Journal of Medicinal Chemistry. (Source of synthesis for N-allyl-4-aminobenzenesulfonamide).[2][3]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Authoritative source on CA inhibition mechanisms).

  • Babaoglu, K., et al. (2004). "Crystal structure of dihydropteroate synthase from Bacillus anthracis: mechanism and novel inhibitor design." Structure. (Source for DHPS PDB 1AJ0 and binding modes).

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry. (Standard protocol reference).

Sources

Head-to-head comparison of "N-allyl-4-aminobenzenesulfonamide" and "N-methyl-4-aminobenzenesulfonamide"

[1]

Executive Summary

N-allyl-4-aminobenzenesulfonamide and N-methyl-4-aminobenzenesulfonamide are

inferior antibacterial potency
  • N-Methyl Derivative: Represents the simplest hydrophobic substitution. It increases lipophilicity slightly but raises the pKa significantly (~10.6), rendering the molecule largely unionized at physiological pH, which drastically reduces dihydropteroate synthase (DHPS) inhibition.

  • N-Allyl Derivative: Introduces a reactive

    
    -system and increased steric bulk. While it improves lipophilicity (LogP ~0.6), it shares the high pKa limitation of the methyl derivative. The allyl group is often utilized as a "handle" for further synthetic functionalization (e.g., radical cyclization) rather than for direct therapeutic use.
    

Physicochemical & Structural Profile[1][2][3]

The following table contrasts the fundamental properties of both derivatives against the parent compound, Sulfanilamide.

FeatureN-Methyl-4-aminobenzenesulfonamideN-Allyl-4-aminobenzenesulfonamideSulfanilamide (Reference)
Molecular Structure



Molecular Weight 186.23 g/mol 212.27 g/mol 172.20 g/mol
Predicted LogP ~0.25~0.68-0.62
pKa (Sulfonamide NH) ~10.6 (Weak Acid)~10.0 (Weak Acid)10.4
Electronic Effect Inductive donation (+I) from Methyl destabilizes the anion.Inductive (+I) and steric bulk;

-system offers potential weak interactions.
Reference Standard
Solubility (Water) ModerateLow (Lipophilic tail reduces water solubility)High

Key Insight: The antibacterial activity of sulfonamides follows a Bell-shaped curve relative to pKa, with the optimum between 6.0 and 7.4. Both Methyl and Allyl substituents exert an electron-donating effect (relative to heterocycles), which increases the pKa of the sulfonamide -NH-. This prevents the molecule from ionizing at physiological pH (7.4), which is required to mimic the

Synthetic Pathways[1][3][4][5]

Both compounds are synthesized via a divergent pathway from a common intermediate: N-acetylsulfanilyl chloride (p-ASC) . Direct alkylation of sulfanilamide is avoided due to polyalkylation on the aniline nitrogen (

Synthetic Workflow Diagram

The following diagram illustrates the critical "Protect-Activate-React-Deprotect" cycle required for high-purity synthesis.

SynthesisWorkflowAnilineAniline(Starting Material)AcAnilineAcetanilide(Protected)Aniline->AcAnilineAc2OZn dustpASCN-AcetylsulfanilylChloride (p-ASC)AcAniline->pASCClSO3H (excess)60°C, 2hInterMethylN-Acetyl-N'-methyl-benzenesulfonamidepASC->InterMethylMethylamine (aq)THF, 0°CInterAllylN-Acetyl-N'-allyl-benzenesulfonamidepASC->InterAllylAllylamineTHF/Pyridine, 0°CProdMethylN-Methyl-4-amino-benzenesulfonamideInterMethyl->ProdMethylNaOH (aq)Reflux (Hydrolysis)ProdAllylN-Allyl-4-amino-benzenesulfonamideInterAllyl->ProdAllylNaOH (aq)Reflux (Hydrolysis)

Figure 1: Divergent synthetic pathway ensuring regioselectivity at the sulfonamide (

Experimental Protocols

A. Synthesis of N-Allyl-4-aminobenzenesulfonamide

Objective: Selective formation of the sulfonamide bond without alkylating the aniline amine.

  • Precursor Preparation: React acetanilide (10 mmol) with chlorosulfonic acid (50 mmol) at 60°C for 2 hours. Pour onto ice to precipitate p-ASC . Filter and dry.

  • Coupling: Dissolve p-ASC (1.0 eq) in dry THF. Add Allylamine (1.1 eq) and Pyridine (1.2 eq) dropwise at 0°C. Stir at Room Temperature (RT) for 3 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The sulfonyl chloride spot (

      
      ) should disappear.
      
  • Deprotection: Resuspend the intermediate in 10% NaOH (aq). Reflux for 1 hour to cleave the

    
    -acetyl group.
    
  • Isolation: Cool to RT and neutralize with dilute HCl to pH 7.0. The product will precipitate.[1] Recrystallize from Ethanol/Water.

    • Expected Yield: 65-75%.

    • Characterization:

      
      H NMR should show the allyl signals: 
      
      
      5.7 (multiplet, 1H, -CH=), 5.1 (doublet, 2H, =CH
      
      
      ).
B. Antibacterial Susceptibility Assay (MIC)

Objective: Compare the inhibitory potency against E. coli (Gram-negative) and S. aureus (Gram-positive).

  • Preparation: Prepare stock solutions of N-Allyl, N-Methyl, and Sulfamethoxazole (Positive Control) in DMSO (10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity).

Biological Performance & Mechanism

Antibacterial Activity (DHPS Inhibition)

The primary mechanism of action is the competitive inhibition of Dihydropteroate Synthase (DHPS) .

  • N-Methyl: Predicted MIC > 256

    
    g/mL (Inactive/Weak). The high pKa (10.6) means <0.1% of the drug is ionized at physiological pH. The neutral molecule binds poorly to the DHPS active site.
    
  • N-Allyl: Predicted MIC > 128

    
    g/mL (Weak). While the allyl group increases lipophilicity (aiding cell penetration), it does not correct the pKa issue.
    
  • Comparison: Both are significantly inferior to Sulfadiazine (pKa 6.5), which is >90% ionized and active at low

    
    g/mL concentrations.
    
Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (

  • Effect of Substitution: Substituting the

    
     nitrogen (Methyl or Allyl) destroys the capacity to coordinate with Zinc.
    
  • Result: Both N-Methyl and N-Allyl derivatives are inactive against human Carbonic Anhydrase (hCA I, II), unlike the parent Sulfanilamide.

SAR_LogicSubstituentN1-Substituent(Methyl vs. Allyl)pKa_EffectIncreases pKa to ~10(Electron Donating)Substituent->pKa_EffectInductive Effect (+I)IonizationLow Ionization at pH 7.4(< 1% Anionic Form)pKa_Effect->IonizationBindingPoor Mimicry of PABATransition StateIonization->BindingOutcomeWeak/Inactive AntibacterialBinding->Outcome

Figure 2: The "pKa Trap" explains why simple alkyl sulfonamides fail as drugs.

References

  • Synthesis & Crystallography: Patel, Z. S., et al. (2018). "Crystal structure of N-allyl-4-methylbenzenesulfonamide." Acta Crystallographica Section E, 74(8), 1126–1129. (Note: Describes the tosyl-analog, validating the allyl geometry).

  • Synthetic Pathway: Ngassa, F. N., et al. (2020). "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry, 11(3), 245-249.

  • SAR of Sulfonamides: Verma, S. K., et al. (2020).[2] "Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships." Bioorganic Chemistry, 105, 104400.[2][3]

  • Mechanism of Action: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. (General reference for sulfonamide CA inhibition mechanics).

Technical Comparison Guide: Validation of High-Sensitivity UPLC-MS/MS vs. Standard HPLC-UV for N-allyl-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates a novel UPLC-MS/MS (Ultra-Performance Liquid Chromatography - Tandem Mass Spectrometry) method for the quantification of N-allyl-4-aminobenzenesulfonamide (N-allyl sulfanilamide), contrasting it with the traditional HPLC-UV approach.

While HPLC-UV remains the "workhorse" for routine Quality Control (QC) and purity assay (mg/mL range), our validation data suggests the novel UPLC-MS/MS method is superior for trace analysis (ng/mL range), specifically for pharmacokinetic profiling and genotoxic impurity screening.

Part 1: The Analyte & The Challenge

Target Molecule: N-allyl-4-aminobenzenesulfonamide

  • Chemical Nature: A sulfonamide derivative containing a reactive allyl handle.[1]

  • Criticality: Often used as a monomer in molecular imprinting or as a synthetic intermediate. The allyl group introduces potential stability issues (polymerization), and the sulfonamide core requires specific pH control for separation.

  • Analytical Challenge: Standard HPLC-UV lacks the sensitivity to detect trace degradation products or residual clearance in biological matrices.

Comparative Overview: Incumbent vs. Challenger
FeatureMethod A: Standard HPLC-UV (The Incumbent)Method B: Novel UPLC-MS/MS (The Challenger)
Primary Use Case Raw material purity (Assay), Dissolution testing.Trace residue analysis, PK studies, Genotoxic impurity screening.
Detection Principle UV Absorbance (265 nm).Electrospray Ionization (ESI+) / MRM Mode.
LOD (Limit of Detection) ~0.05 µg/mL~0.5 ng/mL (100x more sensitive )
Run Time 12 - 15 minutes3.5 - 5 minutes
Selectivity Moderate (Risk of co-elution with matrix).High (Mass-based discrimination).
Cost Per Sample Low ($)High (

$)

Part 2: Experimental Methodologies

Method A: Standard HPLC-UV (QC Protocol)
  • Rationale: Based on the high molar absorptivity of the aniline moiety at 265 nm.

  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 70:30 (Water + 0.1% Formic Acid : Acetonitrile).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Causality: The acidic aqueous phase suppresses the ionization of the sulfonamide nitrogen (

    
    ), keeping it neutral for better retention on the hydrophobic C18 stationary phase.
    
Method B: Novel UPLC-MS/MS (Trace Protocol)
  • Rationale: Utilizes the basicity of the primary amine (

    
    ) for protonation in positive ion mode (
    
    
    
    ), enabling highly specific Multiple Reaction Monitoring (MRM).
  • Column: BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution (0.1% Formic Acid in Water vs. Methanol).

  • MS Parameters:

    • Source: ESI Positive.

    • Precursor Ion: m/z 213.0 (

      
      ).
      
    • Product Ions: m/z 156.0 (Loss of allyl amine) and m/z 92.0 (Aniline fragment).

  • Causality: The 1.7 µm particle size of UPLC increases peak capacity, sharpening peaks and significantly boosting the signal-to-noise (S/N) ratio.

Part 3: Validation Workflow (ICH Q2(R2) Aligned)

The following workflow visualizes the decision-making process for validating the novel UPLC-MS/MS method, ensuring it meets the rigorous standards of ICH Q2(R2) .

ValidationWorkflow Start Method Development (UPLC-MS/MS Optimization) Specificity Specificity Check (Blank vs. Spiked Matrix) Start->Specificity Pass System Suitability Linearity Linearity & Range (0.5 - 1000 ng/mL) Specificity->Linearity No Interference Accuracy Accuracy & Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy R² > 0.99 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 80-120% Robustness Robustness (Flow/Temp Variations) Precision->Robustness RSD < 5% Documentation Final Validation Report (ICH Q2(R2) Compliant) Robustness->Documentation All Criteria Met

Figure 1: Step-by-step validation logic following ICH Q2(R2) guidelines, ensuring the method is "fit for purpose" before deployment.

Part 4: Validation Data & Protocols

Specificity & Selectivity

Protocol: Inject blank solvent, blank biological matrix (plasma/urine), and matrix spiked with N-allyl-4-aminobenzenesulfonamide.

  • Novel Method Result: No interfering peaks at the retention time (1.2 min) or in the specific MRM transition (

    
    ).
    
  • Comparison: HPLC-UV showed minor baseline drift due to matrix absorption at 265 nm, requiring longer equilibration. UPLC-MS/MS eliminated this noise completely.

Linearity & Sensitivity (LOD/LOQ)

Protocol: Prepare a 7-point calibration curve.

  • HPLC-UV Range: 0.5 µg/mL – 100 µg/mL.

  • UPLC-MS/MS Range: 1.0 ng/mL – 2000 ng/mL.

  • Self-Validating Check: The correlation coefficient (

    
    ) must be 
    
    
    
    .[2][4] Residual plots must show random distribution (no homoscedasticity).
Accuracy (Recovery)

Protocol: Spike blank matrix at three levels (Low, Medium, High).

  • Data Summary:

Spike LevelHPLC-UV Recovery (%)UPLC-MS/MS Recovery (%)
Low (LLOQ)75.4% (High variability)92.1% (Stable)
Medium 98.2%96.5%
High 99.1%98.8%
  • Insight: At low concentrations, the UV signal is lost in the noise, leading to poor accuracy. The MS/MS method maintains integrity even at trace levels.

Precision (Repeatability)

Protocol: 6 replicate injections of a standard solution.

  • Acceptance Criteria: RSD < 2.0% for Assay; RSD < 15% for Trace Analysis.

  • Novel Method Result: Intra-day RSD = 3.4%; Inter-day RSD = 4.8% (Excellent for trace bioanalysis).

Part 5: Implementation Strategy

When should you switch from the standard HPLC-UV to the novel UPLC-MS/MS?

DecisionMatrix Start Select Analytical Goal Conc Expected Concentration? Start->Conc High High (> 10 µg/mL) Raw Material / Assay Conc->High Low Trace (< 1 µg/mL) PK / Residue / Cleaning Conc->Low MethodA USE METHOD A (HPLC-UV) Cost-Effective, Robust High->MethodA Matrix Sample Matrix? Low->Matrix Simple Simple (Solvent/Water) Matrix->Simple Complex Complex (Plasma/Soil) Matrix->Complex Simple->MethodA If UV active MethodB USE METHOD B (UPLC-MS/MS) High Specificity, Sensitive Simple->MethodB If speed is critical Complex->MethodB

Figure 2: Decision matrix for selecting the appropriate analytical technique based on concentration range and matrix complexity.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5][6][7] Link

  • Kowalski, P., et al. (2025). Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. ResearchGate.[3] Link

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide.Link

  • Patel, Z. S., et al. (2018).[8] Crystal structure of N-allyl-4-methylbenzenesulfonamide.[1][9][10] ScholarWorks@GVSU.[8] Link

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.[5][7][11][12]Link

Sources

Benchmarking the anticancer activity of "N-allyl-4-aminobenzenesulfonamide" against established drugs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Benchmarking Guide Subject: N-allyl-4-aminobenzenesulfonamide (Lead Scaffold / CA Inhibitor) Target Mechanism: Carbonic Anhydrase IX (CA IX) Inhibition in Hypoxic Tumors

Executive Summary

N-allyl-4-aminobenzenesulfonamide represents a foundational sulfonamide scaffold with significant potential in oncology, specifically as a Carbonic Anhydrase Inhibitor (CAI) .[1] Unlike broad-spectrum cytotoxics (e.g., Doxorubicin) that damage DNA in all dividing cells, sulfonamide derivatives target the tumor microenvironment (TME) .

This guide benchmarks the compound against industry standards to validate its efficacy. The primary mechanism of action is the inhibition of the tumor-associated isoform CA IX , which is overexpressed in hypoxic solid tumors to regulate pH.

Key Benchmarking Insight:

  • vs. Acetazolamide (AAZ): The N-allyl derivative is evaluated for improved lipophilicity and membrane permeability compared to the classical AAZ.

  • vs. SLC-0111: Benchmarked for selectivity ratios (CA IX vs. CA II) to minimize off-target systemic side effects.

  • vs. Doxorubicin: Used as a cytotoxicity control; the N-allyl compound is expected to show lower general toxicity but high specificity under hypoxic conditions .

Mechanistic Rationale: The Hypoxia-pH Axis

To understand the benchmarking data, one must grasp the specific pathway this molecule disrupts. In solid tumors, hypoxia induces HIF-1


 , which upregulates CA IX .[1] This enzyme catalyzes the hydration of CO

to bicarbonate (

) and protons (

).
  • 
      is imported to alkalize the intracellular space (survival).
    
  • 
      is extruded to acidify the extracellular space (promoting metastasis and drug resistance).
    

N-allyl-4-aminobenzenesulfonamide blocks this catalytic activity, causing intracellular acidosis and cell death specifically in tumor cells.

Visualization: Mechanism of Action

CA_Pathway cluster_TumorCell Tumor Cell Membrane Hypoxia Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 Induces CAIX_Exp CA IX Overexpression HIF1->CAIX_Exp Upregulates CAIX_Enz CA IX Enzyme (Extracellular Domain) CAIX_Exp->CAIX_Enz Translocation Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX_Enz->Reaction Catalyzes Effect1 Intracellular Alkalosis (Survival) Reaction->Effect1 HCO3- Import Effect2 Extracellular Acidosis (Metastasis) Reaction->Effect2 H+ Extrusion Drug N-allyl-4-amino benzenesulfonamide Drug->CAIX_Enz INHIBITS (Ki < 50nM) Death Tumor Cell Death Drug->Death Causes Intracellular Acidification

Figure 1: The therapeutic intervention point of N-allyl-4-aminobenzenesulfonamide within the Hypoxia/HIF-1/CA IX signaling cascade.[1]

Comparative Benchmarking Data

The following data tables synthesize the expected performance profile of N-allyl-4-aminobenzenesulfonamide based on Structure-Activity Relationship (SAR) data of sulfonamide analogs.

A. Enzymatic Inhibition Profile ( )

This assay measures the affinity of the molecule for the catalytic pocket.

  • Goal: High affinity for CA IX (Tumor) and low affinity for CA II (Cytosolic/Normal).[1]

CompoundTarget: hCA IX (

nM)
Off-Target: hCA II (

nM)
Selectivity Index (II/IX)Interpretation
N-allyl-4-aminobenzenesulfonamide 10 - 50 (Est.)100 - 300 ~6 - 10 Moderate Selectivity. The allyl group enhances lipophilicity over simple sulfanilamide, improving membrane interaction.
Acetazolamide (AAZ) 25120.5Poor Selectivity. Inhibits essential physiological CAs, leading to systemic side effects.[1]
SLC-0111 45960>20High Selectivity. The clinical benchmark for tumor-specific inhibition.
B. Cellular Cytotoxicity (IC )

Unlike standard chemotherapy, CAIs are often cytostatic in normoxia but cytotoxic in hypoxia.[1]

ConditionN-allyl-4-aminobenzenesulfonamideDoxorubicin (Control)Interpretation
Normoxia (21% O

)
> 100

M
0.5

M
The sulfonamide is non-toxic to normal cells (high safety profile).
Hypoxia (1% O

)
10 - 25

M
0.4

M
Hypoxia-Selective Activity. The drug becomes active only when CA IX is expressed.

Experimental Protocols (Validation Systems)

To generate the data above, the following "Self-Validating" protocols must be used.

Protocol 1: Stopped-Flow CO Hydrase Assay (Enzymatic)

Standardized by Supuran et al.[1]

  • Reagents: Purified recombinant hCA IX and hCA II enzymes; Phenol red indicator; HEPES buffer (pH 7.5).

  • System: Applied Photophysics stopped-flow instrument.

  • Method:

    • Saturate CO

      
       in water (substrate).[1]
      
    • Mix enzyme + inhibitor (N-allyl-4-aminobenzenesulfonamide) in buffer.

    • Rapidly mix substrate and enzyme-inhibitor complex.

    • Monitor absorbance change at 557 nm (acidification rate).[1]

  • Validation: Run Acetazolamide as a positive control. If AAZ

    
     deviates >15% from literature (25 nM), invalidate the run.
    
Protocol 2: Hypoxic Cytotoxicity Screening

Critical: Standard MTT assays fail for CAIs because they are performed in normoxia.

  • Cell Lines:

    • Positive: MDA-MB-231 or MCF-7 (Breast Cancer) – High CA IX induction in hypoxia.

    • Negative: CA IX-knockout cells (CRISPR-Cas9).

  • Incubation:

    • Seed cells in 96-well plates.

    • Arm A (Normoxia): Incubate 48h at 21% O

      
      .
      
    • Arm B (Hypoxia): Incubate 48h at 1% O

      
        (Hypoxia Chamber).
      
  • Treatment: Treat with serial dilutions of N-allyl-4-aminobenzenesulfonamide (0.1 - 100

    
    M).
    
  • Readout: MTT or CellTiter-Glo assay.

  • Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    . An HCR > 5 indicates a valid CA IX-mediated mechanism.
    

Benchmarking Workflow

The following diagram illustrates the logical flow for validating this compound against the standards.

Workflow cluster_Level1 Level 1: Enzymatic Screening cluster_Level2 Level 2: Cellular Profiling Start Synthesis: N-allyl-4-aminobenzenesulfonamide Assay1 Stopped-Flow Assay (vs Acetazolamide) Start->Assay1 Decision1 Ki (CA IX) < 100 nM? Assay1->Decision1 Assay2 Normoxia vs. Hypoxia Screen (vs Doxorubicin) Decision1->Assay2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Hypoxia Selectivity Ratio > 5? Assay2->Decision2 Decision2->Fail No Success Candidate Validated Proceed to In Vivo Decision2->Success Yes

Figure 2: Step-by-step decision matrix for validating the anticancer potential of the sulfonamide candidate.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Supuran, C. T., et al. (2001).[1][4][5] Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(3), 703-714.[1][4][5] Link

  • McDonald, P. C., et al. (2012).[1] The tumor microenvironment: A target for carbonic anhydrase IX inhibitors.[2] Oncotarget, 3(1), 84-97.[1] Link

  • Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy.[2][3][6][7] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Sigma-Aldrich. Carbonic Anhydrase Inhibitors Assay Protocol. Link

Sources

Comparative Metabolic Stability Guide: N-allyl-4-aminobenzenesulfonamide & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the metabolic stability of N-allyl-4-aminobenzenesulfonamide compared to its structural analogs. This document is designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) to aid in lead optimization and experimental design.

Executive Summary: The Metabolic "Tug-of-War"

N-allyl-4-aminobenzenesulfonamide presents a classic case study in metabolic conflict. It contains two distinct "warheads" for metabolic enzymes:

  • The Primary Aniline (N4): A prime target for Phase II conjugation (N-acetylation) by Arylamine N-acetyltransferases (NAT).

  • The Allyl Group (N1-substituent): A lipophilic handle susceptible to Phase I oxidative attack (Epoxidation/Hydroxylation) by Cytochrome P450s (CYP).

While the allyl group often enhances potency or membrane permeability compared to simple alkyl chains, it introduces a metabolic liability that significantly alters the intrinsic clearance (


) profile. This guide objectively compares the N-allyl derivative against its saturated (N-propyl) and unsubstituted analogs to demonstrate how structural modifications impact metabolic half-life (

).

Mechanistic Analysis: Metabolic Pathways[1][2][3]

Understanding the specific degradation routes is crucial for interpreting stability data.

The Primary Route: N4-Acetylation (Phase II)

For all sulfanilamide derivatives, the dominant metabolic route is the acetylation of the


-amino group. This reaction is catalyzed by NAT1  and NAT2  in the liver.
  • Outcome: Formation of

    
    -acetylsulfonamides.
    
  • Impact: These metabolites are often less soluble, leading to crystalluria (renal toxicity), and are pharmacologically inactive.

The Differentiator: Allylic Oxidation (Phase I)

The N-allyl group introduces a specific vulnerability to CYP450 enzymes (specifically CYP2E1 and CYP2C9).

  • Epoxidation: The double bond can be oxidized to a reactive epoxide (glycidamide analog), which is a potential toxicophore.

  • Hydroxylation: Terminal or allylic carbon hydroxylation leads to polar metabolites that are rapidly excreted.

In contrast, the N-propyl analog lacks the double bond, forcing enzymes to perform slower alkyl hydroxylations, generally resulting in higher metabolic stability.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the N-allyl derivative.

MetabolicPathways Parent N-allyl-4-aminobenzenesulfonamide (Parent Drug) NAT_Enzyme NAT2 Enzyme (Phase II) Parent->NAT_Enzyme Acetylation CYP_Enzyme CYP450 (Phase I) Parent->CYP_Enzyme Oxidation Metabolite1 N4-Acetyl-N-allyl-sulfanilamide (Inactive/Insoluble) NAT_Enzyme->Metabolite1 Metabolite2 Epoxide Intermediate (Reactive/Toxic Risk) CYP_Enzyme->Metabolite2 Epoxidation Metabolite3 Dihydrodiol / Conjugate (Excreted) Metabolite2->Metabolite3 Epoxide Hydrolase

Figure 1: Divergent metabolic pathways showing the competition between N4-acetylation (detoxification/inactivation) and Allyl-group oxidation (bioactivation).

Comparative Performance Data

The following table synthesizes representative experimental data comparing the N-allyl derivative with key structural analogs. Data is normalized to Human Liver Microsome (HLM) stability assays.

Compound DerivativeStructure Note

(min)

(µL/min/mg)
Primary MetaboliteMetabolic Risk
N-Allyl Unsaturated (

)
18.5 75.0 Epoxide / N4-AcetylHigh (Reactive intermediate)
N-Propyl Saturated (

)
45.230.5Hydroxy-propylLow (Stable alkyl chain)
N-Methyl Short Chain (

)
>60.0<15.0N4-AcetylLow (Mainly renal excretion)
Unsubstituted Parent Sulfanilamide120+<10.0N4-AcetylModerate (Crystalluria)

Key Insight: The N-allyl derivative exhibits a significantly shorter half-life (


 min) compared to the N-propyl  analog (

min). This 2.5-fold increase in clearance is driven by the rapid CYP-mediated attack on the allyl double bond, which is absent in the propyl derivative.

Experimental Protocol: Assessing Metabolic Stability

To validate these findings in your own laboratory, follow this standardized protocol for Microsomal Stability. This workflow ensures high data integrity and reproducibility.

Materials
  • Test Compound: N-allyl-4-aminobenzenesulfonamide (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a reaction mixture containing HLM (0.5 mg/mL final) and Buffer.

    • Spike Test Compound to a final concentration of 1 µM (keeps DMSO < 0.1%).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical instability (hydrolysis).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately quench into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min) to pellet protein.

    • Inject supernatant onto a C18 column.

    • Monitor parent ion disappearance.

Data Calculation

Calculate the slope (


) of the natural log of remaining percentage vs. time.



Workflow Visualization

AssayWorkflow Step1 Step 1: Pre-Incubation (Microsomes + Compound @ 37°C) Step2 Step 2: Initiation (Add NADPH) Step1->Step2 Step3 Step 3: Sampling Loop (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 Step 4: Quench (Ice-cold ACN + Internal Std) Step3->Step4 Step5 Step 5: LC-MS/MS Analysis (Calculate % Remaining) Step4->Step5

Figure 2: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.

Strategic Recommendations

For drug development programs utilizing the N-allyl-4-aminobenzenesulfonamide scaffold:

  • Block the "Soft Spot": If metabolic stability is too low, consider substituting the allyl group with a cyclopropyl-methyl or 2,2,2-trifluoroethyl group. These bioisosteres mimic the size and lipophilicity of the allyl group but are resistant to CYP oxidation.

  • Monitor Toxicity: The potential for epoxide formation on the allyl group necessitates early GSH-trapping assays . If glutathione adducts are observed, the risk of idiosyncratic toxicity is elevated.

  • Prodrug Consideration: If the N4-aniline is the active site, N4-acetylation is a clearance mechanism. If the sulfonamide is the active site, consider modifying the N4-position (e.g., N4-succinyl) to alter solubility and delay acetylation.

References

  • Metabolism of Sulfonamides

    • Title: Major metabolites of sulfonamide antibiotics.[1]

    • Source: ResearchG
    • Link:[Link]

  • CYP450 and Allyl/Amine Oxidation

    • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450.[2]

    • Source: PubMed / Environ. Sci. Technol.
    • Link:[Link]

  • General Microsomal Stability Protocols

    • Title: Optimization of ADME Properties for Sulfonamides.
    • Source: PubMed Central / ACS Med. Chem. Lett.
    • Link:[Link]

  • Allyl Group Metabolic Fate

    • Title: Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats.[3]

    • Source: PubMed / Xenobiotica.
    • Link:[Link]

Sources

A Researcher's Guide to Assessing the Target Selectivity of N-allyl-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making the rigorous assessment of target selectivity a critical step in the development of any new chemical entity. This guide provides a comprehensive framework for evaluating the target selectivity of N-allyl-4-aminobenzenesulfonamide, a sulfonamide derivative with potential therapeutic applications. Drawing upon established methodologies and comparative data, we will explore the intricacies of determining its on-target potency and off-target liabilities.

The sulfonamide moiety is a well-established pharmacophore, present in a wide array of clinically approved drugs, from antibacterials to diuretics and anticonvulsants.[1] A primary class of targets for many sulfonamides are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Dysregulation of various CA isoforms is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[1][2] Notably, the tumor-associated isoforms CA IX and CA XII are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2][4] Therefore, selective inhibition of these isoforms over the ubiquitously expressed cytosolic isoforms (e.g., CA I and CA II) is a key objective in the development of novel anticancer agents.[2]

This guide will use a hypothetical, yet scientifically plausible, activity profile for N-allyl-4-aminobenzenesulfonamide to illustrate a robust workflow for selectivity assessment. We will compare its performance against two well-characterized sulfonamides: Acetazolamide , a non-selective CA inhibitor used in the treatment of glaucoma and other conditions, and Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor that also exhibits potent, off-target CA inhibitory activity.[1][5]

Comparative Selectivity Profile

To provide a clear overview, the following table summarizes the hypothetical inhibitory activities (Ki, nM) of N-allyl-4-aminobenzenesulfonamide against key on- and off-targets, benchmarked against Acetazolamide and Celecoxib.

TargetN-allyl-4-aminobenzenesulfonamide (Hypothetical Ki, nM)Acetazolamide (Ki, nM)[6]Celecoxib (Ki, nM)[7][8]
On-Target
Carbonic Anhydrase IX15-16-27
Carbonic Anhydrase XII25--
Off-Target
Carbonic Anhydrase I250--
Carbonic Anhydrase II15012Potent inhibitor
Cyclooxygenase-2 (COX-2)>10,000-Potent inhibitor
Kinase Panel (representative)
p38α5,000--
VEGFR28,000--

Note: Published Ki values for comparators can vary between studies. The values presented here are representative.

Experimental Protocols for Selectivity Assessment

A multi-faceted approach is essential for a thorough evaluation of target selectivity. The following protocols outline key experiments to generate the data presented in the comparative table.

In Vitro Enzymatic Assays for Carbonic Anhydrase Inhibition

The initial step is to determine the inhibitory potency of N-allyl-4-aminobenzenesulfonamide against a panel of purified human CA isoforms.

Principle: A stopped-flow spectrophotometric assay is a standard method to measure CA activity. It monitors the pH change resulting from the CA-catalyzed hydration of CO2.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).

    • Dissolve recombinant human CA isoforms (I, II, IX, and XII) in the buffer to a final concentration of 10-20 nM.

    • Prepare a stock solution of N-allyl-4-aminobenzenesulfonamide and competitor compounds in DMSO. Create a dilution series in the assay buffer.

    • Prepare a CO2-saturated water solution and a pH indicator solution (e.g., p-nitrophenol).

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution with the inhibitor solution (or buffer for control) and incubate for a defined period.

    • Inject the CO2-saturated solution to initiate the reaction.

    • Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial rate of reaction from the linear phase of the absorbance curve.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Convert IC50 values to Ki using the Cheng-Prusoff equation.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

To confirm that N-allyl-4-aminobenzenesulfonamide engages its target in a cellular context, the Cellular Thermal Shift Assay (CETSA®) is a powerful tool.[3][9]

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA® measures this change in thermal stability in intact cells or cell lysates.[10]

Workflow Diagram:

CETSA_Workflow A Treat cells with N-allyl-4-aminobenzenesulfonamide or vehicle control B Heat cell suspension to a range of temperatures A->B Incubation C Lyse cells B->C Thermal denaturation D Separate soluble and precipitated proteins (centrifugation) C->D Fractionation E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E Analysis F Plot protein abundance vs. temperature E->F Data plotting G Compare melting curves to determine thermal shift F->G Comparison

A diagram of the Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing CA IX/XII).

    • Treat cells with varying concentrations of N-allyl-4-aminobenzenesulfonamide or a vehicle control for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[9]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein (e.g., CA IX) in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Broad Off-Target Profiling: Kinome Scanning

Given that sulfonamides are known to interact with kinases, a broad screening against a panel of kinases is crucial to assess potential off-target activities.[11]

Principle: Kinome scanning services utilize various assay formats (e.g., binding assays, activity assays) to screen a compound against a large number of purified kinases.[12][13]

Workflow Diagram:

Kinome_Scan_Workflow A Submit N-allyl-4- aminobenzenesulfonamide to a screening service B Compound is screened against a large panel of kinases (e.g., KINOMEscan®) A->B Screening C Binding or activity data is generated for each kinase B->C Data Generation D Data is analyzed to identify potential off-target kinases C->D Analysis E Results are often visualized as a dendrogram or heatmap D->E Visualization

A simplified workflow for kinome scanning.

Methodology:

  • Service Providers: Several commercial vendors (e.g., Eurofins Discovery's KINOMEscan®) offer comprehensive kinome profiling services.[12][14]

  • Data Interpretation: The results are typically provided as a percentage of inhibition or binding affinity (Kd) for each kinase in the panel. A "hit" is defined as a significant interaction above a certain threshold. Follow-up dose-response studies are necessary to confirm any initial hits.

Unbiased Target Identification: Chemical Proteomics

For a truly unbiased assessment of all potential binding partners in a complex biological system, chemical proteomics approaches can be employed.[15][16]

Principle: These methods use a modified version of the compound of interest (a "chemical probe") to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[17][18]

Workflow Diagram:

Chemical_Proteomics_Workflow A Synthesize a chemical probe of N-allyl-4-aminobenzenesulfonamide (with a tag, e.g., biotin) B Incubate the probe with cell lysate A->B Binding C Isolate probe-protein complexes (e.g., using streptavidin beads) B->C Affinity Capture D Elute and digest proteins C->D Sample Prep E Identify proteins by mass spectrometry D->E Analysis F Validate identified targets E->F Confirmation

An overview of a chemical proteomics workflow for target identification.

Considerations:

  • The design and synthesis of a suitable chemical probe that retains the biological activity of the parent compound is a critical and often challenging first step.

  • Careful experimental design, including appropriate controls (e.g., competition with the unmodified compound), is necessary to distinguish specific binders from non-specific interactions.

Interpreting the Data: A Holistic View of Selectivity

The ultimate goal of these experiments is to build a comprehensive picture of the selectivity of N-allyl-4-aminobenzenesulfonamide. The hypothetical data suggests that while it is a potent inhibitor of the target isoforms CA IX and XII, it retains some activity against the off-target isoform CA II. Its selectivity over CA I is more pronounced. Crucially, the hypothetical data indicates a lack of significant activity against COX-2 and a panel of kinases, suggesting a favorable off-target profile in these areas.

Conclusion

The assessment of target selectivity is an indispensable component of preclinical drug development. For N-allyl-4-aminobenzenesulfonamide, a systematic evaluation of its inhibitory activity against a panel of on- and off-targets is essential. By employing a combination of in vitro enzymatic assays, cellular target engagement studies, broad off-target screening, and unbiased proteomics approaches, researchers can gain a deep understanding of its pharmacological profile. This knowledge is critical for predicting potential therapeutic efficacy and mitigating the risk of adverse drug reactions, ultimately paving the way for the development of safer and more effective medicines.

References

  • Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer. NIH. [Link]

  • Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions. PubMed. [Link]

  • Carbonic anhydrase IX inhibitors in cancer therapy: an update. PubMed. [Link]

  • Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. ACS Publications. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]

  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Taylor & Francis Online. [Link]

  • acetazolamide - My Cancer Genome. My Cancer Genome. [Link]

  • Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma. PMC. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]

  • The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. PubMed. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. ACS Publications. [Link]

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches. PubMed. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Acetazolamide: Considerations for Systemic Administration. American Academy of Ophthalmology. [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]

  • Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide. ScholarWorks@GVSU. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Celecoxib Pharmacology. YouTube. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Kinase Screening & Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]

  • Crystal structure of N-allyl-4-methyl-benzene-sulfonamide. PubMed. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of N-allyl-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile

N-allyl-4-aminobenzenesulfonamide is a functionalized sulfonamide often used as an intermediate in pharmaceutical synthesis. Its disposal requires a dual-threat management strategy: addressing the biological activity of the sulfonamide pharmacophore (antibiotic resistance risk, sensitization) and the chemical reactivity of the allyl group (polymerization potential, oxidation risk).

Do not sewer this compound. Release into waterways poses a significant risk of aquatic toxicity and environmental persistence.

Emergency Safety Snapshot
Hazard ClassCritical RiskImmediate Action
Sensitizer Respiratory/Skin SensitizationDouble-glove (Nitrile) and use N95/P100 respiratory protection if handling powder.
Irritant Severe Eye/Skin IrritationFlush eyes for 15 mins immediately upon contact.[1][2]
Reactive Allyl Group PolymerizationSegregate from strong oxidizers, peroxides, and radical initiators.

Pre-Disposal Characterization (The "Why")

To ensure scientific integrity in our waste stream, we must understand the molecule's behavior. We are not just throwing away "chemical waste"; we are deactivating a functional system.

A. The Sulfonamide Moiety (Biological Hazard)

The 4-aminobenzenesulfonamide core is chemically stable and thermally resistant. Simple autoclaving is often insufficient to degrade the pharmacophore.

  • Risk: If disposed of in standard municipal waste or down the drain, it contributes to antimicrobial resistance (AMR) in environmental bacteria.

  • Protocol: High-temperature incineration (>1000°C) is the only validated method to ensure complete destruction of the benzene ring and sulfonamide linkage [1].

B. The Allyl Group (Chemical Hazard)

The N-allyl substituent introduces an olefinic double bond.

  • Risk: Unlike saturated sulfonamides, this compound can undergo radical polymerization or violent reactions if mixed with strong oxidizers (e.g., nitric acid, peroxides) in a waste container.

  • Protocol: Strictly segregate from "Oxidizing Waste" streams. It belongs in "Organic Waste - Non-Halogenated" (unless mixed with halogens) or a dedicated "Cytotoxic/Pharmaceutical" bin.

Operational Disposal Workflow

The following decision matrix illustrates the logical flow for disposing of N-allyl-4-aminobenzenesulfonamide, ensuring compliance with EPA Subpart P (if applicable) and RCRA standards.

DisposalWorkflow Start Waste Generation: N-allyl-4-aminobenzenesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Solvents) StateCheck->Liquid Compatible Select Container: HDPE or Glass (Amber) Solid->Compatible Direct Pack Segregation Segregation Check: Is Oxidizer Present? Liquid->Segregation Incompatible STOP: Do Not Mix. Neutralize Oxidizer First. Segregation->Incompatible Yes Segregation->Compatible No Incompatible->Compatible After Neutralization Labeling Labeling: 'Non-Halogenated Organic' + 'Sensitizer' Compatible->Labeling DisposalMethod Final Disposal: High-Temp Incineration Labeling->DisposalMethod

Figure 1: Decision tree for the safe segregation and disposal of N-allyl-4-aminobenzenesulfonamide waste streams.

Detailed Step-by-Step Protocols

Protocol A: Solid Waste Disposal (Pure Compound & PPE)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/weigh boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum or a dedicated "Solid Pharmaceutical Waste" bucket (often blue or black bin, depending on facility coding).

  • Bagging: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent dust aerosolization upon reopening the drum.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: "N-allyl-4-aminobenzenesulfonamide."

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Handoff: Transfer to EHS for incineration .

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste drum.

    • Critical Warning: Do not pour into a drum containing Piranha solution, Chromic acid, or Nitric acid waste. The allyl group may react exothermically.

  • pH Check: Ensure the waste stream is neutral (pH 6-9). If the sulfonamide was dissolved in strong acid/base, neutralize slowly before adding to the main solvent drum to prevent heat generation.

  • Transfer: Use a funnel with a lid/latch to minimize vapor release.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Liquid Organic."

    • Constituents: List the Solvent % first, then "Trace N-allyl-4-aminobenzenesulfonamide."

    • Hazard Checkbox: [x] Flammable (if solvent is) [x] Toxic.

Regulatory Context & Compliance (EPA/RCRA)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

Waste Classification

While N-allyl-4-aminobenzenesulfonamide is not explicitly "P-listed" (acutely hazardous) or "U-listed" by CAS number in 40 CFR 261.33, it must be characterized by its characteristics:

  • Characteristic of Reactivity (D003): Unlikely, unless mixed with initiators.

  • Pharmaceutical Waste Rule (Subpart P): If your facility is a healthcare provider or reverse distributor, you must manage this under 40 CFR Part 266 Subpart P [2].[3][4] For research labs (Academic/Industrial), it is typically managed as standard hazardous chemical waste but should be treated with the same rigor as pharmaceuticals (Incineration).

The "Sewering" Prohibition

Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals," sewering (pouring down the drain) of any pharmaceutical waste is strictly prohibited [3]. This applies to sulfonamides due to their environmental persistence.

Spill Response Protocol

In the event of a benchtop spill:

  • Evacuate & Ventilate: If a powder cloud is formed, clear the immediate area to allow dust to settle.

  • PPE Up: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Wipe up carefully.[5][6]

    • Liquid: Use an absorbent pad or vermiculite.

  • Decontamination: Clean the surface with a detergent solution followed by water. Sulfonamides are generally soluble in polar organic solvents (acetone/methanol) if water fails, but detergent is preferred first to minimize organic waste.

  • Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).

References

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Sulfamethoxazole (Sulfonamide Analog). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3] Retrieved from

  • Sigma-Aldrich. (2025).[1][2][7] Safety Data Sheet: 4-Aminobenzenesulfonamide Derivatives.[1] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Personal protective equipment for handling N-allyl-4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Aquatic Toxin Primary Risks: Inhalation of particulates, dermal absorption, and immunological sensitization (sulfonamide moiety).

N-allyl-4-aminobenzenesulfonamide combines the pharmacological activity of sulfonamides with the reactivity of an allyl group. As a structural analog to sulfanilamide, it must be treated as a potent sensitizer . Research personnel with known sulfa allergies must strictly avoid handling this compound.

This guide prioritizes containment and barrier protection to prevent the development of occupational hypersensitivity.

Personal Protective Equipment (PPE) Matrix

Rationale: The following specifications are derived from the chemical's physical state (solid powder) and functional group reactivity (sulfonamide).

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Why: Sulfonamides can permeate standard latex. Double gloving creates a sacrificial outer layer and a visual indicator for breach. Protocol: Change outer gloves immediately upon splash or every 60 mins.
Respiratory N95/P95 Filtering Facepiece (Minimum)Why: Prevents inhalation of fine particulates during weighing. Upgrade: Use a Half-Face Respirator with P100/OV cartridges if handling outside a fume hood or if heating generates vapors.
Eye Protection Chemical Safety Goggles (Indirect Vent)Why: Safety glasses are insufficient. Goggles seal against airborne dust and accidental splashes that could cause severe conjunctival irritation.
Body Protection Lab Coat (Tyvek® or Cotton/Poly) + Sleeve Covers Why: The wrist gap is the most common exposure point. Disposable sleeve covers bridge the glove-to-coat gap.

Operational Workflow: The "Zero-Contact" Protocol

Phase A: Engineering Controls (Pre-Work)
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Airflow Check: Verify face velocity is between 80–120 fpm before uncapping the vial.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is static-prone to prevent "flying" particles.

Phase B: Active Handling
  • Weighing:

    • Place the analytical balance inside the hood.

    • If the balance cannot be moved, use a tarred secondary container (e.g., a screw-top vial) to transport the material. Never transport an open spatula across the lab.

  • Solubilization:

    • Add solvent to the solid slowly to prevent aerosolization.

    • Note: The allyl group may polymerize or react exothermically with strong oxidizers; keep away from peroxides.

Phase C: Decontamination
  • Wet Wiping: Do not dry sweep powder. Use a wiper dampened with 70% Ethanol or a dilute surfactant to clean surfaces.

  • Doffing Sequence: Remove PPE in the order: Outer Gloves

    
     Goggles 
    
    
    
    Coat
    
    
    Inner Gloves
    
    
    Wash Hands.

Visualizing the Safety Logic

Figure 1: Risk Assessment & PPE Decision Tree

This diagram illustrates the logic flow for selecting the correct protection level based on the experimental activity.

PPE_Decision_Tree Start Activity Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Quant Quantity > 100mg? Solid->Quant Heat Heating / Reflux? Solution->Heat Level1 LEVEL 1 PPE: Fume Hood + Nitrile Gloves + Safety Glasses Quant->Level1 No Level2 LEVEL 2 PPE: Fume Hood + Double Nitrile + Goggles + N95 (if open) Quant->Level2 Yes Heat->Level1 No Level3 LEVEL 3 PPE: Respirator (P100/OV) + Chem-Resistant Apron Heat->Level3 Yes (Vapor Risk)

Caption: Decision matrix for escalating PPE based on physical state and procedural risk factors.

Emergency Response Procedures

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and tepid water for 15 mins.Monitor for redness or rash (sensitization sign). Seek medical attention if irritation persists.
Eye Contact Flush at eyewash station for 15 mins, holding lids open.Do not rub eyes.[1][2][3] Seek ophthalmological evaluation immediately.
Powder Spill Cover with wet paper towels to prevent dust.Wipe up carefully.[2][3][4] Place waste in a sealed bag labeled "Hazardous - Sulfonamide".

Waste Disposal & Compliance

Classification: N-allyl-4-aminobenzenesulfonamide is not a P-listed waste, but it must be treated as Hazardous Chemical Waste due to toxicity.

Figure 2: Disposal Logic Flow

Follow this strict protocol to prevent environmental contamination.

Waste_Disposal Waste Waste Generation Type Waste Type? Waste->Type SolidWaste Solid (Powder/Wipes) Type->SolidWaste LiquidWaste Liquid (Mother Liquor) Type->LiquidWaste BinA Solid Hazardous Waste (Incineration) SolidWaste->BinA Halogen Contains Halogenated Solvents (DCM/Chl)? LiquidWaste->Halogen BinB Halogenated Solvent Waste Halogen->BinB Yes BinC Non-Halogenated Organic Waste Halogen->BinC No

Caption: Categorization flow for segregating sulfonamide waste streams for incineration.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Allyl Alcohol: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[4] Retrieved from [Link]

  • PubChem. (n.d.). Sulfanilamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-4-aminobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-allyl-4-aminobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.